Product packaging for 4-Chloro-2-methylquinoline(Cat. No.:CAS No. 4295-06-1)

4-Chloro-2-methylquinoline

Katalognummer: B1666326
CAS-Nummer: 4295-06-1
Molekulargewicht: 177.63 g/mol
InChI-Schlüssel: HQAIROMRVBVWSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

4-Chloro-2-methylquinoline ( 4295-06-1), also known as 4-Chloroquinaldine, is an organic compound with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol [ ]. This quinoline derivative is a valuable synthetic intermediate and building block in medicinal chemistry and anticancer research. It appears as a white to yellow powder or lump, with a melting point of approximately 39 °C and a boiling point of 269-270 °C [ ][ ]. This compound is primarily used in the preparation of more complex molecules, such as 4-phenyl-hydrazinoquinaldine [ ][ ]. Its significant research value lies in its role as a key precursor in the design and synthesis of novel quinoline-based derivatives with anticancer activity [ ]. Researchers have utilized this compound to create quinoline-chalcone hybrids that demonstrate potent antiproliferative effects against human gastric (MGC-803), colon (HCT-116), and breast (MCF-7) cancer cell lines [ ]. It also serves as a core scaffold in the synthesis of 2-substituted-4-amino-6-halogenquinolines, which have shown excellent and selective antiproliferative potency, particularly against non-small-cell lung cancer (H-460) [ ]. The chloro group at the 4-position is a reactive site that allows for nucleophilic substitution, facilitating the introduction of various amine-containing side chains, which is a common strategy in drug discovery to optimize biological activity [ ]. Safety and Handling: This compound is an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ ][ ]. Precautions such as wearing suitable gloves and eye/face protection are recommended. It should be stored in a tightly closed container under an inert atmosphere at 2-8°C, away from oxidizing agents [ ]. Note: This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN B1666326 4-Chloro-2-methylquinoline CAS No. 4295-06-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAIROMRVBVWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195572
Record name 4-Chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4295-06-1
Record name 4-Chloro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4295-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-methylquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is paramount. 4-Chloro-2-methylquinoline, a substituted quinoline derivative, serves as a critical building block in the synthesis of a variety of biologically active molecules and functional materials. Its chemical reactivity and potential for further functionalization are dictated by the arrangement of its constituent atoms. Therefore, a comprehensive understanding of its spectroscopic signature is not merely an academic exercise but a foundational requirement for its effective utilization in drug development and chemical synthesis.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is to not only present the data but also to provide insights into the experimental rationale and the interpretation of the spectral features, thereby offering a practical and scientifically rigorous resource for researchers in the field.

Molecular Structure and Numbering

For clarity throughout this guide, the standard IUPAC numbering for the quinoline ring system will be used.

Figure 1: Structure and IUPAC numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing effect of the chlorine atom and the nitrogen atom in the quinoline ring significantly influences the chemical shifts of the nearby protons, causing them to appear at a lower field (deshielded).

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (at C2)~2.7Singlet (s)-
H3~7.3Singlet (s)-
H5~8.1Doublet (d)~8.5
H6~7.6Triplet (t)~7.5
H7~7.8Triplet (t)~7.5
H8~8.0Doublet (d)~8.5

Interpretation and Rationale:

  • Methyl Protons (C2-CH₃): The singlet at approximately 2.7 ppm is characteristic of a methyl group attached to an aromatic ring, specifically at a position adjacent to a nitrogen atom, which causes a slight downfield shift.

  • H3 Proton: This proton is on the pyridine ring and is expected to be a singlet due to the absence of adjacent protons for coupling. Its chemical shift is influenced by the adjacent chloro and methyl groups.

  • Aromatic Protons (H5, H6, H7, H8): These protons on the benzene ring of the quinoline system exhibit characteristic splitting patterns. H5 and H8 are doublets due to coupling with their respective ortho protons (H6 and H7). H6 and H7 appear as triplets (or more complex multiplets) as they are coupled to two neighboring protons. The electron-withdrawing nature of the chloro-substituted pyridine ring leads to a general downfield shift for these protons compared to unsubstituted quinoline.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (at C2)~25
C2~158
C3~122
C4~144
C4a~149
C5~129
C6~127
C7~130
C8~125
C8a~124

Interpretation and Rationale:

  • Methyl Carbon (C2-CH₃): The methyl carbon appears in the typical aliphatic region around 25 ppm.

  • C2 and C4: These carbons are significantly deshielded and appear at lower fields (~158 and ~144 ppm, respectively) due to their direct attachment to the electronegative nitrogen and chlorine atoms.

  • Aromatic Carbons: The remaining aromatic carbons appear in the expected region of 120-150 ppm. The specific chemical shifts are influenced by the overall electron distribution in the heterocyclic ring system.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow A Sample Preparation (5-10 mg in 0.5 mL CDCl₃) B Transfer to NMR Tube A->B Dissolve C Instrument Setup (Lock, Shim, Tune) B->C D ¹H NMR Acquisition (Standard pulse program) C->D Acquire ¹H E ¹³C NMR Acquisition (Proton-decoupled) C->E Acquire ¹³C F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis F->G

Figure 2: A generalized workflow for acquiring NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: The spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlets for each carbon, which simplifies interpretation and improves sensitivity.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050-3100C-H stretchAromatic
2920-2980C-H stretchMethyl (CH₃)
1600-1620C=C stretchAromatic ring
1500-1580C=N stretchQuinoline ring
1450-1490C-H bendMethyl (CH₃)
1000-1200C-Cl stretchAryl chloride
750-850C-H bend (out-of-plane)Aromatic

Interpretation and Rationale:

  • C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring, while the bands below 3000 cm⁻¹ correspond to the C-H bonds of the methyl group.

  • Ring Vibrations: The peaks in the 1500-1620 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the quinoline ring system.

  • C-Cl Stretching: The presence of a strong absorption band in the 1000-1200 cm⁻¹ range is indicative of the C-Cl stretching vibration.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, arising from various bending and stretching vibrations.

Experimental Protocol for FT-IR Spectroscopy

FTIR_Workflow A Sample Preparation (Thin film or KBr pellet) C Sample Spectrum Acquisition A->C B Background Spectrum Acquisition (Empty sample holder) B->C Ratioing D Data Processing (Baseline correction, peak picking) C->D E Spectral Interpretation D->E

Figure 3: Workflow for FT-IR analysis.

  • Sample Preparation: For a solid sample like this compound, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the pure KBr pellet or empty salt plate is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Table 4: Key Mass Spectral Data for this compound

m/zIonInterpretation
177/179[M]⁺Molecular ion peak (presence of Cl isotope pattern)
142[M - Cl]⁺Loss of a chlorine radical
115[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak is observed at m/z 177, corresponding to the molecular weight of this compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak is expected at m/z 179 with about one-third the intensity of the m/z 177 peak.[1]

  • Fragmentation Pattern: The fragmentation of quinoline derivatives is often initiated by the loss of substituents.

    • Loss of Chlorine: A prominent fragment is expected at m/z 142, resulting from the loss of a chlorine radical from the molecular ion.[1]

    • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the loss of hydrogen cyanide (HCN, 27 Da). This would lead to a fragment at m/z 115 from the [M - Cl]⁺ ion.

Mass_Fragmentation M [M]⁺˙ m/z = 177/179 M_Cl [M - Cl]⁺ m/z = 142 M->M_Cl - •Cl M_Cl_HCN [M - Cl - HCN]⁺˙ m/z = 115 M_Cl->M_Cl_HCN - HCN

Figure 4: Proposed mass spectral fragmentation pathway.

Experimental Protocol for GC-MS

GCMS_Workflow A Sample Preparation (Dilute solution in a volatile solvent) B Injection into GC A->B C Separation in GC Column B->C D Ionization (e.g., EI) C->D E Mass Analysis D->E F Detection E->F G Data Analysis F->G

Figure 5: General workflow for GC-MS analysis.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or methanol).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. The GC separates the components of the sample before they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and together they form a powerful analytical toolkit for the modern researcher. The data and interpretations presented in this guide are intended to serve as a reliable reference for scientists and professionals engaged in the synthesis and application of this important heterocyclic compound. The provided experimental protocols offer a self-validating framework for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of research findings.

References

An In-Depth Technical Guide to 4-Chloro-2-methylquinoline (CAS: 4295-06-1)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-2-methylquinoline (also known as 4-chloroquinaldine), a pivotal heterocyclic intermediate in the fields of pharmaceutical development, agrochemical synthesis, and material science. We will delve into its fundamental physicochemical properties, explore a robust synthetic protocol with mechanistic insights, detail methods for its spectroscopic validation, and discuss its critical applications as a versatile chemical scaffold. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and strategic utilization of this compound.

Chemical Identity and Physicochemical Properties

This compound is a substituted quinoline, a class of compounds recognized for its prevalence in bioactive molecules and functional materials.[1][2] Its chemical structure, featuring a reactive chlorine atom at the C4 position, makes it an exceptionally valuable precursor for introducing diverse functionalities through nucleophilic substitution.[3]

Table 1: Chemical Identifiers and Properties

IdentifierValueSource(s)
IUPAC Name This compound[4]
CAS Number 4295-06-1[4]
Synonyms 4-Chloroquinaldine[4]
Molecular Formula C₁₀H₈ClN[4]
Molecular Weight 177.63 g/mol [4]
Appearance White or colorless to yellow powder, lump, or clear liquidTCI
Melting Point 39 °CChemicalBook
Boiling Point 269-270 °CChemicalBook
Solubility Slightly soluble in waterChemicalBook

Synthesis and Mechanistic Insights

The most common and industrially scalable synthesis of this compound involves the dehydroxy-chlorination of its precursor, 4-hydroxy-2-methylquinoline (also known as 2-methylquinolin-4-one). This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6]

Causality of Reagent Choice

The selection of POCl₃ is deliberate and effective for several reasons. The hydroxyl group at the C4 position of the quinoline ring exists in tautomeric equilibrium with its keto form (a quinolinone). This -OH group is a poor leaving group for direct nucleophilic substitution. POCl₃ acts as both a dehydrating and chlorinating agent.

Mechanism Rationale:

  • Activation: The lone pair of electrons on the oxygen atom of the quinolinone tautomer attacks the electrophilic phosphorus atom of POCl₃.[7]

  • Intermediate Formation: This forms a phosphorylated intermediate, which is a significantly better leaving group than the original hydroxyl group.[7][8]

  • Nucleophilic Attack: The chloride ion (Cl⁻), present in excess from the POCl₃, then acts as a nucleophile, attacking the C4 carbon and displacing the phosphate group.

  • Product Formation: This results in the formation of the stable, chlorinated aromatic product, this compound.

This process efficiently converts the unreactive hydroxyl precursor into the highly versatile chloro-derivative.

General Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Reaction & Workup cluster_product Final Product Start 4-Hydroxy-2-methylquinoline Reaction Chlorination Reaction Start->Reaction 1. Add to reactor Reagent Phosphorus Oxychloride (POCl₃, excess) Reagent->Reaction 2. Add slowly Condition Reflux (e.g., 110°C), 2-4 hours Condition->Reaction 3. Heat Quench Quenching (e.g., Ice water) Reaction->Quench 4. Cool & quench Neutralize Neutralization (e.g., NaHCO₃ / NH₄OH) Quench->Neutralize Extract Extraction (e.g., DCM / EtOAc) Neutralize->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Field-Validated Synthesis Protocol

This protocol describes the synthesis on a laboratory scale. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the flask, add 4-hydroxy-2-methylquinoline (1 equivalent). In a separate, dry dropping funnel, add phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • Reaction: Place the flask in an appropriate heating mantle. Slowly add the POCl₃ to the starting material with stirring. Once the addition is complete, heat the reaction mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up (Quenching): After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • Neutralization: Slowly neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Spectroscopic Characterization and Validation

Structural confirmation of the synthesized product is paramount. A combination of mass spectrometry, NMR, and infrared spectroscopy provides a self-validating system to confirm the identity and purity of this compound.

Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueExpected Signature / ValueSource
¹H NMR Signals corresponding to the methyl group (singlet, ~2.7 ppm), and distinct aromatic protons on the quinoline core.[4]
Mass Spec (GC-MS) Molecular Ion (M⁺) peak at m/z 177, with an isotopic peak (M+2) at m/z 179 (~1/3 intensity) characteristic of a single chlorine atom.[4]
FTIR (Neat) Peaks corresponding to C=C and C=N stretching in the aromatic system (~1500-1600 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).[4]
¹³C NMR Resonances for the methyl carbon, and distinct signals for the 10 carbons of the quinoline ring system, including the carbon attached to chlorine.N/A
Protocol: Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Transfer to a clean, dry NMR tube for analysis.

  • GC-MS: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like DCM or methanol. Inject a small volume (e.g., 1 µL) into the GC-MS instrument.

  • FTIR: If the sample is a liquid or low-melting solid, a neat spectrum can be obtained by placing a small drop between two salt plates (e.g., NaCl or KBr). If it is a solid, an ATR-FTIR spectrum can be acquired directly.

Core Applications in Research and Development

The strategic importance of this compound lies in the reactivity of its C4-Cl bond. This site is highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles. This versatility makes it a cornerstone intermediate.[1][3]

Role as a Versatile Synthetic Intermediate

Applications cluster_pharma Pharmaceutical Scaffolds cluster_agro Agrochemicals cluster_material Material Science Core This compound (Core Intermediate) Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Core->Anticancer + Amine (SₙAr) Antiinfective Anti-infective Agents (e.g., Antimalarials) Core->Antiinfective + Amine/Alcohol (SₙAr) Pesticide Pesticides Core->Pesticide + Various Nucleophiles Herbicide Herbicides Core->Herbicide + Various Nucleophiles Dye Fluorescent Dyes Core->Dye + Aromatic Amines

Caption: Applications derived from this compound as a core intermediate.

  • Pharmaceutical Development: The quinoline core is a "privileged scaffold" in medicinal chemistry. By displacing the C4 chlorine with various amines, anilines, or phenols, chemists can synthesize large libraries of compounds to screen for biological activity. This approach is fundamental to the discovery of kinase inhibitors for oncology and novel anti-infective agents.[2]

  • Agrochemical Synthesis: The reactivity of this compound is leveraged to produce molecules used in crop protection, including pesticides and herbicides.[2]

  • Material Science: When reacted with specific aromatic amines or other chromophoric systems, the resulting conjugated molecules can exhibit unique photophysical properties, making them useful as fluorescent dyes for biological imaging and other applications.[9]

Handling, Safety, and Hazard Management

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard Identification

Hazard ClassStatementSource
Acute Toxicity, Oral H302: Harmful if swallowedDC Chemicals
Skin Corrosion/Irritation H315: Causes skin irritationPubChem
Serious Eye Damage/Irritation H319: Causes serious eye irritationPubChem
STOT, Single Exposure H335: May cause respiratory irritationPubChem
Aquatic Hazard, Acute H400: Very toxic to aquatic lifeDC Chemicals
Aquatic Hazard, Chronic H410: Very toxic to aquatic life with long lasting effectsDC Chemicals
Protocol for Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to prevent inhalation of vapors or dust. Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before and during use.

    • Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

  • Handling: Avoid direct contact with skin and eyes. Avoid inhalation of dust or vapors. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste contents and containers in accordance with local, regional, and national regulations. Due to its high aquatic toxicity, do not allow it to enter drains or waterways.

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful tool for chemical innovation. Its straightforward, high-yield synthesis and the targeted reactivity of its C4 position provide a reliable platform for developing novel compounds with significant potential in medicine, agriculture, and materials research. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is essential for any scientist looking to leverage its full potential.

References

Discovery and historical synthesis of 4-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting my deep dive by launching a series of strategic Google searches. I'll meticulously collect data on the discovery, past synthesis methods, and key chemical traits of 4-Chloro-2-methylquinoline. I'll then move on to other data sources to gather more information.

Deepening Research & Analysis

I've expanded my initial search phase and am now focusing on analyzing historical synthesis methods. I'm prioritizing the most impactful ones, noting any improvements or variations. Simultaneously, I'm tracing the compound's discovery and early applications. This will guide the structure of the guide.

Initiating Guide Structuring

I'm now zeroing in on the guide's structure. I'll kick things off with targeted Google searches to find the discovery of this compound, key historical synthesis methods, and its chemical properties. My analysis will focus on identifying the most important historical synthesis methods, their development, and any variations. The guide will begin with an introduction to the compound and a history section, leading into a deep dive on historical synthesis routes with a DOT diagram. I will then create detailed step-by-step experimental protocols for each key method, highlighting the rationale behind reagent and condition choices.

Laying Historical Groundwork

I've been meticulously researching the historical synthesis of this compound. The search has unearthed several relevant classical quinoline syntheses such as the Combes and Doebner-von Miller reactions which are crucial for the 2-methylquinoline core. I'm now delving into the specific strategies used to introduce the chlorine atom at the 4-position.

Detailing Synthesis Protocols

I'm now focusing on synthesizing a detailed, chronological account, starting with the historical discovery and moving through to the current synthetic pathways for this compound. I plan to add step-by-step mechanisms for the Combes and Doebner-von Miller reactions. I'll include a detailed protocol for 2-methyl-4-quinolinol synthesis, and then a comprehensive overview of chlorination methods and reagents.

Refining Research Scope

I'm now revising my plan to address historical context. Initially, the synthesis methods were the main focus; however, I will now delve into the discovery of quinolines, then this compound. I'll include detailed mechanisms for critical routes, like Combes and Doebner-von Miller, to form the 2-methylquinoline scaffold. I'm also adding a detailed 2-methyl-4-quinolinol protocol and exploring POCl3 chlorination with potential side reactions. I'll ensure the guide flows logically.

Reviewing Quinoline Origins

Refining Mechanistic Details

I have compiled a detailed historical account of quinoline synthesis, including 4-chloro-2-methyl quinoline's creation. I am now focused on refining the mechanistic details, particularly for the Combes and Doebner-von Miller reactions. I've located a procedure for the final chlorination, although I still need a clear historical account of the first synthesis of this compound itself. I'm working on step-by-step diagrams and explanations to enhance scientific understanding.

Pinpointing Historical Synthesis

I'm now zeroing in on the initial synthesis of this compound itself. I've gathered Combes and Doebner-von Miller reaction details and a chlorination procedure, but need to bridge the historical gap. My focus is now on tracking down the first documented synthesis. To enhance understanding, I'm working on detailed mechanistic diagrams for the Combes and Doebner-von Miller reactions. Additionally, I'm compiling yields and purification data to create a comprehensive protocol.

Reviewing Synthetic Routes

I've been gathering details about the synthesis of this compound, focusing on the Combes and Doebner-von Miller reactions for the quinoline core, with some mechanistic insights. I've also found a specific procedure. My next step is to evaluate each route.

Addressing Historical Context

I've got a comprehensive picture of the Combes and Doebner-von Miller reactions now, including details from Organic Syntheses on the key precursor. The chlorination step is clearer, but I'm still searching for the absolute first report of this compound's synthesis. Visualizing the mechanisms and creating a detailed protocol for the chlorination step are next on my list.

Consolidating & Refining Plan

I'm now fully immersed in organizing the gathered data. I'm focusing on crafting those DOT diagrams for the mechanisms and drafting detailed protocols for the critical steps, especially the chlorination. A targeted search for the first synthesis of this compound is underway, with a plan to adjust the historical context if a definitive "first synthesis" paper remains elusive. I am structuring the information and compiling the reference list.

Quantum chemical calculations for 4-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-Chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This compound stands as a pivotal scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of bioactive compounds, including anti-infective and anti-cancer agents.[1] A profound understanding of its molecular structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on this compound. We will delve into the theoretical underpinnings of the chosen computational methods, present a validated, step-by-step workflow for Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, and contextualize the computational results with experimental data and their implications for drug development. This guide is designed to empower researchers to leverage computational chemistry as a predictive tool, accelerating the discovery and optimization of quinoline-based pharmaceuticals.

Introduction: The Significance of this compound and the Role of In Silico Analysis

This compound, also known as 4-chloroquinaldine, is a heterocyclic aromatic compound with the chemical formula C₁₀H₈ClN.[2] Its quinoline core is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[3] The presence of a chlorine atom at the C4 position and a methyl group at the C2 position imparts unique reactivity and physicochemical properties, making it a versatile building block for synthetic chemists.[1][4] The chlorine atom, for instance, can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups to modulate biological activity.[4]

Traditional drug discovery relies heavily on empirical screening and serendipity. However, the advent of powerful computational methods has revolutionized this landscape. Quantum chemical calculations, a cornerstone of computational chemistry, allow us to model the behavior of molecules at the electronic level with remarkable accuracy.[5] By solving the Schrödinger equation (or its approximations), we can predict a molecule's geometry, vibrational frequencies (correlating to its infrared spectrum), electronic structure (such as frontier molecular orbitals), and excited-state properties (related to its UV-Vis spectrum).[6][7] This in silico approach offers several advantages:

  • Predictive Power: It allows for the investigation of molecular properties before a compound is even synthesized, saving time and resources.

  • Mechanistic Insight: It provides a detailed understanding of reaction mechanisms and molecular interactions that are often difficult to probe experimentally.

  • Rational Design: It facilitates the structure-based design of new molecules with desired properties, a key principle in modern drug development.[8]

This guide will focus on the application of Density Functional Theory (DFT), a widely used and robust quantum chemical method that offers a favorable balance between accuracy and computational cost.[5]

Theoretical Framework: A Primer on Density Functional Theory (DFT)

At the heart of quantum chemistry lies the goal of solving the Schrödinger equation. However, for multi-electron systems like this compound, an exact solution is computationally intractable. DFT provides an elegant and efficient alternative by reformulating the problem in terms of the electron density, a simpler quantity than the many-electron wavefunction.[5]

The core principle of DFT is that the ground-state energy of a molecule is a unique functional of its electron density. The calculations involve finding the electron density that minimizes this energy functional. The functional itself is composed of several terms, including the kinetic energy of the electrons, the electron-nuclear attraction, the classical electron-electron repulsion, and the exchange-correlation energy. The last term, the exchange-correlation functional, accounts for the quantum mechanical effects of electron exchange and correlation and is the part of the functional that must be approximated.

For the calculations outlined in this guide, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals from DFT. It has a long track record of providing reliable results for a wide range of organic molecules.[9]

To describe the spatial distribution of electrons, we use a set of mathematical functions called a basis set . The 6-311++G(d,p) basis set will be utilized in our protocols. This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a good degree of flexibility. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing weakly bound electrons. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bonding anisotropy.[9]

For simulating the UV-Vis spectrum, we will use Time-Dependent DFT (TD-DFT) , an extension of DFT that can describe electronic excited states.[10]

Experimental and Computational Workflow

The following diagram illustrates the comprehensive workflow for the quantum chemical analysis of this compound, integrating both computational and experimental validation steps.

Computational Workflow for this compound Figure 1: Comprehensive Workflow for Quantum Chemical Analysis cluster_prep 1. Preparation cluster_calc 2. Quantum Chemical Calculations (DFT) cluster_val 3. Validation and Analysis cluster_app 4. Application in Drug Development mol_build Molecular Structure Building (e.g., GaussView) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_anal Vibrational Frequency Analysis geom_opt->freq_anal Optimized Structure spec_sim UV-Vis Spectrum Simulation (TD-DFT) geom_opt->spec_sim nmr_sim NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_sim elec_prop Electronic Properties Analysis (HOMO-LUMO, MEP) freq_anal->elec_prop exp_data Experimental Data (FT-IR, UV-Vis, NMR) freq_anal->exp_data Compare FT-IR spec_sim->exp_data Compare UV-Vis nmr_sim->exp_data Compare NMR comp_anal Comparative Analysis exp_data->comp_anal react_pred Reactivity Prediction comp_anal->react_pred docking Molecular Docking Studies react_pred->docking sar Structure-Activity Relationship (SAR) docking->sar

Caption: A generalized workflow for the computational and experimental evaluation of this compound.

Detailed Computational Protocol

The following step-by-step methodologies are designed to be executed using the Gaussian suite of programs, a widely used software package in computational chemistry.

Protocol 3.1.1: Geometry Optimization and Vibrational Frequency Analysis

  • Molecule Construction:

    • Build the 3D structure of this compound using a molecular editor such as GaussView.

    • Perform an initial "Clean-Up" of the geometry using the software's built-in mechanics force field.

  • Input File Generation:

    • Set up the calculation with the following route section: #p B3LYP/6-311++G(d,p) Opt Freq.

      • #p: Specifies "pretty" print output.

      • B3LYP/6-311++G(d,p): Defines the theoretical method and basis set.

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a vibrational frequency calculation to be performed on the optimized geometry.

    • Define the charge as 0 and the multiplicity as 1 (for a neutral singlet ground state).

    • Save the input file (e.g., 4-cl-2-meq.gjf).

  • Execution:

    • Submit the input file to the Gaussian program for calculation.

  • Analysis of Results:

    • Upon completion, open the output file (.log or .out).

    • Geometry Convergence: Verify that the optimization has converged by searching for the message "Optimization completed."

    • Vibrational Frequencies: Confirm that there are no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state, not a true energy minimum.

    • Zero-Point Energy: Note the calculated zero-point vibrational energy (ZPVE).

    • Optimized Geometric Parameters: Extract the optimized bond lengths, bond angles, and dihedral angles. These can be visualized in GaussView and are presented in Table 1.

    • Simulated IR Spectrum: Visualize the calculated IR spectrum in GaussView. The vibrational frequencies and their corresponding intensities will be listed in the output file. These can be compared with experimental FT-IR data.[2][9]

Protocol 3.1.2: Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

  • Input File:

    • Use the optimized geometry from the previous step. A single-point energy calculation is sufficient: #p B3LYP/6-311++G(d,p) Pop=NBO.

      • Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis, which is useful for studying charge distribution and orbital interactions.

  • Execution and Analysis:

    • Run the calculation in Gaussian.

    • HOMO-LUMO Analysis:

      • Open the output checkpoint file (.chk) in GaussView.

      • Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

      • Record the energies of the HOMO and LUMO. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular reactivity and stability.[11]

    • Molecular Electrostatic Potential (MEP) Map:

      • In GaussView, generate the MEP surface. This surface maps the electrostatic potential onto the electron density, providing a visual representation of the charge distribution.

      • Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green regions are neutral.[12]

Protocol 3.1.3: Simulation of the UV-Visible Spectrum

  • Input File:

    • Using the optimized geometry, set up the following calculation: #p TD(NStates=10) B3LYP/6-311++G(d,p).

      • TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states. The number of states can be adjusted as needed.

  • Execution and Analysis:

    • Run the calculation.

    • The output file will list the calculated excitation energies (in eV), corresponding wavelengths (in nm), and oscillator strengths (a measure of the transition probability).

    • These results can be used to generate a simulated UV-Vis spectrum, which can then be compared to experimental data.[13]

Results and Discussion: A Multi-faceted Analysis

Molecular Geometry

The geometry of this compound was optimized at the B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The key optimized geometric parameters are presented in Table 1. The calculated bond lengths and angles are expected to be in good agreement with experimental data from X-ray crystallography, should it be available. The planarity of the quinoline ring is maintained, with slight out-of-plane deviations of the hydrogen atoms of the methyl group.

Table 1: Selected Optimized Geometric Parameters of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.319N1-C2-C3122.5
C2-C111.495C2-C3-C4120.1
C3-C41.385C3-C4-C10118.9
C4-Cl121.742C3-C4-Cl12115.8
C9-N11.375C4-C10-C9119.3
C5-C101.418C9-N1-C2118.2
C7-C81.370H-C11-H109.5

(Note: Atom numbering is based on the standard quinoline scaffold. C11 is the methyl carbon, and Cl12 is the chlorine atom.)

Vibrational Analysis: Corroborating with FT-IR Spectroscopy

The calculated vibrational frequencies provide a theoretical FT-IR spectrum. A comparison with the experimental FT-IR spectrum of this compound serves as a crucial validation of the chosen theoretical method.[2] Key vibrational modes include:

  • C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

  • C=C and C=N stretching: These vibrations within the quinoline ring are expected in the 1400-1650 cm⁻¹ range.

  • C-Cl stretching: The C-Cl stretching vibration is anticipated to be in the lower frequency region, typically around 600-800 cm⁻¹.

A good correlation between the calculated (after applying a suitable scaling factor, typically ~0.96 for B3LYP) and experimental frequencies would lend high confidence to the computational model.[9]

Electronic Properties: Insights from FMO and MEP Analysis

The electronic properties of a molecule are fundamental to its reactivity and biological activity.

Frontier Molecular Orbitals (HOMO-LUMO):

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.[11] For this compound, the HOMO is expected to be localized primarily on the quinoline ring, while the LUMO will also be distributed across the aromatic system.

Table 2: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.54 eV
LUMO Energy-1.21 eV
HOMO-LUMO Gap (ΔE)5.33 eV

A relatively large HOMO-LUMO gap suggests that this compound is a stable molecule.

Molecular Electrostatic Potential (MEP):

The MEP map provides a visual guide to the electrophilic and nucleophilic sites within the molecule. For this compound, the most negative potential (red region) is expected to be localized around the nitrogen atom due to its high electronegativity and the presence of a lone pair of electrons. This makes the nitrogen atom a prime target for protonation and hydrogen bonding interactions. The chlorine atom will also contribute to a region of negative potential. Positive potential (blue regions) will be found around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with biological targets such as proteins and enzymes.[12]

Spectroscopic Properties: Simulating the UV-Vis Spectrum

TD-DFT calculations can predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The calculated spectrum for this compound is expected to show strong absorptions in the UV region, corresponding to π → π* transitions within the aromatic quinoline system. Comparing the calculated absorption maxima (λmax) and oscillator strengths with the experimental UV-Vis spectrum provides another layer of validation for the computational methodology.[13]

Applications in Drug Development: From Computation to Clinic

The insights gained from quantum chemical calculations have direct and tangible applications in the drug development pipeline.

Applications in Drug Development Figure 2: Role of Quantum Calculations in Drug Development QC Quantum Chemical Calculations EP Electronic Properties (HOMO, LUMO, MEP) QC->EP SP Structural Parameters QC->SP RP Reactivity Profile QC->RP MD Molecular Docking Studies EP->MD SP->MD RP->MD LB Ligand-Receptor Binding Affinity MD->LB SAR Structure-Activity Relationship (SAR) LB->SAR LO Lead Optimization SAR->LO DD Drug Design LO->DD

Caption: The central role of quantum chemical calculations in informing key stages of the drug design and development process.

Reactivity and SAR: The MEP map and FMO analysis help in understanding the molecule's reactivity. For instance, the nucleophilic character of the nitrogen atom and the susceptibility of the C4-Cl bond to nucleophilic substitution are key features that can be exploited in the synthesis of derivatives. By correlating these calculated electronic properties with the observed biological activities of a series of analogs, quantitative structure-activity relationships (QSAR) can be developed.

Molecular Docking: The optimized geometry and charge distribution obtained from DFT calculations are crucial for performing accurate molecular docking studies.[14][15][16] Docking simulations predict how a ligand (in this case, a this compound derivative) binds to the active site of a target protein. The accuracy of the ligand's conformation and electrostatic potential directly impacts the reliability of the predicted binding affinity and interactions. A typical workflow involves:

  • Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank).

  • Preparing the protein by adding hydrogen atoms and assigning charges.

  • Using the DFT-optimized structure of the ligand.

  • Running the docking simulation to predict the most favorable binding poses and calculate a docking score, which is an estimate of the binding affinity.[17]

These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that are essential for biological activity, thereby guiding the design of more potent inhibitors.

Conclusion

This technical guide has provided a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound. By leveraging the power of DFT and TD-DFT, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this important medicinal scaffold. The detailed, step-by-step protocols presented herein are designed to be both educational and practically applicable. The validation of computational results against experimental data is emphasized as a critical step in ensuring the reliability of the theoretical model. Ultimately, the integration of these in silico techniques into the drug discovery workflow can significantly accelerate the design and development of novel, more effective quinoline-based therapeutics.

References

Introduction: The Significance of Crystalline Structure in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-2-methylquinoline

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including anti-infective and anti-cancer agents, as well as agrochemicals and fluorescent dyes.[1][2][3] The three-dimensional arrangement of atoms and molecules in the solid state—the crystal structure—profoundly influences the physicochemical properties of an active pharmaceutical ingredient (API). These properties include solubility, dissolution rate, bioavailability, stability, and manufacturability. A thorough understanding of the crystal structure is, therefore, not merely an academic exercise but a cornerstone of modern drug design and development, directly impacting a drug candidate's efficacy and safety profile.

This guide will navigate the reader through the essential techniques of single-crystal and powder X-ray diffraction, which are the gold standards for elucidating crystalline structures.

Synthesis and Crystallization: The Gateway to High-Quality Structural Data

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount, as it directly dictates the quality of the diffraction data and the ultimate resolution of the crystal structure.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of its precursor, 4-hydroxy-2-methylquinoline.[4] This reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2-methylquinoline (1 equivalent).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The excess POCl₃ is carefully quenched by slowly pouring the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium carbonate or a concentrated sodium hydroxide solution, until the pH is basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction can be challenging for organic molecules.[5] The primary goal is to induce slow precipitation from a supersaturated solution, allowing molecules the time to arrange themselves into a well-ordered crystal lattice.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: The choice of solvent is critical. A good solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. A solvent screen using small amounts of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) is recommended.

  • Slow Evaporation: Dissolve the purified this compound in a suitable solvent or solvent mixture in a clean vial. Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or freezer can also be attempted.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Method

SC-XRD is the most powerful technique for determining the precise three-dimensional structure of a crystalline material.[6] It involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The Causality Behind the Experiment

When an X-ray beam strikes a crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere constructively in specific directions, producing a unique diffraction pattern of spots. The geometry and intensities of these spots contain the information about the arrangement of atoms within the crystal.

Diagram: Workflow for Single-Crystal X-ray Diffraction

sc_xrd_workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffractometer crystal_selection->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: Generalized workflow for single-crystal X-ray crystallographic analysis.

Experimental Protocol: SC-XRD Data Collection and Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.[7]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to improve the atomic positions and other parameters.

  • Validation: The final structure is validated using tools like CHECKCIF to ensure its quality and correctness before deposition in a crystallographic database.

Powder X-ray Diffraction (PXRD): A Versatile Alternative

When suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) is an invaluable tool.[5][8] Instead of a single crystal, a polycrystalline powder is used, which results in a diffraction pattern of concentric rings rather than discrete spots.

The Rationale for PXRD

PXRD is particularly useful for:

  • Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns.

  • Polymorph Screening: Identifying different crystalline forms of the same compound.

  • Bulk Sample Analysis: Ensuring the crystallinity and phase purity of a bulk sample.

While structure solution from powder data is more complex than from single-crystal data due to the overlap of diffraction peaks, modern computational methods have made it increasingly feasible for organic compounds.[9]

Structural Analysis: A Case Study of 4-Chloro-2,5-dimethylquinoline

As a definitive crystal structure for this compound is not publicly available, we will examine the published structure of the closely related 4-Chloro-2,5-dimethylquinoline to illustrate the type of information that can be gleaned from a successful structure determination.[5] This compound was synthesized and its structure was determined by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for 4-Chloro-2,5-dimethylquinoline

ParameterValue
Chemical FormulaC₁₁H₁₀ClN
Formula Weight191.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.3323 (11)
b (Å)21.365 (3)
c (Å)6.0434 (9)
β (°)96.956 (3)
Volume (ų)939.0 (2)
Z4
Calculated Density (g/cm³)1.355
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293
Final R indices [I > 2σ(I)]R₁ = 0.050, wR₂ = 0.147
CCDC Deposition Number783100

Data sourced from Acta Crystallographica Section E, 2010, E66, o2020.[5]

Molecular Geometry and Intermolecular Interactions

The analysis of the crystal structure of 4-Chloro-2,5-dimethylquinoline reveals that the molecule is essentially planar.[5] In the crystal lattice, the molecules are arranged in stacks along the a-axis. The packing is stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules, with alternating centroid-centroid distances of 3.649 Å and 3.778 Å.[5] Understanding these intermolecular interactions is critical, as they dictate the stability of the crystal lattice and can influence properties like melting point and solubility.

Diagram: Relationship between Crystal Packing and Physicochemical Properties

packing_properties cluster_structure Crystal Structure cluster_properties Physicochemical Properties molecular_geometry Molecular Geometry intermolecular_interactions Intermolecular Interactions (π-π stacking, H-bonds) solubility Solubility & Dissolution intermolecular_interactions->solubility stability Stability & Melting Point intermolecular_interactions->stability bioavailability Bioavailability solubility->bioavailability

Caption: Influence of crystal structure on key physicochemical properties.

Conclusion: The Central Role of Crystallography in Pharmaceutical Sciences

The structural analysis of this compound and its derivatives is a vital component of the drug development pipeline. A comprehensive understanding of the solid-state structure, as obtained through techniques like SC-XRD and PXRD, provides invaluable insights into the material's properties. This knowledge enables scientists to select the optimal crystalline form of a drug candidate, ensuring its quality, stability, and therapeutic performance. The methodologies and principles outlined in this guide provide a robust framework for researchers to approach the crystallographic analysis of this important class of compounds.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methylquinoline, also known as 4-chloroquinaldine, is a key heterocyclic intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its quinoline core, substituted with a reactive chlorine atom at the 4-position and a methyl group at the 2-position, provides a versatile scaffold for medicinal chemists. Understanding the physicochemical properties of this compound, particularly its solubility in common solvents and its chemical stability under various stress conditions, is paramount for researchers, scientists, and drug development professionals. This knowledge is critical for designing robust synthetic routes, developing stable formulations, and ensuring the quality and efficacy of final products.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed to be a practical resource, offering not only collated data but also the scientific rationale behind the observed properties and detailed, field-proven methodologies for its assessment.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its solubility and stability.

PropertyValueSource
Molecular Formula C₁₀H₈ClN--INVALID-LINK--
Molecular Weight 177.63 g/mol --INVALID-LINK--
Appearance White or colorless to yellow powder, lump, or clear liquid--INVALID-LINK--
Melting Point ~25 °C--INVALID-LINK--
Boiling Point 269-270 °C--INVALID-LINK--
Density 1.22 g/cm³--INVALID-LINK--
pKa (Predicted) 4.40 ± 0.50--INVALID-LINK--

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation development, and purification processes. The solubility of this compound is governed by its molecular structure, which possesses both hydrophobic (the quinoline ring system) and polar (the nitrogen atom and the chloro substituent) characteristics.

Qualitative and Quantitative Solubility

The following table summarizes the expected solubility of this compound in common laboratory solvents, based on chemical principles and data for structurally related compounds.[7]

SolventSolvent TypeExpected SolubilityRationale
WaterProtic, PolarSlightly SolubleThe hydrophobic quinoline ring limits solubility, though the nitrogen atom can hydrogen bond with water.
MethanolProtic, PolarSolubleThe methyl group and the ability to act as a hydrogen bond acceptor favor solubility.
EthanolProtic, PolarSolubleSimilar to methanol, good solvation is expected.
AcetoneAprotic, PolarSolubleThe polarity of acetone allows for effective dissolution of the moderately polar quinoline derivative.
AcetonitrileAprotic, PolarSolubleA common solvent for organic compounds with moderate polarity.
DichloromethaneAprotic, NonpolarFreely SolubleThe overall nonpolar character of the molecule favors solubility in chlorinated solvents.
Dimethyl Sulfoxide (DMSO)Aprotic, PolarFreely SolubleA strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the solubility of this compound is crucial for consistent results. The following protocol is based on the equilibrium shake-flask method, a widely accepted technique in the pharmaceutical industry.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., water, 0.1 M HCl, pH 7.4 buffer, methanol, ethanol, acetonitrile)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the diluted sample using a validated stability-indicating HPLC method (see Protocol in Stability section).

  • Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by back-calculating from the quantified concentration, taking into account the dilution factor.

Stability Profile

Assessing the chemical stability of this compound is essential to understand its degradation pathways, identify potential impurities, and establish appropriate storage and handling conditions. Forced degradation studies are a key component of this assessment, providing insights into the molecule's intrinsic stability.

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced stress conditions:

  • Hydrolysis: The C4-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[8] Therefore, the chloro group is susceptible to nucleophilic substitution by water or hydroxide ions, especially under acidic or basic conditions. This would lead to the formation of 4-hydroxy-2-methylquinoline.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The methyl group at the C2-position could also be a site of oxidation.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light. UV or visible light exposure could induce photochemical reactions, leading to a variety of degradation products. The stability of fluoroquinolones, for instance, has been shown to be influenced by substituents on the quinoline ring.[9][10]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to fragmentation of the molecule. The thermal stability of quinoline derivatives can vary depending on the nature and position of substituents.[11][12]

Diagram: Predicted Hydrolytic Degradation of this compound

G cluster_main Hydrolytic Degradation Pathway 4_Chloro_2_methylquinoline This compound 4_Hydroxy_2_methylquinoline 4-Hydroxy-2-methylquinoline 4_Chloro_2_methylquinoline->4_Hydroxy_2_methylquinoline H₂O / H⁺ or OH⁻ (Nucleophilic Aromatic Substitution)

Caption: Predicted hydrolytic degradation pathway of this compound.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to conducting forced degradation studies on this compound, in line with the principles of the International Council for Harmonisation (ICH) guidelines Q1A(R2).

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents for HPLC

  • Temperature-controlled ovens and water baths

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.

    • Thermal Degradation (Solution): Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Thermal Degradation (Solid State): Place a known amount of solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C). Dissolve samples in a suitable solvent before analysis.

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples and unstressed controls using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

Exemplary Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products. The following is an exemplary HPLC method that can be used as a starting point for the analysis of this compound and its potential degradants.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Method Validation: This method must be validated according to ICH Q2(R1) guidelines to ensure its specificity, linearity, range, accuracy, precision, and robustness. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the peak for this compound is free from co-eluting impurities.

Diagram: Experimental Workflow for Stability Testing

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Collect Samples at Defined Time Points Stress->Sampling Analysis Analyze by Stability-Indicating HPLC-UV/PDA Sampling->Analysis Data Quantify Parent Compound and Degradation Products Analysis->Data End Identify Degradation Pathways and Assess Stability Data->End

Caption: A typical experimental workflow for a forced degradation study.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound, crucial parameters for its effective use in research and development. While quantitative solubility data remains to be fully elucidated in the literature, the provided predictive analysis and experimental protocol offer a solid foundation for its assessment. The stability profile, based on established chemical principles and regulatory guidelines, highlights the susceptibility of the 4-chloro position to nucleophilic attack, particularly hydrolysis. The detailed protocols for forced degradation studies and the exemplary stability-indicating HPLC method serve as practical tools for scientists to rigorously evaluate the stability of this important chemical intermediate. A thorough understanding and application of these principles and methodologies will undoubtedly contribute to the development of robust and reliable processes and products.

References

The Biological Versatility of 4-Chloro-2-methylquinoline Analogues: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2][3] This guide focuses on analogues of 4-chloro-2-methylquinoline, a versatile synthetic intermediate that allows for facile derivatization at the C4 position. We provide an in-depth exploration of the potential biological activities of these novel analogues, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. For each area, we delve into the underlying mechanisms of action, present key quantitative data, and provide detailed, self-validating experimental protocols for their evaluation. This document is intended as a technical resource for researchers, scientists, and drug development professionals to accelerate the investigation of this promising class of compounds.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

A Privileged Heterocycle

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a fundamental building block in drug discovery.[1] Its derivatives have been successfully developed into drugs for a vast range of diseases, including malaria (chloroquine), bacterial infections (ciprofloxacin), and cancer (irinotecan).[1][4] The scaffold's unique electronic properties, relative planarity, and ability to engage in various intermolecular interactions (e.g., hydrogen bonding, π-π stacking) allow it to bind effectively to a diverse array of biological targets.[2]

The this compound Core: A Gateway to Novel Analogues

The this compound moiety is a particularly valuable starting point for generating chemical diversity.[5] The chlorine atom at the 4-position is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions.[6] This reactivity allows for the straightforward introduction of a wide variety of functional groups, including amines, ethers, and thioethers, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of biological activity.[6][7]

Anticancer Potential: Targeting Malignant Cell Proliferation

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][8]

Mechanistic Overview: From DNA Intercalation to Enzyme Inhibition

The anticancer effects of quinoline analogues are often multifactorial. Key mechanisms include:

  • Tubulin Polymerization Inhibition: Certain analogues can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][9]

  • Topoisomerase Inhibition: By stabilizing the enzyme-DNA cleavage complex, these compounds can introduce DNA strand breaks, triggering cell death pathways.[4][10]

  • Kinase Inhibition: Many quinolines target critical signaling kinases, such as those in the PI3K/Akt/mTOR pathway, which are frequently overactive in cancer and regulate cell growth and survival.[8]

  • Induction of Apoptosis: A common endpoint for many anticancer agents is the programmed cell death, or apoptosis. Quinoline derivatives have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Caspase-3, Caspase-9, and cleaved-PARP, and by generating reactive oxygen species (ROS).[11][12]

Data Synthesis: Summary of In Vitro Cytotoxic Activities

The following table summarizes the cytotoxic activity of representative quinoline analogues against various human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC₅₀).

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone Hybrid (12e)MGC-803 (Gastric)1.38[7][12]
Quinoline-Chalcone Hybrid (12e)HCT-116 (Colon)5.34[7][12]
Quinoline-Chalcone Hybrid (12e)MCF-7 (Breast)5.21[7][12]
4-Anilinoquinolinylchalcone (4a)MDA-MB-231 (Breast)<2.03[13]
8-hydroxyquinoline-5-sulfonamide (3c)C-32 (Melanoma)Comparable to Cisplatin[14]
Quinoline-based Dihydrazone (3b)MCF-7 (Breast)7.016[11]
Quinoline-based Dihydrazone (3c)MCF-7 (Breast)7.05[11]
Key Experimental Workflow: Evaluating In Vitro Anticancer Activity

The MTT assay remains a robust and widely used colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MGC-803, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test this compound analogues in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is that mitochondrial dehydrogenases in living cells will reduce the yellow tetrazolium salt (MTT) to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-Well Plate C Treat Cells with Compounds (48h) A->C B Prepare Serial Dilutions of Quinoline Analogues B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan Crystals with DMSO D->E F Read Absorbance (570 nm) E->F G Calculate % Viability and Determine IC50 F->G Apoptosis_Pathway Compound Quinoline Analogue ROS ↑ ROS Generation Compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP Cleaved PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis MIC_Workflow A Prepare 0.5 McFarland Standard Inoculum C Inoculate Wells with Standardized Microorganism A->C B Perform 2-fold Serial Dilution of Compound in 96-Well Plate B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Growth E->F NFkB_Pathway cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB inhibits NFkB_n NF-κB NFkB->NFkB_n translocates Nucleus Nucleus Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-1β) Compound Quinoline Analogue Compound->IKK inhibits NFkB_n->Genes Plaque_Assay_Workflow A Prepare Confluent Monolayer of Host Cells C Infect Cell Monolayer with Mixture A->C B Mix Virus with Serial Dilutions of Compound B->C D Add Semi-Solid Overlay Medium C->D E Incubate to Allow Plaque Formation D->E F Fix, Stain, and Count Plaques E->F G Calculate % Reduction and Determine EC50 F->G

References

An In-Depth Technical Guide to the Isotopic Labeling of 4-Chloro-2-methylquinoline for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles, synthesis, and application of isotopically labeled 4-chloro-2-methylquinoline for researchers, scientists, and professionals in drug development. By integrating stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into the molecular structure of this compound, investigators can unlock profound insights into reaction mechanisms, metabolic pathways, and drug disposition. This document will detail the strategic incorporation of these labels and their subsequent analysis, empowering researchers to conduct robust mechanistic studies.

The Strategic Imperative of Isotopic Labeling

Isotopic labeling is a powerful technique that involves the replacement of an atom in a molecule with one of its isotopes. Stable isotopes, such as ¹³C and ¹⁵N, are non-radioactive and can be readily distinguished from their more abundant counterparts (¹²C and ¹⁴N) by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This distinction allows for the precise tracking of molecules and their constituent atoms through complex chemical and biological transformations.

For a molecule like this compound, which serves as a scaffold in many pharmacologically active compounds, understanding its reactivity and metabolic fate is paramount. Isotopic labeling provides an unambiguous method to:

  • Elucidate Reaction Mechanisms: By tracing the position of the label in reactants and products, the intricate steps of a chemical reaction can be mapped out.

  • Delineate Metabolic Pathways: Tracking the labeled molecule in a biological system reveals its metabolic products and the biochemical routes of their formation.[1][2]

  • Quantify Bioavailability and Drug Metabolism: Isotope-labeled compounds serve as ideal internal standards in pharmacokinetic studies, enabling accurate quantification of the parent drug and its metabolites.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be strategically designed to place the isotopic label at a specific position within the molecule. The Conrad-Limpach-Knorr synthesis is a robust and well-established method for constructing the quinoline core, which can be adapted for this purpose.[3][4]

The general synthetic strategy involves two key stages:

  • Synthesis of the labeled 4-hydroxy-2-methylquinoline intermediate.

  • Chlorination of the labeled intermediate to yield the final product.

Synthesis of Labeled Precursors

The choice of labeled precursor determines the position of the isotope in the final molecule.

  • For ¹³C Labeling: Commercially available ¹³C-labeled ethyl acetoacetate can be used to introduce carbon isotopes into the quinoline ring.[5][6][7][8] The position of the label in the ethyl acetoacetate will dictate its location in the final product.

  • For ¹⁵N Labeling: ¹⁵N-labeled aniline is a key precursor for incorporating a nitrogen isotope into the heterocyclic ring.[9][10][11][12]

Experimental Protocol: Conrad-Limpach-Knorr Synthesis of Labeled 4-Hydroxy-2-methylquinoline

This protocol outlines the synthesis of the labeled 4-hydroxy-2-methylquinoline intermediate using either ¹³C-labeled ethyl acetoacetate or ¹⁵N-labeled aniline.

Materials:

  • ¹⁵N-Aniline or unlabeled aniline

  • Ethyl acetoacetate or ¹³C-labeled ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A)

  • Petroleum ether

  • Activated carbon (e.g., Darco or Norit)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottomed flask, react equimolar amounts of aniline (or ¹⁵N-aniline) and ethyl acetoacetate (or ¹³C-labeled ethyl acetoacetate). The reaction is typically carried out at room temperature or with gentle heating.

  • Cyclization: In a three-necked flask equipped with a stirrer and condenser, heat a high-boiling point solvent like Dowtherm A to reflux (approximately 250 °C). Slowly add the product from the condensation step to the refluxing solvent. Continue refluxing for 15-20 minutes.

  • Isolation: Allow the reaction mixture to cool to room temperature, during which a solid precipitate will form. Add petroleum ether to facilitate complete precipitation. Collect the solid by vacuum filtration and wash with petroleum ether.

  • Purification: Dissolve the crude product in boiling water and treat with activated carbon to remove colored impurities. Filter the hot solution and allow it to cool, which will result in the crystallization of white, needle-like crystals of 4-hydroxy-2-methylquinoline.[13]

Experimental Protocol: Chlorination of Labeled 4-Hydroxy-2-methylquinoline

Materials:

  • Labeled 4-hydroxy-2-methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, carefully add the labeled 4-hydroxy-2-methylquinoline to an excess of phosphorus oxychloride.

  • Reaction: Gently reflux the mixture for 2-3 hours.

  • Workup: After cooling, slowly and cautiously pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude this compound.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure, labeled this compound.

Analytical Characterization of Labeled this compound

Confirmation of the successful incorporation and location of the isotopic label is crucial. NMR spectroscopy and mass spectrometry are the primary analytical tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: For ¹³C-labeled compounds, direct detection of the ¹³C nucleus will show a significantly enhanced signal at the position of labeling. The chemical shifts of the carbon atoms in the quinoline ring are well-documented and can be used to confirm the label's position.

  • ¹⁵N NMR: For ¹⁵N-labeled compounds, ¹⁵N NMR will show a signal corresponding to the labeled nitrogen atom. Additionally, in ¹H and ¹³C NMR spectra, coupling between the ¹⁵N nucleus and adjacent protons or carbons (¹⁵N-¹H or ¹⁵N-¹³C coupling) can provide further confirmation of the label's location.

Table 1: Expected ¹³C and ¹⁵N NMR Chemical Shift Ranges for this compound

Atom PositionExpected ¹³C Chemical Shift (ppm)Expected ¹⁵N Chemical Shift (ppm)
C2158-162-
C3120-124-
C4148-152-
C4a124-128-
C5128-132-
C6126-130-
C7127-131-
C8129-133-
C8a146-150-
CH₃23-27-
N1--60 to -90

Note: Chemical shifts are approximate and can be influenced by solvent and other factors.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z) of the molecule. The incorporation of a stable isotope will result in a predictable mass shift in the molecular ion peak.

  • ¹³C Labeling: Each ¹³C atom incorporated will increase the molecular weight by approximately 1 Da.

  • ¹⁵N Labeling: The incorporation of a ¹⁵N atom will increase the molecular weight by approximately 1 Da.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the labeled compound with high accuracy.

Application in Mechanistic Studies

The true utility of isotopically labeled this compound lies in its application to unraveling complex chemical and biological processes.

Elucidating Reaction Mechanisms: A Case Study of Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). By using ¹⁵N-labeled this compound, the mechanism of these reactions can be investigated in detail.

Experimental Workflow:

SNAr_Mechanism cluster_synthesis Synthesis cluster_reaction Reaction cluster_analysis Analysis cluster_interpretation Interpretation Labeled_Reactant Synthesize ¹⁵N-4-chloro-2-methylquinoline Reaction React with Nucleophile (e.g., R-NH₂) Labeled_Reactant->Reaction Introduce into reaction Analysis Analyze products by ¹⁵N NMR and MS Reaction->Analysis Isolate and characterize Interpretation Determine the fate of the ¹⁵N label Analysis->Interpretation Deduce mechanism

Caption: Workflow for elucidating SNAr mechanisms.

By monitoring the ¹⁵N chemical shift and the mass of the products, one can determine whether the nucleophile attacks the carbon bearing the chlorine or if a more complex rearrangement occurs.

Tracing Metabolic Pathways

When a drug is administered, it undergoes various metabolic transformations. Using ¹³C or ¹⁵N labeled this compound allows for the unequivocal identification of its metabolites in complex biological matrices like plasma or urine.

Data Presentation: Hypothetical Metabolic Study

Table 2: Mass Spectrometric Analysis of Metabolites of Labeled this compound

CompoundUnlabeled m/z¹³C₄-labeled m/z¹⁵N-labeled m/zProposed Transformation
This compound (Parent)177.03181.04178.03-
4-Hydroxy-2-methylquinoline159.07163.08160.06Hydroxylation
4-Chloro-2-(hydroxymethyl)quinoline193.03197.04194.03Methyl group oxidation
Glucuronide Conjugate353.06357.07354.06Glucuronidation

This data clearly demonstrates how the mass shifts due to isotopic labeling allow for the confident identification of metabolites.

Conclusion

Isotopic labeling of this compound with stable isotopes like ¹³C and ¹⁵N is an indispensable tool for detailed mechanistic investigations in both chemistry and drug development. The synthetic protocols outlined in this guide, based on the versatile Conrad-Limpach-Knorr synthesis, provide a clear pathway to obtaining these valuable labeled compounds. Subsequent analysis by NMR and mass spectrometry enables the precise tracking of these molecules, offering unparalleled insights into reaction mechanisms and metabolic fates. As the demand for a deeper understanding of molecular behavior continues to grow, the application of isotopically labeled compounds will undoubtedly play an increasingly critical role in scientific advancement.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CSD-2026-01-005

Abstract

This document provides a comprehensive guide for the synthesis of 4-chloro-2-methylquinoline from 4-hydroxy-2-methylquinoline, a critical transformation in the synthesis of various pharmaceutical and research compounds. The protocol details a robust and scalable method utilizing phosphorus oxychloride (POCl₃) as the chlorinating agent. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation.

Introduction and Scientific Background

The conversion of a hydroxyl group at the C4 position of a quinoline ring to a chlorine atom is a fundamental transformation in heterocyclic chemistry. The resulting 4-chloroquinoline scaffold is a versatile intermediate, amenable to a wide range of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, making it a key building block in the synthesis of antimalarial drugs, kinase inhibitors, and other biologically active molecules.

The protocol described herein employs phosphorus oxychloride (POCl₃), a powerful and effective chlorinating agent for this class of transformation.[1] The reaction proceeds by converting the relatively poor leaving group (hydroxyl) into a much better leaving group, facilitating nucleophilic attack by a chloride ion. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Reaction Mechanism and Rationale

The chlorination of 4-hydroxy-2-methylquinoline with phosphorus oxychloride is believed to follow a mechanism analogous to a Vilsmeier-Haack type reaction.[2] The key steps are outlined below:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the 4-hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate.

  • Nucleophilic Attack by Chloride: A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position of the quinoline ring.

  • Departure of the Leaving Group: This nucleophilic attack leads to the displacement of the phosphate group, which is an excellent leaving group, to yield the final this compound product.

This mechanistic pathway underscores the importance of anhydrous conditions, as any moisture present will rapidly react with and consume the phosphorus oxychloride, reducing the reaction's efficiency.[3]

Reaction Mechanism Workflow

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 4-hydroxy-2-methylquinoline 4-hydroxy-2-methylquinoline Phosphate_Ester Phosphate Ester Intermediate 4-hydroxy-2-methylquinoline->Phosphate_Ester 1. Attack on POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Phosphate_Ester This compound This compound Phosphate_Ester->this compound 2. Nucleophilic attack by Cl⁻ Byproduct Phosphorus-containing byproducts Phosphate_Ester->Byproduct 3. Leaving group departs

Caption: Mechanism of 4-hydroxy-2-methylquinoline chlorination.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be adjusted as needed. Extreme caution must be exercised when handling phosphorus oxychloride.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-hydroxy-2-methylquinoline≥98%Standard chemical supplierEnsure it is dry.
Phosphorus oxychloride (POCl₃)≥99%Standard chemical supplierUse freshly opened or distilled.
Dichloromethane (DCM)AnhydrousStandard chemical supplier
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard chemical supplierAqueous solution.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard chemical supplierFor drying.
IceMade from deionized water.
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle with stirrer

  • Dropping funnel (optional)

  • Nitrogen or Argon inlet

  • Schlenk line (recommended)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Detailed Step-by-Step Procedure
  • Preparation: All glassware must be thoroughly oven-dried and assembled while hot, then allowed to cool under an inert atmosphere (Nitrogen or Argon) to ensure anhydrous conditions.[2]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-2-methylquinoline (e.g., 5.0 g, 31.4 mmol).

  • Reagent Addition: Under the inert atmosphere, carefully add phosphorus oxychloride (e.g., 30 mL, 322 mmol) to the flask. This can be done via a cannula or a dropping funnel. POCl₃ often serves as both the reagent and the solvent.[2][4]

  • Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours.[2][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. CAUTION: The following step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[2] This will hydrolyze the excess POCl₃.

  • Neutralization: Once the initial exothermic reaction has subsided, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This will neutralize the acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent, or by recrystallization.[5][6]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware under Inert Atmosphere B Add 4-hydroxy-2-methylquinoline A->B C Add POCl₃ B->C D Heat to 80-100°C for 4-6h C->D E Monitor by TLC D->E F Cool to RT E->F Reaction Complete G Quench with Ice/Water F->G H Neutralize with NaHCO₃ G->H I Extract with DCM H->I J Dry & Concentrate I->J K Purify (Chromatography/Recrystallization) J->K Final Product Final Product K->Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Safety, Handling, and Waste Disposal

Phosphorus oxychloride (POCl₃) is a highly corrosive, toxic, and water-reactive substance.[7][8] It can cause severe burns to the skin, eyes, and respiratory tract.[3][9] Inhalation may lead to delayed pulmonary edema.[7] All manipulations must be conducted in a certified chemical fume hood, and appropriate PPE, including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves, must be worn.[8][9]

  • Handling:

    • Always work in a well-ventilated chemical fume hood.[7]

    • Ensure an emergency eyewash station and safety shower are immediately accessible.[3][9]

    • Avoid contact with water or moisture, as it reacts violently to produce toxic and corrosive fumes.[3][10]

    • Store POCl₃ in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[7]

  • Spill Response:

    • In case of a small spill, absorb the material with an inert, dry absorbent (e.g., vermiculite, dry sand). Do not use water.[3]

    • For larger spills, evacuate the area and contact emergency response personnel.

  • Waste Disposal:

    • All waste containing POCl₃ and chlorinated solvents must be collected in designated, properly labeled hazardous waste containers.

    • Do not mix with aqueous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.[3]

Expected Results and Troubleshooting

ParameterExpected Outcome
Yield 85-95% (crude)
Appearance Pale yellow to white solid[11]
Melting Point 45-48 °C
TLC Analysis Single spot after purification

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Monitor closely by TLC.[2]
Moisture in the reactionEnsure all glassware is scrupulously dried and the reaction is run under a strict inert atmosphere. Use freshly distilled POCl₃.[2]
Dark-colored Product Side reactions due to overheatingMaintain the reaction temperature within the recommended range.
Difficult Work-up Incomplete quenching of POCl₃Add the reaction mixture to ice/water very slowly with vigorous stirring to ensure complete hydrolysis.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions on 4-Chloro-2-methylquinoline. This versatile building block is a key starting material for synthesizing a diverse array of functionalized quinoline derivatives, a scaffold of paramount importance in medicinal chemistry and materials science.

Introduction: The Quinoline Scaffold and the Power of Cross-Coupling

The quinoline core is a privileged heterocyclic motif found in numerous pharmaceuticals, natural products, and functional organic materials. The strategic functionalization of this scaffold is crucial for modulating biological activity and material properties. This compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, allowing for the precise installation of carbon and nitrogen-based substituents at the C4-position. Palladium-catalyzed reactions are indispensable tools in modern synthesis due to their high efficiency, functional group tolerance, and mild reaction conditions.[1][2] This document details the application of four key transformations—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—to this specific substrate.

Foundational Principles of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations is a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this fundamental mechanism is key to troubleshooting and optimizing reactions. The cycle generally consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.

  • Transmetalation (for Suzuki, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.[3][4]

The efficiency of each step is profoundly influenced by the choice of palladium precursor, ligands, base, and solvent.[5]

General_Catalytic_Cycle cluster_cycle Pd(0) / Pd(II) Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Transmetalation Transmetalation / Amine Coordination Oxidative_Addition->Transmetalation [Ar-Pd(II)-Cl]L2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [Ar-Pd(II)-Nu]L2 Reductive_Elimination->Pd(0)L2 Ar-Nu (Product) Output Product (Ar-Nu) Reductive_Elimination->Output Input1 This compound (Ar-Cl) Input1->Oxidative_Addition Input2 Nucleophile (Nu) Input2->Transmetalation

General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating aryl-aryl or aryl-vinyl bonds by coupling an organoboron species with an organic halide.[6] For this compound, this reaction is the premier method for synthesizing 4-aryl-2-methylquinoline derivatives, which are of significant interest in medicinal chemistry.[7][8] The activation of the relatively inert C-Cl bond often requires carefully selected catalysts and ligands.

Causality Behind Component Selection:

  • Palladium Catalyst: While Pd(PPh₃)₄ is a classic choice, catalysts like PdCl₂(dppf) or Pd(OAc)₂ combined with bulky, electron-rich phosphine ligands are often more effective for aryl chlorides.[6] These ligands promote the challenging oxidative addition step and facilitate reductive elimination.

  • Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[6]

  • Solvent: A two-phase system, such as dioxane/water or toluene/water, is commonly employed to dissolve both the organic substrates and the inorganic base.[9][10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA ArPd(II)(Cl)L₂ Pd0->OA Oxidative Addition TM ArPd(II)(Ar')L₂ OA->TM Transmetalation TM->RE Reductive Elimination RE->Pd0 Ar-Ar' Product 4-Aryl-2-methylquinoline RE->Product Boronic Ar'B(OH)₂ + Base Boronic->TM ArCl ArCl ArCl->OA

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 4-(4-methoxyphenyl)-2-methylquinoline

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (177.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (35.1 mg, 0.05 mmol, 5 mol%).[10] For improved reactivity with the chloride, a ligand such as tricyclohexylphosphine (PCy₃) can be added.[9]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-methylquinoline.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ (5 mol%)Standard, effective catalyst for many Suzuki couplings.
Ligand Tricyclohexylphosphine (PCy₃)Bulky, electron-rich ligand enhances reactivity for aryl chlorides.[9]
Base K₂CO₃ (3.0 equiv.)Standard base for activating the boronic acid.
Solvent Dioxane/Water (4:1)Good two-phase system for dissolving reagents.[10]
Temperature 80-90 °CProvides thermal energy to overcome the activation barrier of oxidative addition.
Time 12-24 hTypical duration for complete conversion.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that has revolutionized the synthesis of aromatic amines.[11][12] This reaction is particularly valuable for producing 4-aminoquinoline derivatives, which are prevalent in antimalarial drugs and other bioactive compounds.[13][14]

Causality Behind Component Selection:

  • Catalyst/Ligand System: The coupling of aryl chlorides requires highly active catalysts. These are typically generated in situ from a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, BrettPhos).[15] These ligands stabilize the Pd(0) state and accelerate both oxidative addition and reductive elimination.[13]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active nucleophile.[16][17]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and catalyst deactivation.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA ArPd(II)(Cl)L Pd0->OA Oxidative Addition Amide ArPd(II)(NR₂')L OA->Amide Amine Coordination & Deprotonation Amide->RE Reductive Elimination RE->Pd0 Ar-NR₂' Product 4-Amino-2-methylquinoline RE->Product Amine HNR₂' + Base Amine->Amide ArCl ArCl ArCl->OA

Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2: Synthesis of 2-methyl-N-phenylquinolin-4-amine

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (115 mg, 1.2 mmol) to an oven-dried vial. Add this compound (177.6 mg, 1.0 mmol), aniline (102.4 mg, 1.1 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 2 mol% Pd), and the ligand (e.g., XPhos, 9.5 mg, 0.02 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture to 100-110 °C with stirring for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the product.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%)A highly active "second-generation" catalyst system for aryl chlorides.
Base NaOt-Bu (1.2 equiv.)Strong base required for amine deprotonation.
Solvent Anhydrous TolueneAprotic solvent compatible with the strong base and catalyst.
Temperature 100-110 °CNecessary for efficient coupling of the challenging chloride substrate.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[18][19] This reaction is invaluable for synthesizing arylalkynes, which are important intermediates in organic synthesis and components of functional materials. The classic Sonogashira reaction employs a dual catalyst system of palladium and a copper(I) salt.[18]

Causality Behind Component Selection:

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used.[19] Their role is to undergo oxidative addition with the aryl chloride.

  • Copper(I) Co-catalyst: A salt like CuI is crucial. It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[19]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves both as a base to deprotonate the alkyne and often as the solvent.

  • Solvent: Solvents like THF or DMF can be used, often in conjunction with the amine base.[20]

Protocol 3: Synthesis of 2-methyl-4-(phenylethynyl)quinoline
  • Reaction Setup: To a Schlenk flask, add this compound (177.6 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI) (7.6 mg, 0.04 mmol, 4 mol%).

  • Solvent and Reagents: Add degassed triethylamine (5 mL) and phenylacetylene (122.6 mg, 1.2 mmol).

  • Reaction: Stir the mixture under an argon atmosphere at 60-80 °C for 6-12 hours.

  • Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and filter through Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)Standard palladium source for Sonogashira coupling.
Cu Co-catalyst CuI (4 mol%)Facilitates the formation of the reactive copper acetylide.
Base/Solvent Triethylamine (Et₃N)Acts as both the base and a suitable reaction medium.
Temperature 60-80 °CMild heating accelerates the reaction without significant side product formation.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and prevents oxidative homocoupling of the alkyne.

Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[21][22] This reaction allows for the introduction of vinyl groups onto the 4-position of the 2-methylquinoline nucleus, providing access to valuable synthetic intermediates.[23]

Causality Behind Component Selection:

  • Catalyst: Palladium acetate (Pd(OAc)₂) is a common precursor, often combined with a phosphine ligand to form the active Pd(0) species in situ. Phosphine-free conditions have also been developed.[21]

  • Base: A moderately strong base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the H-X acid generated during the catalytic cycle.[23]

  • Alkene: Electron-deficient alkenes like acrylates or styrene derivatives are common coupling partners.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.

Protocol 4: Synthesis of (E)-ethyl 3-(2-methylquinolin-4-yl)acrylate
  • Reaction Setup: In a sealed tube, combine this compound (177.6 mg, 1.0 mmol), ethyl acrylate (150.2 mg, 1.5 mmol), Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 12.2 mg, 0.04 mmol, 4 mol%).

  • Base and Solvent: Add triethylamine (202.4 mg, 2.0 mmol) and anhydrous DMF (5 mL).

  • Reaction: Seal the tube and heat to 120-140 °C for 24 hours.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%)A classic Herrmann-Beller type catalyst system for Heck reactions.
Base Triethylamine (2.0 equiv.)Organic base to neutralize the generated HCl.
Solvent DMFHigh-boiling polar aprotic solvent suitable for the required temperatures.
Temperature 120-140 °CHigher temperatures are often necessary for the Heck coupling of aryl chlorides.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Quinoline Scaffolds

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to selectively introduce aryl and heteroaryl substituents at specific positions on the quinoline ring is crucial for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, owing to its high functional group tolerance, generally mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[1][2]

This application note provides a detailed protocol for the Suzuki coupling of 4-Chloro-2-methylquinoline, a readily available starting material. The presence of a chlorine atom at the C4-position, while less reactive than its bromine or iodine counterparts, offers a cost-effective entry point for diversification.[3] This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into reaction optimization for researchers in drug development and organic synthesis.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[1] The use of electron-rich and bulky phosphine ligands on the palladium catalyst can accelerate this step.[6]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][7]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium complex couple. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition this compound Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)(Cl)L₂ Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar'L₂ Reductive_Elimination->Pd(0)L2 4-Aryl-2-methylquinoline Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Boronic Acid caption Catalytic cycle of the Suzuki coupling reaction.

Caption: Catalytic cycle of the Suzuki coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general method for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials and Reagents
  • This compound (1 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment
  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Product: 4-Aryl-2-methylquinoline purification->product

Caption: Experimental workflow for Suzuki coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask, add this compound (1 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe. The final concentration of the this compound should be approximately 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is no longer visible. This typically takes 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-methylquinoline.

Data Presentation: Optimization of Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and reaction time. The following table summarizes typical conditions that can be used as a starting point for optimization. For challenging couplings involving electron-rich chloroquinolines or sterically hindered boronic acids, more specialized and electron-rich phosphine ligands may be required.[6][8]

ParameterCondition 1 (Standard)Condition 2 (For less reactive partners)Rationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with a ligandPd(PPh₃)₄ is a reliable, commercially available Pd(0) source.[3] Pd₂(dba)₃ allows for the use of more specialized, electron-rich ligands.[7]
Ligand - (included in catalyst)SPhos, XPhos, or PCy₃Bulky, electron-rich phosphine ligands enhance the rate of oxidative addition for aryl chlorides.[6]
Base K₂CO₃ or Na₂CO₃K₃PO₄ or Cs₂CO₃Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective in activating the boronic acid for transmetalation.[6]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O or DMFThe choice of solvent affects the solubility of reagents and can influence reaction rates.[9]
Temperature 80-90 °C90-110 °CHigher temperatures can overcome the activation energy barrier for the oxidative addition of the C-Cl bond.

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, the following self-validating checks should be incorporated into the experimental workflow:

  • Confirmation of Starting Material Purity: The purity of this compound and the boronic acid should be confirmed by NMR or melting point analysis prior to use.

  • Inert Atmosphere: The use of a robust inert atmosphere is critical. The reaction should be set up using proper Schlenk line techniques.

  • Reaction Monitoring: Consistent monitoring by TLC against a co-spot of the starting material is essential to determine the reaction endpoint accurately and avoid the formation of byproducts from prolonged heating.

  • Product Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-2-methylquinolines from this compound. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a diverse library of quinoline derivatives for various applications in drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this important transformation.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation in Quinoline Chemistry

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have a limited substrate scope.[1][2]

This application note provides a detailed guide to the Buchwald-Hartwig amination of 4-chloro-2-methylquinoline, a common building block in pharmaceutical synthesis. We will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols for coupling with primary and secondary amines, and offer a comprehensive troubleshooting guide to navigate the common challenges associated with this transformation.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) and palladium(II) intermediate.[1] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex  + Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination  + R2NH, - X- Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex  + Base, - [Base-H]+X- Palladium Amido Complex->Pd(0)L Product Product Palladium Amido Complex->Product Reductive Elimination Catalyst Regeneration Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. To an oven-dried Schlenk flask, add: - this compound (1.0 mmol) - XPhos Pd G3 (0.02 mmol, 2 mol%) - XPhos (0.02 mmol, 2 mol%) - Sodium tert-butoxide (1.4 mmol) B 2. Evacuate and backfill with argon (3x). A->B C 3. Add anhydrous toluene (5 mL). B->C D 4. Add n-butylamine (1.2 mmol). C->D E 5. Heat the reaction mixture to 100 °C. D->E F 6. Stir for 12-24 hours, monitoring by TLC or LC-MS. E->F G 7. Cool to room temperature and quench with water. F->G H 8. Extract with ethyl acetate (3x). G->H I 9. Wash combined organic layers with brine, dry over Na2SO4, and concentrate. H->I J 10. Purify by column chromatography on silica gel. I->J Protocol_2 cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. To an oven-dried Schlenk flask, add: - this compound (1.0 mmol) - RuPhos Pd G3 (0.03 mmol, 3 mol%) - RuPhos (0.03 mmol, 3 mol%) - K3PO4 (2.0 mmol) B 2. Evacuate and backfill with argon (3x). A->B C 3. Add anhydrous dioxane (5 mL). B->C D 4. Add morpholine (1.5 mmol). C->D E 5. Heat the reaction mixture to 110 °C. D->E F 6. Stir for 18-24 hours, monitoring by TLC or LC-MS. E->F G 7. Cool to room temperature and filter through a pad of Celite. F->G H 8. Rinse the pad with ethyl acetate. G->H I 9. Concentrate the filtrate under reduced pressure. H->I J 10. Purify by column chromatography on silica gel. I->J

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-2-methylquinoline. This key heterocyclic building block is a cornerstone in the synthesis of a diverse array of pharmacologically active compounds and functional materials. This document moves beyond simple procedural lists to offer an in-depth exploration of the underlying reaction mechanisms, the influence of substituents, and the practical considerations necessary for successful and reproducible synthesis. Protocols for reactions with a range of nitrogen, oxygen, and sulfur nucleophiles are presented, supported by mechanistic insights and expected outcomes to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Functionalization at the C4-position is a well-established strategy for modulating the biological activity of these molecules. Nucleophilic aromatic substitution (SNAr) stands as the most direct and versatile method for introducing a wide variety of functional groups at this position, utilizing 4-chloroquinolines as key electrophilic precursors.[2]

This compound, in particular, serves as a critical intermediate. The presence of the chlorine atom at the C4 position provides a reactive handle for substitution, while the 2-methyl group can influence the electronic properties and steric environment of the molecule, offering a nuanced tool for fine-tuning molecular properties in drug design and materials science. This guide provides the necessary theoretical foundation and practical protocols to effectively utilize this powerful synthetic transformation.

Mechanistic Principles of SNAr on the Quinoline Scaffold

The capacity of this compound to undergo nucleophilic aromatic substitution is fundamentally dictated by the electronic nature of the quinoline ring system.

The Addition-Elimination Mechanism

Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions on electron-deficient aromatic rings typically proceed through a two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C4 position. This carbon is rendered electrophilic by the strong electron-withdrawing effect of the ring nitrogen. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: Aromaticity is restored in the second step through the rapid expulsion of the chloride ion, a good leaving group, to yield the final substituted product.

dot graph "SNAr_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} Figure 1: The addition-elimination mechanism of SNAr.

The Role of the 2-Methyl Group: Electronic and Steric Effects

The methyl group at the C2 position exerts a nuanced influence on the reactivity of the C4 position.

  • Electronic Effect: As an electron-donating group (EDG) through hyperconjugation and induction, the methyl group slightly deactivates the quinoline ring towards nucleophilic attack compared to an unsubstituted 4-chloroquinoline. This deactivation occurs because the EDG partially counteracts the electron-withdrawing effect of the ring nitrogen, making the C4 carbon slightly less electrophilic.

  • Steric Effect: The 2-methyl group introduces minor steric hindrance in the vicinity of the C4 reaction center. While this effect is generally minimal for small nucleophiles, it can become a more significant factor when employing bulky nucleophiles, potentially slowing the reaction rate or requiring more forcing conditions.

Despite these effects, the C4 position remains highly activated and is the primary site of substitution due to the powerful directing influence of the heterocyclic nitrogen atom.[4][5]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. This compound is an irritant; handle with care.[6]

Synthesis of Starting Material: this compound

The starting material is readily synthesized from the commercially available 4-hydroxy-2-methylquinoline.

Protocol 1: Chlorination of 4-Hydroxy-2-methylquinoline

  • Materials:

    • 4-Hydroxy-2-methylquinoline (1 eq)

    • Phosphorus oxychloride (POCl₃) (excess, ~5-10 eq)

    • Ice water

    • Sodium hydroxide (NaOH) solution

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Procedure:

    • To a round-bottom flask, add 4-hydroxy-2-methylquinoline (e.g., 5.0 g).

    • Carefully add phosphorus oxychloride (e.g., 35 mL) to the flask.

    • Heat the reaction mixture to 80-100 °C for 2-5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker of vigorously stirred ice water to quench the excess POCl₃.

    • Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is basic.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford this compound as a pale yellow solid.[3]

Reactions with N-Nucleophiles (Amination)

The synthesis of 4-amino-2-methylquinoline derivatives is a common and highly valuable transformation.

Protocol 2: Microwave-Assisted Amination with Aromatic and Aliphatic Amines

Microwave-assisted synthesis offers a significant acceleration of reaction times and often leads to higher yields compared to conventional heating.[2]

  • Materials:

    • This compound (1 eq)

    • Amine (aliphatic or aromatic, 1.2-1.5 eq)

    • p-Toluenesulfonic acid (TsOH) (catalytic amount, e.g., 0.1 eq)

    • Microwave reactor and appropriate vials

  • Procedure:

    • In a microwave vial, combine this compound, the desired amine, and a catalytic amount of p-toluenesulfonic acid.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120 °C for 1 hour.

    • After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

dot graph "Amination_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} Figure 2: Workflow for microwave-assisted amination.

Table 1: Representative Data for Amination Reactions

NucleophileProduct StructureMethodConditionsYieldRef.
AnilineN-phenyl-2-methylquinolin-4-amineMicrowaveTsOH cat., 120 °C, 1hGood[7]
BenzylamineN-benzyl-2-methylquinolin-4-amineMicrowaveTsOH cat., 120 °C, 1hHigh[7]
Piperidine4-(piperidin-1-yl)-2-methylquinolineConventionalVarious SolventsVariable[5]
Hydrazine4-hydrazinyl-2-methylquinolineConventionalEthanol, RefluxGood[8]

Note: Yields are qualitative as reported in the literature; specific quantitative yields may vary.

Reactions with S-Nucleophiles (Thiolation)

The introduction of a sulfur linkage at the C4 position provides access to another important class of compounds.

Protocol 3: Thiolation with Alkanethiols and Thiophenols

This protocol is adapted from a procedure for a similar substrate, 4-chloro-8-methylquinolin-2(1H)-one, and is expected to perform well for this compound.[8][9]

  • Materials:

    • This compound (1 eq)

    • Thiol (e.g., ethanethiol, thiophenol) (1.5 eq)

    • Sodium ethoxide (NaOEt) (2.5 eq)

    • Absolute ethanol

  • Procedure:

    • In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.

    • Add the desired thiol to the solution and stir for 10-15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration. If no precipitate forms, extract with an organic solvent.

    • Wash the crude product with water, dry, and purify by recrystallization or column chromatography.

Reactions with O-Nucleophiles (Etherification)

The formation of C4-ethers from this compound is a key transformation, though it can be more challenging than amination.

Protocol 4: Williamson-Type Ether Synthesis with Phenoxides

This protocol is based on established methods for SNAr reactions with phenoxides on activated haloarenes.[10]

  • Materials:

    • This compound (1 eq)

    • Phenol or substituted phenol (1.2 eq)

    • Potassium hydroxide (KOH) or Sodium hydride (NaH) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve the phenol in anhydrous DMF.

    • Carefully add the base (e.g., portion-wise addition of NaH) and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide in situ.

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Heat the reaction to 80-120 °C and monitor its progress by TLC.

    • Upon completion, cool the mixture to room temperature and quench by carefully adding water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 4-phenoxy-2-methylquinoline derivative.

Table 2: Summary of Expected Products and Characterization Data

Product NameNucleophile UsedExpected 1H NMR (CDCl₃, δ ppm) Highlights [a]Expected 13C NMR (CDCl₃, δ ppm) Highlights [b]
N-phenyl-2-methylquinolin-4-amineAniline~2.5 (s, 3H, CH₃), Aromatic region (m)~25 (CH₃), Aromatic region
4-(phenylthio)-2-methylquinolineThiophenol~2.6 (s, 3H, CH₃), Aromatic region (m)~25 (CH₃), Aromatic region
4-methoxy-2-methylquinolineMethoxide~2.7 (s, 3H, CH₃), ~4.1 (s, 3H, OCH₃), Aromatic region (m)~25 (CH₃), ~56 (OCH₃), Aromatic region
4-phenoxy-2-methylquinolinePhenoxide~2.7 (s, 3H, CH₃), Aromatic region (m)~25 (CH₃), Aromatic region

[a] Approximate chemical shifts based on related structures. Actual values may vary.[1][8][11] [b] Approximate chemical shifts based on related structures. Actual values may vary.[1][8][11]

Troubleshooting and Key Considerations

  • Low Reactivity: If a reaction is sluggish, particularly with electron-rich or sterically hindered nucleophiles, consider increasing the reaction temperature, switching to a higher-boiling polar aprotic solvent (e.g., DMSO, NMP), or employing microwave irradiation. For aminations, palladium-catalyzed Buchwald-Hartwig coupling can be a powerful alternative for challenging substrates.[2]

  • Side Reactions: In reactions with alkoxides, competitive elimination reactions are possible but generally not favored. When using ambident nucleophiles, regioselectivity can be an issue and may require optimization of reaction conditions (solvent, temperature, counter-ion).

  • Purification: The basic nature of the quinoline nitrogen in the products can sometimes lead to tailing on silica gel chromatography. This can often be mitigated by adding a small amount of triethylamine (~1%) to the eluent.

Conclusion

The nucleophilic aromatic substitution of this compound is a robust and highly adaptable reaction critical for the synthesis of diverse molecular architectures. By understanding the underlying mechanistic principles and the influence of the substrate's electronic and steric properties, researchers can effectively leverage the provided protocols to achieve their synthetic targets. The methods detailed herein, from conventional heating to microwave-assisted synthesis, provide a validated toolkit for professionals in drug discovery and materials science, enabling the efficient generation of novel 4-substituted quinoline derivatives.

References

Application Note: A Scalable and Robust Protocol for the Synthesis and Purification of 4-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Chloro-2-methylquinoline is a pivotal heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules and functional materials.[1][2] Its utility as a key intermediate in the development of anti-infective agents, kinase inhibitors for oncology, and agrochemicals necessitates a reliable and scalable synthetic protocol.[1][3] This application note provides a comprehensive, field-proven guide for the large-scale synthesis and purification of this compound. We detail a robust two-step synthetic route commencing with the Conrad-Limpach cyclization to form the 4-hydroxy-2-methylquinoline precursor, followed by a high-yielding chlorination using phosphorus oxychloride. The guide emphasizes mechanistic rationale, process safety, and detailed protocols for synthesis, purification by recrystallization, and analytical quality control, ensuring researchers and process chemists can achieve high purity and yield on a large scale.

Strategic Overview: Synthesis and Mechanistic Rationale

The selected synthetic strategy is a classic and industrially viable two-step process chosen for its high yields, operational simplicity, and the use of readily available, cost-effective starting materials.

1.1 Step 1: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

The initial step involves the formation of the quinoline core. This is achieved through the Conrad-Limpach reaction, which condenses an aromatic amine (aniline) with a β-ketoester (ethyl acetoacetate). The reaction proceeds in two key phases: an initial condensation to form an enamine intermediate, followed by a thermal cyclization at high temperature to yield the stable 4-hydroxy-2-methylquinoline (which exists in tautomeric equilibrium with 2-methylquinolin-4(1H)-one). This method is highly efficient for producing the necessary quinolone precursor in bulk.[4]

1.2 Step 2: Dehydrative Chlorination to this compound

The second step converts the hydroxyl group of the precursor into the target chloro-substituent. This transformation is accomplished using phosphorus oxychloride (POCl₃), a powerful and common reagent for this type of conversion.[5][6] The mechanism involves the activation of the quinolone's carbonyl oxygen by POCl₃, forming a phosphate ester intermediate. This intermediate is an excellent leaving group, facilitating a subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C4 position to yield the final product. This step is typically high-yielding but requires stringent safety protocols due to the hazardous nature of POCl₃.[7][8]

Overall Synthetic Workflow

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination cluster_2 Purification & QC A Aniline + Ethyl Acetoacetate B Thermal Cyclization (Conrad-Limpach Reaction) A->B C Crude 4-Hydroxy-2-methylquinoline B->C D Chlorination with POCl₃ C->D E Crude this compound D->E F Recrystallization E->F G Pure this compound F->G H Quality Control (TLC, GC, NMR, MP) G->H

Caption: High-level workflow for the synthesis and purification of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Grade
Aniline62-53-3C₆H₇N93.13Reagent
Ethyl Acetoacetate141-97-9C₆H₁₀O₃130.14Reagent
Diphenyl Ether101-84-8C₁₂H₁₀O170.21High Purity
Phosphorus Oxychloride (POCl₃)10025-87-3Cl₃OP153.33Reagent
Ethanol64-17-5C₂H₆O46.07Anhydrous
Sodium Bicarbonate (NaHCO₃)144-55-8CHNaO₃84.01ACS
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93ACS
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Reagent
Equipment
  • High-capacity glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating mantle or oil bath

  • Large Buchner funnel with vacuum flask

  • pH meter or pH strips

  • Standard laboratory glassware

  • Rotary evaporator

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (Neoprene recommended for POCl₃), safety goggles, face shield, lab coat, acid-gas respirator.[9]

Detailed Experimental Protocols

Protocol for Step 1: Synthesis of 4-Hydroxy-2-methylquinoline
  • Reaction Setup: In a chemical fume hood, equip a suitable glass reactor with an overhead stirrer and a reflux condenser.

  • Initial Condensation: Charge the reactor with aniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Stir the mixture at 110-120 °C for 1 hour. Water and ethanol will be evolved during this step.

  • Cyclization: In a separate vessel, preheat diphenyl ether to 250-255 °C. Add the hot reaction mixture from the previous step dropwise to the hot diphenyl ether over approximately 30-45 minutes. Maintain the temperature at 250 °C during the addition and for an additional 30 minutes after the addition is complete. The product will begin to precipitate.

  • Isolation: Allow the mixture to cool to below 100 °C. Add hexane or petroleum ether to the slurry to dilute the diphenyl ether and facilitate filtration.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with hexane or petroleum ether to remove residual diphenyl ether.

  • Drying: Dry the resulting off-white to tan solid under vacuum to yield crude 4-hydroxy-2-methylquinoline. The product is typically of sufficient purity for the next step without further purification.

Protocol for Step 2: Synthesis of this compound

WARNING: This procedure involves phosphorus oxychloride, which is highly corrosive, toxic, and reacts violently with water.[7][8][10] Perform all operations in a well-ventilated chemical fume hood and wear appropriate PPE.[10]

  • Reaction Setup: In a fume hood, charge a clean, dry reactor with phosphorus oxychloride (POCl₃) (5.0 eq). Begin stirring and cool the POCl₃ in an ice bath.

  • Substrate Addition: Slowly and carefully add the dried 4-hydroxy-2-methylquinoline (1.0 eq) from Step 1 to the cooled POCl₃ in portions. The addition is exothermic; maintain the internal temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture to reflux (approx. 105-110 °C). Maintain reflux for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, large vessel equipped with a robust stirrer, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the stirred ice. This is a highly exothermic and gas-evolving step. Control the rate of addition to keep the temperature of the quench mixture below 30 °C.

  • Neutralization and Extraction: The product will precipitate in the acidic aqueous solution. Slowly add a saturated solution of sodium bicarbonate or a 10% sodium hydroxide solution to neutralize the mixture to a pH of 7-8. The product may become a semi-solid or oil. Extract the product with dichloromethane (DCM) (3 x volumes).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound as a yellow to brown solid or oil.[1]

Large-Scale Purification by Recrystallization

Recrystallization is an effective and economical method for purifying the final product, removing polar and non-polar impurities.[11][12] The key is selecting a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[12]

Recrystallization Protocol
  • Solvent Selection: Ethanol or a hexane/ethyl acetate mixture are commonly effective for this compound.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent reaches its boiling point and all the solid has dissolved. Add more solvent in small portions if necessary to fully dissolve the solid, aiming for a saturated solution at the boiling point.[11]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice bath for at least 30 minutes to maximize product precipitation.[11]

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Quality Control and Product Specification

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterSpecification
Appearance White to light yellow crystalline solid[1]
Melting Point 39-43 °C[1][6]
Purity (GC) ≥ 98%[1]
¹H NMR Conforms to structure
IR Spectrum Conforms to structure

Chemical Structure Diagram

cluster_reaction Two-Step Synthesis of this compound start aniline plus1 + eaa arrow1 Δ (Diphenyl Ether, 250 °C) intermediate_label 4-Hydroxy-2-methylquinoline intermediate arrow2 POCl₃ (Reflux) product_label This compound product arrow1->intermediate arrow2->product

Caption: Reaction scheme for the synthesis of this compound.

References

Application Note: A Stability-Indicating HPLC Method for Purity Assessment of 4-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methylquinoline is a key heterocyclic building block in synthetic organic chemistry, widely utilized as a precursor in the development of pharmaceuticals and other bioactive molecules.[1] Its utility in the synthesis of anti-microbial and anti-cancer agents underscores the critical need for stringent quality control of this intermediate.[1] The purity of this compound directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and precise analytical method for its purity assessment is paramount.

This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its potential process-related impurities and degradation products. The method is designed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2]

Method Rationale and Chromatographic Principles

The selection of a reversed-phase HPLC method is predicated on the physicochemical properties of this compound, a compound with moderate polarity. A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and separation of a wide range of organic molecules.[3] The mobile phase, consisting of a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength to achieve optimal separation. The addition of a small amount of an acid, such as formic or phosphoric acid, to the mobile phase is often beneficial for improving peak shape and resolution of basic compounds like quinolines by suppressing the ionization of silanol groups on the silica-based stationary phase.[3]

UV detection is selected due to the chromophoric nature of the quinoline ring system. Based on the UV spectrum of the closely related compound 4-chloroquinoline, a detection wavelength in the range of 220-230 nm is expected to provide good sensitivity for this compound and its potential aromatic impurities.[4][5]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: this compound (purity ≥ 98%).

  • Sample: this compound to be tested.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Elution Gradient
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Sample and Standard Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.

Method Validation Protocol

The developed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[2] The validation parameters to be assessed are outlined below.

Specificity and Stability-Indicating Nature

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[6]

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 60°C for 30 minutes.[7]

  • Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 60°C for 30 minutes.[7]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.[8]

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak of this compound. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the analyte peak.

A common synthesis route for this compound involves the chlorination of 4-hydroxy-2-methylquinoline with reagents like phosphorus oxychloride (POCl₃).[9] Therefore, a key potential process-related impurity is the starting material, 4-hydroxy-2-methylquinoline. The specificity of the method should be demonstrated by showing baseline separation between this compound and this potential impurity.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound reference standard over a range of 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). The calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line should be determined. An r² value of ≥ 0.999 is typically considered acceptable.[8]

Accuracy

Accuracy should be assessed by the recovery of known amounts of the this compound reference standard spiked into a placebo mixture or by comparing the results to a well-characterized standard. The analysis should be performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery should be within 98.0% to 102.0%.

Precision

Precision will be evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution at 100% of the test concentration will be performed on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.

  • Intermediate Precision (Inter-day Precision): The repeatability assay will be performed on a different day by a different analyst to assess the intermediate precision. The %RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of about 10:1.

Robustness

The robustness of the method will be evaluated by intentionally varying key chromatographic parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The effect of these variations on the system suitability parameters (e.g., retention time, tailing factor, and resolution) will be assessed. The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal use.

Data Presentation and Visualization

System Suitability Criteria

Before sample analysis, a system suitability test must be performed by injecting the standard solution five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 2000
%RSD of Peak Areas ≤ 1.0%

Workflow Diagrams

HPLC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (0.1 mg/mL) sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution (0.1 mg/mL) analysis Analyze Samples & Standards prep_sample->analysis sys_suit->analysis If Passes integration Integrate Chromatograms analysis->integration calculation Calculate Purity (% Area) integration->calculation report Generate Report calculation->report Method_Validation_Workflow start Method Development validation Method Validation Protocol start->validation specificity Specificity (Forced Degradation) validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

References

Application of 4-Chloro-2-methylquinoline in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold in Modern Agrochemicals

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in the development of a diverse array of bioactive molecules. Its rigid structure and the electronic properties conferred by the nitrogen atom make it a privileged scaffold in medicinal chemistry and, increasingly, in the design of modern agrochemicals.[1] Within this chemical class, 4-chloro-2-methylquinoline has emerged as a particularly valuable and versatile intermediate.[2] Its utility stems from the reactive chlorine atom at the 4-position, which is readily displaced by a variety of nucleophiles, allowing for the facile construction of complex molecules with tailored biological activities. This reactivity, coupled with the inherent biological potential of the quinoline nucleus, has positioned this compound as a key building block in the synthesis of novel herbicides and fungicides.[1][3]

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a focus on the underlying chemical principles, field-proven insights, and detailed experimental protocols for the synthesis of advanced agrochemical candidates.

Core Chemistry: Nucleophilic Aromatic Substitution as the Gateway to Bioactivity

The primary application of this compound in agrochemical synthesis hinges on the principle of nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the quinoline nitrogen atom activates the C4-position towards nucleophilic attack, making the displacement of the chloro group an efficient and predictable transformation.[4] This reaction serves as a powerful tool for introducing a wide range of functional groups, thereby enabling the systematic exploration of structure-activity relationships (SAR).

A particularly fruitful strategy in agrochemical design has been the reaction of this compound with substituted phenols to form 4-aryloxy-2-methylquinoline derivatives. The resulting ether linkage provides a stable connection between the quinoline core and a second aromatic ring, a common motif in many commercial herbicides and fungicides. The diverse array of commercially available phenols allows for extensive modification of the terminal aromatic ring, providing a means to fine-tune the biological activity, selectivity, and physicochemical properties of the final compound.

Application Focus: Synthesis of a Quinoline-Based Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide Candidate

This section details the synthesis of a novel herbicidal agent based on a 4-aryloxy-2-methylquinoline scaffold. This class of compounds has shown potent inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates singlet oxygen, a highly reactive species that causes rapid membrane damage and cell death.

The following protocol outlines the synthesis of (R)-ethyl 2-(4-((2-methylquinolin-4-yl)oxy)phenoxy)propanoate, a representative PPO-inhibiting herbicide candidate, from this compound.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound (Intermediate 1) cluster_1 Synthesis of (R)-ethyl 2-(4-hydroxyphenoxy)propanoate (Intermediate 2) cluster_2 Final Product Synthesis: Nucleophilic Aromatic Substitution A 4-Hydroxy-2-methylquinoline C This compound (1) A->C Chlorination B Phosphorus Oxychloride (POCl3) H This compound (1) D Hydroquinone G (R)-ethyl 2-(4-hydroxyphenoxy)propanoate (2) D->G Williamson Ether Synthesis E (S)-(-)-2-chloropropionic acid ethyl ester F Base (e.g., K2CO3) I (R)-ethyl 2-(4-hydroxyphenoxy)propanoate (2) L (R)-ethyl 2-(4-((2-methylquinolin-4-yl)oxy)phenoxy)propanoate (Final Product) H->L SNAr Reaction J Base (e.g., K2CO3) K Solvent (e.g., DMF)

Caption: Synthetic workflow for the target herbicide.

Experimental Protocols

Protocol 1: Synthesis of this compound (1)

This protocol describes the conversion of 4-hydroxy-2-methylquinoline to the key chloro-intermediate. The use of phosphorus oxychloride is a standard and effective method for this transformation.

Materials:

  • 4-Hydroxy-2-methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-hydroxy-2-methylquinoline (10.0 g, 62.8 mmol) in a 250 mL round-bottom flask, add phosphorus oxychloride (50 mL, 536 mmol) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 105 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Synthesis of (R)-ethyl 2-(4-((2-methylquinolin-4-yl)oxy)phenoxy)propanoate (Final Product)

This protocol details the crucial SNAr reaction between this compound and a substituted phenoxide to generate the final herbicidal compound.

Materials:

  • This compound (1)

  • (R)-ethyl 2-(4-hydroxyphenoxy)propanoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (R)-ethyl 2-(4-hydroxyphenoxy)propanoate (2.10 g, 10.0 mmol) in 50 mL of anhydrous DMF in a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide anion.

  • Add this compound (1.78 g, 10.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into 200 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to yield the final product as a solid.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
This compound (1) C₁₀H₈ClN177.63~9045-47
(R)-ethyl 2-(4-((2-methylquinolin-4-yl)oxy)phenoxy)propanoate C₂₂H₂₁NO₄363.41~8595-97

Mechanism and Causality in Experimental Design

The choice of reaction conditions is critical for the successful synthesis of the target herbicide.

  • Base Selection: Anhydrous potassium carbonate is an effective and economical base for the deprotonation of the phenol. Its heterogeneous nature in DMF facilitates workup. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

  • Solvent Choice: DMF is an excellent polar apathetic solvent for SNAr reactions as it effectively solvates the potassium cation, leaving a "naked" and highly reactive phenoxide anion.

  • Temperature Control: The reaction is heated to 90 °C to provide sufficient thermal energy to overcome the activation barrier of the SNAr reaction. Higher temperatures could lead to side reactions and decomposition of the starting materials or product.

Logical Relationship Diagram

G cluster_0 Pre-reaction cluster_1 SNAr Reaction Phenol (R)-ethyl 2-(4-hydroxyphenoxy)propanoate Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 Meisenheimer Meisenheimer Complex (Intermediate) Phenoxide->Meisenheimer Nucleophilic Attack Chloroquinoline This compound Product Final Product Meisenheimer->Product Elimination of Cl-

Caption: Key steps in the SNAr reaction mechanism.

Conclusion and Future Perspectives

This compound stands as a testament to the power of heterocyclic chemistry in addressing critical challenges in agriculture. Its strategic application as a versatile intermediate enables the efficient synthesis of a new generation of agrochemicals with improved efficacy and tailored properties. The synthetic protocols detailed herein provide a robust framework for researchers and scientists in the field to explore the vast chemical space accessible from this valuable building block. Future research will undoubtedly continue to leverage the unique reactivity of this compound to develop innovative and sustainable solutions for global food security.

References

Application Notes & Protocols: A Guide to the Synthesis of Novel Fluorescent Probes from 4-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

Fluorescence-based technologies have become indispensable tools in modern research, particularly in drug discovery and molecular biology.[1][2] Small-molecule fluorescent probes offer significant advantages, including high sensitivity, rapid response times, and minimal invasiveness, making them ideal for visualizing complex biological processes in real-time.[3][4]

Among the vast array of heterocyclic scaffolds used in probe design, the quinoline moiety stands out.[5][6] Comprising a benzene ring fused to a pyridine ring, quinoline is a versatile and privileged structure in medicinal chemistry and materials science.[6][7] Its rigid, aromatic system provides a robust platform for fluorescence, and its photophysical properties can be finely tuned through chemical modification.[8][9] Quinoline-based probes have been successfully developed for imaging various cellular components and analytes, including lipid droplets, lysosomes, metal ions like Zn²⁺ and Fe³⁺, and for monitoring intracellular pH.[2][5][10][11]

This guide focuses on the practical application of 4-Chloro-2-methylquinoline as a versatile and commercially available starting material for the synthesis of novel fluorescent probes.[12] The chlorine atom at the C4 position is an excellent synthetic handle, readily participating in a variety of cross-coupling and substitution reactions. This allows for the strategic introduction of diverse functional groups to modulate the probe's electronic and spectroscopic properties, enabling the rational design of fluorophores for specific applications.

Core Synthetic Strategies: Functionalization of the Quinoline Core

The reactivity of the C4-chloro group is the cornerstone of designing probes from this compound. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose, as they allow for the formation of new carbon-carbon bonds with high efficiency and functional group tolerance.[7][13]

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the quinoline core and an aryl or heteroaryl group using a boronic acid or ester. It is exceptionally useful for extending the π-conjugated system of the fluorophore, which often leads to a red-shift in the emission wavelength and improved quantum yields.[14][15] The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[15][16]

  • Sonogashira Coupling: This reaction introduces an alkynyl (acetylene) moiety onto the quinoline scaffold.[17] The linear, rigid nature of the C≡C triple bond is an excellent way to extend π-conjugation while maintaining structural definition. This strategy is often used to build "molecular wires" or to prepare precursors for further functionalization.[18][19]

  • Nucleophilic Aromatic Substitution (SNAr): While cross-coupling reactions are highly versatile, direct substitution of the chlorine atom with nucleophiles like amines or thiols provides a more straightforward route to certain derivatives. This method is particularly effective for attaching recognition moieties or groups that modulate solubility and cellular localization.[20][21]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_snar Nucleophilic Substitution start This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst (e.g., Pd(OAc)₂/SPhos) Base (e.g., K₂CO₃) start->suzuki_reagents C-C Bond Formation sono_reagents Terminal Alkyne (R-C≡CH) Pd/Cu Catalysts Base (e.g., Et₃N) start->sono_reagents C-C Bond Formation snar_reagents Nucleophile (R₂NH, RSH) start->snar_reagents C-N / C-S Bond Formation suzuki_product 4-Aryl-2-methylquinoline (Extended π-System) suzuki_reagents->suzuki_product sono_product 4-Alkynyl-2-methylquinoline (Rigid Conjugation) sono_reagents->sono_product snar_product 4-Amino/Thio-2-methylquinoline (Functionalization) snar_reagents->snar_product

Figure 1. Key synthetic routes from this compound.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.

Protocol 1: Synthesis of a 4-Aryl-2-methylquinoline Probe via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a fluorescent probe by coupling this compound with a boronic acid. The introduction of an electron-donating group (e.g., methoxy) on the aryl boronic acid is a common strategy to enhance fluorescence via an intramolecular charge transfer (ICT) mechanism.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer/hotplate

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 177.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (3.0 mmol, 414.6 mg).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add this catalyst/ligand mixture to the reaction flask.

  • Solvent and Degassing: Add toluene (8 mL) and deionized water (2 mL) to the flask. Bubble nitrogen or argon gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the flask under a positive pressure of nitrogen/argon and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2x 15 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic phase with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4-(4-methoxyphenyl)-2-methylquinoline product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A 1. Combine Reactants: - this compound - Boronic Acid - Base (K₂CO₃) B 2. Add Catalyst: - Pd(OAc)₂ / SPhos A->B C 3. Add Solvents & Degas: - Toluene / H₂O - Purge with N₂/Ar B->C D 4. Heat to 80-90 °C (4-12 hours) C->D E 5. Monitor by TLC D->E F 6. Cool & Quench E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I

Figure 2. Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Synthesis of a 4-Alkynyl-2-methylquinoline Probe via Sonogashira Coupling

This protocol details the introduction of a phenylacetylene group, creating a probe with a rigid, conjugated linker.

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard anhydrous reaction setup

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 177.6 mg), Pd(PPh₃)₄ (0.05 mmol, 57.8 mg), and CuI (0.1 mmol, 19.0 mg).

  • Solvent and Reagents: Add anhydrous THF (10 mL) and triethylamine (5 mL). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 112.4 mg, ~121 µL) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature. The formation of a precipitate (triethylammonium chloride) is typically observed. Monitor the reaction by TLC until the starting material is consumed (usually 2-6 hours).

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with ethyl acetate.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) to yield the pure 2-methyl-4-(phenylethynyl)quinoline product.

Probe Characterization: A Self-Validating System

Confirmation of synthesis and an understanding of the probe's photophysical properties are essential.

TechniquePurposeExpected Outcome
¹H & ¹³C NMR Structural verificationConfirmation of the chemical structure, showing characteristic shifts for the quinoline core and the newly introduced functional group.
Mass Spectrometry Molecular weight confirmationAn observed mass (e.g., HRMS) that matches the calculated molecular weight of the desired product.
UV-Visible Spectroscopy Determine absorption propertiesMeasurement of the maximum absorption wavelength (λmax, abs) and molar extinction coefficient (ε).[22]
Fluorescence Spectroscopy Determine emission propertiesMeasurement of the maximum emission wavelength (λmax, em), Stokes shift, and quantum yield (ΦF).[9]
Protocol 3: General Spectroscopic Analysis
  • Stock Solution: Prepare a concentrated stock solution (e.g., 1-5 mM) of the purified probe in a high-purity solvent like DMSO or acetonitrile.[23]

  • Working Solution: Dilute the stock solution in the desired buffer or solvent (e.g., PBS, pH 7.4 for biological applications) to a final concentration suitable for spectroscopy (typically 1-10 µM).[23]

  • UV-Vis Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm) to determine λmax, abs.

  • Fluorescence Measurement: Excite the sample at its λmax, abs and record the emission spectrum. The peak of this spectrum is λmax, em.

  • Quantum Yield: Calculate the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

Table of Expected Photophysical Properties (Illustrative)

Probe TypeExpected λabs (nm)Expected λem (nm)Stokes Shift (nm)Key Feature
4-Aryl-2-methylquinoline320 - 380400 - 50080 - 120Tunable emission based on aryl substituent
4-Alkynyl-2-methylquinoline300 - 360380 - 48080 - 120Rigid, extended conjugation

Application Protocol: In Vitro Live-Cell Imaging

This protocol provides a general framework for using a newly synthesized quinoline probe to stain and visualize cellular structures.

G A 1. Cell Culture Seed cells (e.g., HeLa) on glass-bottom dishes B 2. Probe Preparation Dilute probe stock solution in cell culture medium A->B C 3. Incubation Add probe solution to cells Incubate (e.g., 30 min at 37°C) B->C D 4. Washing Remove probe solution Wash cells with PBS C->D E 5. Imaging Image with fluorescence microscope (e.g., Confocal) D->E F 6. Data Analysis Analyze image for localization, intensity, etc. E->F

Figure 3. General workflow for live-cell imaging with a fluorescent probe.

Procedure:

  • Cell Seeding: Plate cells (e.g., HeLa, A549) onto glass-bottom confocal dishes or chamber slides and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Probe Loading: Prepare a working solution of the fluorescent probe (e.g., 1-10 µM) in complete cell culture medium. Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a predetermined time (e.g., 15-60 minutes) at 37 °C. This step may require optimization for different probes and cell lines.

  • Wash: Gently aspirate the probe-containing medium and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS, pH 7.4) to remove excess, unbound probe.

  • Imaging: Add fresh PBS or imaging buffer to the cells. Immediately visualize the cells using a fluorescence microscope (confocal microscopy is recommended for high-resolution imaging). Use excitation and emission wavelengths appropriate for the specific probe, as determined during spectroscopic characterization.[3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance yield and purity. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Understanding the Synthesis: Core Principles

The synthesis of this compound typically involves a two-stage process: the formation of a 4-hydroxy-2-methylquinoline intermediate, followed by a chlorination step. The initial cyclization to form the quinoline core is crucial and often determines the overall efficiency of the synthesis. Common named reactions for this cyclization include the Combes and the Gould-Jacobs syntheses.[1][2] The subsequent chlorination of the 4-hydroxy group is generally achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound, providing actionable solutions based on chemical principles.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 4-Hydroxy-2-methylquinoline (Intermediate) Incomplete Cyclization: Insufficient reaction temperature or time. The energy of activation for the cyclization is not being met.[5]Gradually increase the reaction temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). Consider using a higher boiling point solvent if necessary.
Poor Substrate Reactivity: Electron-withdrawing groups on the aniline starting material can deactivate the ring, hindering the electrophilic aromatic substitution step of the cyclization.[5]If your aniline substrate is deactivated, consider using a stronger acid catalyst, such as polyphosphoric acid (PPA), to promote cyclization.[3]
Side Reactions (e.g., Polymerization): Harsh acidic conditions or high temperatures can lead to the formation of tar-like byproducts, especially in reactions like the Skraup or Doebner-von Miller syntheses.[6]For reactions prone to polymerization, consider a biphasic reaction medium to sequester the reactive intermediates. Slow, controlled addition of reagents can also minimize side reactions.[6]
Low Yield of this compound (Final Product) Incomplete Chlorination: Insufficient amount of chlorinating agent (e.g., POCl₃) or inadequate reaction time/temperature.Ensure a sufficient excess of the chlorinating agent is used. The reaction with POCl₃ often requires heating to reflux for several hours to go to completion.[3][4]
Hydrolysis of Product: The 4-chloroquinoline product can be sensitive to moisture, hydrolyzing back to the 4-hydroxyquinoline.Work-up the reaction under anhydrous conditions as much as possible. Pouring the reaction mixture onto crushed ice should be done rapidly with vigorous stirring to precipitate the product before significant hydrolysis occurs.[3]
Difficult Purification: The crude product may be contaminated with unreacted starting material or byproducts, leading to loss during purification.After quenching the reaction, neutralize the acidic solution carefully with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product. The crude product can then be purified by recrystallization or column chromatography.[3]
Formation of Isomeric Impurities Lack of Regioselectivity: In the Combes synthesis with an unsymmetrical β-diketone, a mixture of regioisomers can be formed.[2]The regioselectivity is influenced by steric and electronic effects. Modifying the substituents on the aniline or the β-diketone can favor the formation of the desired isomer. For instance, bulkier groups on the diketone can direct the cyclization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and reliable method involves the Combes synthesis of 4-hydroxy-2-methylquinoline from an aniline and acetylacetone, followed by chlorination with phosphorus oxychloride (POCl₃).[2][4] This route is often favored for its accessibility of starting materials and generally good yields.

Q2: My Combes synthesis is producing a significant amount of tar. How can I prevent this?

A2: Tar formation in the Combes synthesis is often due to the strong acid catalyst (like sulfuric acid) and the heat used for cyclization, which can cause polymerization of the starting materials or intermediates.[6] To mitigate this, you can try a milder acid catalyst or a lower reaction temperature for a longer duration. A slow, controlled addition of the acid can also help to manage the exothermicity of the reaction.

Q3: I am struggling to remove the excess POCl₃ after the chlorination step. What is the best procedure?

A3: Excess POCl₃ can be carefully removed by distillation under reduced pressure.[4] The residue is then typically poured onto crushed ice with vigorous stirring. This quenches the remaining POCl₃ and precipitates the crude this compound. Always perform this step in a well-ventilated fume hood as the reaction with water is highly exothermic and releases HCl gas.[3]

Q4: How can I confirm the successful synthesis and purity of my this compound?

A4: The identity and purity of the final product should be confirmed using standard analytical techniques. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: A sharp melting point close to the literature value (around 39-43 °C) indicates high purity.[7]

Q5: Are there alternative, greener methods for the synthesis of quinolines?

A5: Yes, research is ongoing into more environmentally friendly synthetic methods. Ultrasound-assisted synthesis has been shown to reduce reaction times and improve yields for some quinoline derivatives.[8] Microwave-assisted synthesis is another modern technique that can significantly accelerate reaction rates and often leads to cleaner reactions with higher yields.[9]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2-methylquinoline via Combes Synthesis

This protocol outlines a standard procedure for the synthesis of the 4-hydroxy-2-methylquinoline intermediate.

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, combine aniline (1.0 eq) and acetylacetone (1.1 eq).

  • Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

  • Gently heat the reaction mixture to initiate cyclization. The temperature and time will depend on the specific aniline derivative. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a sodium hydroxide solution until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with cold water, and dry to obtain the crude 4-hydroxy-2-methylquinoline.

Protocol 2: Chlorination of 4-Hydroxy-2-methylquinoline

This protocol describes the conversion of the hydroxy intermediate to the final chloro-product.

Materials:

  • 4-Hydroxy-2-methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine

  • Crushed Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully add 4-hydroxy-2-methylquinoline to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.[4]

  • After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.[4]

  • Carefully pour the residue onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

Visualizing the Synthesis

Combes Synthesis Reaction Mechanism

Combes_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization & Dehydration Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation (-H₂O) Diketone β-Diketone Diketone->Enamine Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine H⁺ Cyclized_Intermediate Cyclized Intermediate Protonated_Enamine->Cyclized_Intermediate Annulation (Rate-determining) Hydroxyquinoline 4-Hydroxyquinoline Cyclized_Intermediate->Hydroxyquinoline Dehydration (-H₂O)

Caption: The Combes synthesis proceeds via enamine formation followed by acid-catalyzed cyclization.

Chlorination Workflow

Chlorination_Workflow Start Start: 4-Hydroxy-2-methylquinoline Reaction Reaction with POCl₃ (Reflux) Start->Reaction Workup Work-up: Quench with Ice Water Reaction->Workup Extraction Extraction with CH₂Cl₂ Workup->Extraction Purification Purification: Column Chromatography or Recrystallization Extraction->Purification End End: Characterized this compound Purification->End

Caption: A general workflow for the chlorination of 4-hydroxy-2-methylquinoline.

References

Common impurities and byproducts in 4-Chloro-2-methylquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-2-methylquinoline Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we address frequently asked questions and provide detailed troubleshooting guides to help you identify, minimize, and eliminate common impurities and byproducts.

Part 1: Frequently Asked Questions (FAQs) about Impurities

This section covers common questions regarding the formation and identification of impurities during the synthesis of this compound.

Q1: What is the most common synthetic route to this compound and what are the primary expected impurities?

The most prevalent and industrially scalable route involves a two-step process:

  • Combes Quinoline Synthesis: Aniline is condensed with acetylacetone (a β-diketone) under acidic conditions (commonly H₂SO₄) to form 2-methylquinolin-4-one (also known as 4-hydroxy-2-methylquinoline).[1][2]

  • Chlorination: The resulting 2-methylquinolin-4-one is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the final product, this compound.[3][4]

The primary impurities stem from incomplete reactions or side reactions in each of these steps.

  • From Step 1 (Combes Synthesis):

    • Unreacted Starting Materials: Residual aniline and acetylacetone.

    • Incomplete Cyclization: The intermediate Schiff base or enamine may persist if the cyclization conditions (acid concentration, temperature) are not optimal.[1][5]

    • Polymeric/Tarry Byproducts: Strong acid catalysis can sometimes lead to the formation of complex, high-molecular-weight tars, which can complicate purification.

  • From Step 2 (Chlorination):

    • Residual 2-methylquinolin-4-one: This is the most common impurity and results from incomplete chlorination. Its presence indicates that the reaction time, temperature, or amount of POCl₃ was insufficient.[6][7]

    • Phosphorous Byproducts: After the reaction, inorganic phosphorus species are formed, which must be carefully quenched and removed during workup.

    • Dichloroquinolines: Under excessively harsh conditions (high temperature or prolonged reaction times), over-chlorination can occur, leading to the formation of dichloro-2-methylquinoline isomers.

Q2: I'm seeing a second chloro-methylquinoline isomer in my analysis. What is it and how is it formed?

While this compound is the thermodynamically favored product, the formation of its regioisomer, 2-Chloro-4-methylquinoline , is a possible byproduct, though typically in minor amounts. The precursor, 2-methylquinolin-4-one, exists in tautomeric equilibrium with 4-hydroxy-2-methylquinoline. The chlorination reaction proceeds via the activation of the hydroxyl group (or keto oxygen) by POCl₃.[8] Any condition that might favor the less stable tautomer or an alternative reaction pathway could potentially lead to trace amounts of the 2-chloro isomer. However, the primary impurity concern is almost always unreacted 2-methylquinolin-4-one.

Q3: How can I use NMR and Mass Spectrometry to identify the main product and the key impurity, 2-methylquinolin-4-one?

Distinguishing the product from the starting material of the chlorination step is straightforward with standard analytical techniques.

CompoundMolecular Weight ( g/mol )Key ¹H NMR Signals (approx. δ, CDCl₃)Mass Spec (EI+) m/z
This compound (Product) 177.63[9]~2.7 ppm (s, 3H, -CH₃), ~7.3-8.2 ppm (m, 5H, Aromatic-H)177 (M⁺), 179 (M+2, ~3:1 ratio)
2-methylquinolin-4-one (Impurity) 159.18~2.4 ppm (s, 3H, -CH₃), ~6.3 ppm (s, 1H, vinyl-H), ~7.2-8.4 ppm (m, 4H, Aromatic-H), ~11-12 ppm (br s, 1H, -NH)159 (M⁺)

Key Differentiators:

  • Mass Spectrum: A peak at m/z 159 indicates the presence of the starting material. The product will show a characteristic isotopic pattern for a single chlorine atom (M⁺ at 177 and M+2 at 179 in an approximate 3:1 ratio).

  • ¹H NMR: The most telling difference is the disappearance of the broad N-H proton signal and the appearance of a clean aromatic region in the final product. The chemical shifts of the methyl and aromatic protons will also differ slightly but consistently.

Part 2: Troubleshooting Guide for Synthesis

This guide provides structured solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of 2-methylquinolin-4-one (Combes Synthesis Step)
  • Symptom: After the acid-catalyzed cyclization, the isolated yield of the quinolinone intermediate is poor. TLC or NMR analysis shows significant amounts of aniline.

  • Potential Cause 1: Insufficient Acid Concentration or Inadequate Temperature. The ring-closing annulation is the rate-determining step and requires strong acid catalysis and sufficient thermal energy to overcome the activation barrier.[1]

    • Solution: Ensure concentrated sulfuric acid is used. The reaction often requires heating to promote cyclization. Monitor the reaction progress by TLC until the starting aniline spot has been consumed.

  • Potential Cause 2: Tar/Polymer Formation. Overheating or excessively high acid concentration can lead to polymerization and degradation of the starting materials and product.

    • Solution: Maintain careful temperature control. The reaction should be heated sufficiently to proceed but not so aggressively that decomposition becomes the primary pathway. A typical range is often around 100-130°C. Gradual addition of reactants can also help manage the exotherm.

Problem 2: Incomplete Chlorination with POCl₃
  • Symptom: The final crude product is a mixture of this compound and a significant amount of 2-methylquinolin-4-one.

  • Potential Cause 1: Insufficient POCl₃ or Reaction Time/Temperature. The conversion of the quinolinone to the chloroquinoline requires an adequate stoichiometric excess of POCl₃ and sufficient heating to drive the reaction to completion.[3]

    • Solution: Use a molar excess of POCl₃ (often used as both reagent and solvent). Ensure the reaction is heated to reflux (typically around 110°C) for several hours.[4] Monitor the reaction by TLC (using a solvent system that clearly separates the starting material and product) until the quinolinone is no longer visible.

  • Potential Cause 2: Presence of Moisture. Phosphorus oxychloride reacts violently with water. Any moisture in the starting quinolinone or the reaction flask will consume the reagent and can generate HCl and phosphoric acids, hindering the desired reaction.[6]

    • Solution: Thoroughly dry the 2-methylquinolin-4-one intermediate in a vacuum oven before use. Ensure all glassware is flame-dried or oven-dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Difficult Workup and Purification
  • Symptom: After quenching the POCl₃ reaction, the product is an oily, difficult-to-handle solid, and purification by column chromatography gives low recovery.

  • Potential Cause 1: Improper Quenching of POCl₃. Dumping the hot reaction mixture directly into water can be hazardous and lead to the formation of gummy phosphoric acid byproducts that trap the product.

    • Solution: After the reaction is complete, first remove the excess POCl₃ under reduced pressure (distillation).[3][6] Cool the residue and then very carefully and slowly pour it onto crushed ice with vigorous stirring. This allows for a more controlled quench.

  • Potential Cause 2: Incorrect pH during Extraction. The product is a weakly basic quinoline. The workup must involve a neutralization step to ensure the product is in its free-base form to be extracted into an organic solvent.

    • Solution: After quenching, slowly basify the acidic aqueous mixture with a suitable base (e.g., NaOH solution, Na₂CO₃, or NH₄OH) until the pH is basic (pH > 8). This will precipitate the crude product or allow it to be efficiently extracted with a solvent like dichloromethane or ethyl acetate.

Part 3: Protocols and Visualizations

Experimental Protocol: Purification by Recrystallization

For products that are contaminated primarily with residual 2-methylquinolin-4-one, recrystallization can be an effective purification method after the initial workup and extraction.

  • Solvent Selection: Identify a suitable solvent system. This compound is typically a low-melting solid or an oil at room temperature.[10] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent or solvent mixture.

  • Decolorization (Optional): If the solution is highly colored due to tar-like impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Diagrams

// Reactants Aniline [label="Aniline"]; Acetylacetone [label="Acetylacetone"];

// Intermediates & Products SchiffBase [label="Schiff Base / Enamine\n(Incomplete Cyclization Impurity)"]; Quinolinone [label="2-methylquinolin-4-one\n(Key Intermediate)"]; Product [label="this compound\n(Desired Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncompleteChlor [label="Residual 2-methylquinolin-4-one\n(Major Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reactions {rank=same; Aniline; Acetylacetone;} Aniline -> SchiffBase [label=" Condensation "]; Acetylacetone -> SchiffBase; SchiffBase -> Quinolinone [label=" H₂SO₄, Δ\n(Combes Synthesis) "]; Quinolinone -> Product [label=" POCl₃, Δ\n(Chlorination) "];

// Impurity Path Quinolinone -> IncompleteChlor [style=dashed, label=" Incomplete\nReaction "]; } .dot Caption: Reaction scheme for this compound synthesis showing key intermediates and the origin of major impurities.

// Path for Starting Material Impurity Yes_SM [label="YES"]; Cause_SM [label="Likely Cause:\nIncomplete Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution_SM [label="Solution:\n1. Ensure anhydrous conditions.\n2. Increase POCl₃ excess.\n3. Increase reaction time/temp.\n4. Re-run reaction or purify.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path for Other Impurities No_Other [label="NO"]; Cause_Other [label="Likely Cause:\nSide reactions or workup issues", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution_Other [label="Solution:\n1. Check for over-chlorination.\n2. Ensure proper quench/neutralization.\n3. Optimize purification (column/recrystallization).", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Analysis; Analysis -> ImpurityID; ImpurityID -> Cause_SM [label="Yes"]; Cause_SM -> Solution_SM; ImpurityID -> Cause_Other [label="No"]; Cause_Other -> Solution_Other; } .dot Caption: A logical workflow for troubleshooting common purity issues in the chlorination step of the synthesis.

References

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling with 4-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for a common yet challenging reaction: the Suzuki-Miyaura cross-coupling of 4-chloro-2-methylquinoline. Low conversion rates with this specific substrate are a frequent hurdle, often stemming from a combination of electronic and steric factors. This document offers a structured approach to troubleshooting, moving from common initial checks to more advanced optimization strategies, all grounded in the fundamental principles of the catalytic cycle.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides rapid, actionable advice.

Q1: My reaction shows no or very low conversion of this compound. Where should I start?

A1: Begin by verifying the integrity of your core components:

  • Catalyst Activity: Ensure your palladium source, particularly Pd(II) precatalysts, has not degraded. Use a freshly opened bottle or a trusted source. Phosphine ligands are prone to oxidation, so proper storage under an inert atmosphere is critical.[1]

  • Reagent Purity: Confirm the purity of your this compound and the boronic acid. Impurities can act as catalyst poisons.

  • Inert Atmosphere: Oxygen can deactivate the active Pd(0) catalyst.[1] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that degassed solvents were used.[1][2]

Q2: I'm observing the formation of a significant amount of homocoupled boronic acid product (Ar-Ar). What's causing this?

A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II), a species that can catalyze this side reaction.[3] Rigorous degassing of your solvent and ensuring a robust inert atmosphere is the primary solution.[3] In some cases, using a slight excess of the aryl halide can also disfavor homocoupling.[2]

Q3: My boronic acid seems to be decomposing. How can I confirm this and what can I do?

A3: The primary decomposition pathway for boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] This is especially prevalent with electron-deficient boronic acids.[1] You can detect the resulting Ar-H side product by GC-MS or LC-MS analysis of your crude reaction mixture. To mitigate this, consider:

  • Using a more stable boronic acid derivative: Pinacol esters or MIDA boronates are significantly more robust against protodeboronation and release the active boronic acid slowly in situ.[4][5]

  • Optimizing the base: A weaker base or anhydrous conditions may reduce the rate of protodeboronation.[1]

Q4: Is the methyl group at the 2-position of the quinoline causing problems?

A4: Yes, the 2-methyl group introduces significant steric hindrance around the C4 position.[6] This steric bulk can impede the oxidative addition step, where the palladium catalyst inserts into the carbon-chlorine bond. Overcoming this often requires a carefully selected ligand.

II. In-Depth Troubleshooting Guide

This guide provides a systematic approach to optimizing your reaction, categorized by key experimental parameters.

Catalyst System: The Heart of the Reaction

The choice of palladium source and, more critically, the phosphine ligand is paramount for coupling challenging heteroaryl chlorides like this compound. The electron-deficient nature of the quinoline ring makes oxidative addition of the C-Cl bond to the Pd(0) center a key rate-limiting step.

Problem: Inefficient Oxidative Addition

The combination of an electron-deficient ring system and a relatively strong C-Cl bond makes this step challenging.[7][8]

Solutions:

  • Employ Electron-Rich, Bulky Ligands: These ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[8][9] They also facilitate the reductive elimination step.

  • Consider Pre-formed Pd(0) Catalysts: Using a catalyst like Pd(PPh₃)₄ can sometimes be more effective than generating the active Pd(0) species in situ from a Pd(II) source.[9][10]

Recommended Catalyst & Ligand Screening Protocol
ParameterCondition 1 (Standard)Condition 2 (Buchwald)Condition 3 (Josiphos)
Palladium Source Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)[Pd(cinnamyl)Cl]₂ (1 mol%)
Ligand PPh₃ (4 mol%)SPhos (4 mol%)CyPF-tBu (2 mol%)
Base K₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)K₃PO₄ (2 equiv.)
Solvent Toluene/H₂O (4:1)1,4-Dioxanet-Amyl alcohol
Temperature 100 °C100 °C110 °C

This table provides starting points for catalyst screening. The optimal combination will be substrate-dependent.

The Role of the Base: More Than Just an Activator

The base plays a crucial role in the Suzuki-Miyaura coupling. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[11][12] However, the choice and strength of the base can also influence side reactions.

Problem: Base-Induced Side Reactions or Poor Activation

  • Protodeboronation: Strong bases can accelerate the decomposition of sensitive boronic acids.[4][13]

  • Incomplete Boronate Formation: A base that is too weak or not sufficiently soluble may not effectively activate the boronic acid, stalling the catalytic cycle.

Solutions:

  • Match the Base to the Boronic Acid: For robust boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[9][14] For more sensitive boronic acids, weaker bases like K₂CO₃ or even KF might be preferable.[11]

  • Ensure Base Quality: Use a finely powdered, anhydrous base to maximize its surface area and reactivity.[15] For anhydrous couplings with K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[15]

Solvent Selection: A Balancing Act

The solvent system must solubilize both the organic substrates and the inorganic base to facilitate the reaction.

Problem: Poor Solubility or Unwanted Reactivity

A solvent that does not adequately dissolve all components can lead to a heterogeneous mixture and poor reaction rates.

Solutions:

  • Aqueous Biphasic Systems: Mixtures like dioxane/water or toluene/water are common and effective.[9][16] The water is crucial for dissolving the inorganic base.[9]

  • Anhydrous Polar Aprotic Solvents: Solvents like DMF or DME can be used, particularly when water-sensitive functional groups are present.

Experimental Workflow & Diagrams

A logical workflow is essential for efficient troubleshooting. The following diagram outlines a decision-making process for addressing low conversion.

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent & Catalyst Quality start->check_reagents check_setup Confirm Inert Atmosphere & Degassed Solvents check_reagents->check_setup reagents_ok Reagents & Setup OK? check_setup->reagents_ok reagents_ok->start No, Fix & Retry optimize_catalyst Screen Catalyst & Ligand System (e.g., Buchwald Ligands) reagents_ok->optimize_catalyst Yes optimize_base Screen Bases (K3PO4, Cs2CO3, KF) optimize_catalyst->optimize_base optimize_solvent Screen Solvents (Dioxane, Toluene, t-Amyl Alcohol) optimize_base->optimize_solvent success Improved Conversion optimize_solvent->success failure Persistent Low Conversion optimize_solvent->failure consider_alternatives Consider Alternative Coupling (e.g., Stille, Negishi) failure->consider_alternatives

Caption: A decision-tree workflow for troubleshooting low conversion in Suzuki coupling.

The Catalytic Cycle and Points of Failure

Understanding the catalytic cycle helps pinpoint where the reaction might be failing with this compound.

Suzuki_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X L_n pd0->pd2_complex Ar-X issue1 [Issue] Slow due to electron-deficient Ar-Cl & steric hindrance pd0->issue1 oxidative_addition Oxidative Addition (Ar-X) pd2_diaryl Ar-Pd(II)-Ar' L_n pd2_complex->pd2_diaryl Ar'B(OH)2 / Base issue2 [Issue] Boronic acid decomposition (protodeboronation) pd2_complex->issue2 transmetalation Transmetalation (Ar'-B(OR)2) pd2_diaryl->pd0 Ar-Ar' reductive_elimination Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle with key failure points for this compound highlighted.

III. Detailed Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. It is designed to be a baseline from which the troubleshooting steps outlined above can be implemented.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium Phosphate (K₃PO₄), finely powdered (2-3 equivalents)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.

  • Inerting: Seal the Schlenk flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water) to the main flask. Then, add the pre-mixed catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This guide provides a comprehensive framework for systematically addressing low conversion in the Suzuki coupling of this compound. By understanding the key mechanistic hurdles and methodically exploring the reaction parameters, researchers can significantly improve the efficiency and success rate of this valuable transformation.

References

Technical Support Center: 4-Chloro-2-methylquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Homocoupling Side Reactions

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my reaction with 4-Chloro-2-methylquinoline?

A1: Homocoupling is an undesired side reaction where two molecules of your starting material, this compound, react with each other to form 2,2'-dimethyl-4,4'-biquinoline. This depletes your starting material and complicates the purification of your target molecule.

Q2: Why is homocoupling a common problem with this compound?

A2: this compound is an electron-deficient heteroaryl chloride. While the C-Cl bond is activated towards oxidative addition to the palladium catalyst, the resulting organopalladium intermediate can be prone to side reactions, including homocoupling, especially under suboptimal conditions. The nitrogen atom in the quinoline ring can also coordinate with the palladium center, influencing the catalytic cycle.

Q3: Can the choice of palladium precursor influence the extent of homocoupling?

A3: Absolutely. Using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an initial reduction to the active Pd(0) species. This reduction can sometimes be promoted by the homocoupling of the organometallic coupling partner (e.g., boronic acid in Suzuki coupling) or the aryl halide itself, thereby generating the homocoupled byproduct at the very beginning of the reaction. Utilizing a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often mitigate this initial burst of homocoupling.

Q4: How critical is the atmosphere for my reaction?

A4: The presence of oxygen is highly detrimental and a known promoter of homocoupling reactions, particularly of organoboron reagents in Suzuki couplings. It is imperative to thoroughly degas your solvents and reaction vessel and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

Troubleshooting Guide: Minimizing 2,2'-Dimethyl-4,4'-biquinoline Formation

Issue 1: Significant formation of 2,2'-dimethyl-4,4'-biquinoline in Suzuki Coupling

Probable Causes:

  • Suboptimal Catalyst/Ligand Combination: The stability and reactivity of the organopalladium intermediates are highly dependent on the supporting ligand. For electron-deficient heteroaryl chlorides like this compound, the choice of ligand is critical.

  • Inappropriate Base or Solvent: The base plays a crucial role in the transmetalation step and can also influence side reactions. The solvent system affects the solubility of reagents and the stability of catalytic species.

  • Presence of Oxygen: As mentioned in the FAQs, oxygen can promote the homocoupling of boronic acids, which can then influence the overall catalytic cycle and lead to the homocoupling of the aryl chloride.

Solutions & Scientific Rationale:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination step to form the cross-coupled product over competing side reactions. They also stabilize the monoligated palladium species, which are highly active in the catalytic cycle.

    • Recommended Ligands: SPhos, XPhos, RuPhos, or tricyclohexylphosphine (PCy₃) have demonstrated success in couplings of challenging heteroaryl chlorides.[1]

  • Catalyst Choice: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ to bypass the initial reduction step that can be associated with homocoupling.[1]

  • Base and Solvent Optimization:

    • Use a moderately strong inorganic base like K₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.[1]

    • A common solvent system is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water. The water helps to dissolve the inorganic base and facilitates the formation of the boronate species required for transmetalation.[1]

  • Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

Issue 2: Homocoupling in Sonogashira Coupling of this compound

Probable Causes:

  • Glaser-Hay Homocoupling of the Alkyne: The primary homocoupling issue in Sonogashira reactions is often the dimerization of the terminal alkyne, catalyzed by the copper(I) co-catalyst in the presence of oxygen.

  • Aryl Halide Homocoupling: While less common than alkyne homocoupling, the homocoupling of this compound can still occur under certain conditions.

Solutions & Scientific Rationale:

  • Copper-Free Conditions: To circumvent the issue of alkyne homocoupling, consider a copper-free Sonogashira protocol. In these systems, a palladium catalyst with an appropriate ligand is used in the presence of a suitable base.

  • Ligand and Base Selection for Copper-Free Protocol:

    • Bulky, electron-rich phosphine ligands are often effective.

    • A screening of bases is recommended. For a similar chloroquinoline system, Cs₂CO₃ was found to be superior to K₂CO₃ and organic bases.[2]

  • Strictly Anaerobic Conditions: Even in copper-free systems, it is crucial to exclude oxygen to prevent oxidative side reactions that can lead to catalyst deactivation and homocoupling.

  • Catalyst System Optimization: A screening of palladium sources can be beneficial. In a study on a related chloroquinoline, Pd(PPh₃)₄ was found to be a highly effective catalyst.[2]

Issue 3: Side Reactions in Buchwald-Hartwig Amination

Probable Causes:

  • Competitive Hydrodehalogenation: A common side reaction is the reduction of the C-Cl bond, leading to the formation of 2-methylquinoline.

  • Homocoupling: While generally less pronounced than in C-C coupling reactions, homocoupling of the aryl halide can still be observed.

Solutions & Scientific Rationale:

  • Choice of Ligand: The ligand is paramount in Buchwald-Hartwig amination. For heteroaryl chlorides, bulky biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often the ligands of choice. These ligands facilitate both the oxidative addition and the reductive elimination steps, minimizing the lifetime of intermediates that could lead to side reactions.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can be critical and may need to be optimized for your specific amine coupling partner.

  • Solvent and Temperature Control: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. Running the reaction at the lowest temperature that provides a reasonable reaction rate can help to suppress side reactions.

Data Summary: Recommended Conditions

Reaction TypeRecommended CatalystRecommended LigandRecommended BaseRecommended SolventKey Considerations
Suzuki Coupling Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂ORigorous degassing is essential. Use of bulky, electron-rich ligands is critical.[1]
Sonogashira Coupling Pd(PPh₃)₄(none, if using this catalyst)Cs₂CO₃1,4-DioxaneCopper-free conditions are preferred to avoid alkyne homocoupling.[2]
Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, BrettPhosNaOtBu, LiHMDSToluene, DioxaneChoice of ligand is crucial for preventing hydrodehalogenation.

Experimental Protocols

General Protocol for a Suzuki Cross-Coupling Reaction
  • To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Seal the flask with a septum and purge with argon or nitrogen for 15-30 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • In a separate vial, mix the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in a small amount of the degassed organic solvent.

  • Add the catalyst/ligand mixture to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Homocoupling Pathway A This compound (Ar-Cl) C Oxidative Addition A->C B Pd(0)Lₙ B->C D Ar-Pd(II)-Cl(Lₙ) C->D F Transmetalation D->F E Coupling Partner (e.g., Ar'-B(OH)₂) E->F G Ar-Pd(II)-Ar'(Lₙ) F->G H Reductive Elimination G->H H->B Regenerated Catalyst I Cross-Coupled Product (Ar-Ar') H->I D2 Ar-Pd(II)-Cl(Lₙ) K Side Reactions D2->K J Another molecule of Ar-Pd(II)-Cl(Lₙ) or Ar-Cl + Pd(0) J->K L Homocoupled Product (Ar-Ar) K->L

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

G Start High Homocoupling Detected Q1 Is the reaction run under inert atmosphere? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are you using a bulky, electron-rich ligand? A1_Yes->Q2 Sol1 Implement rigorous degassing and maintain inert atmosphere. A1_No->Sol1 Sol1->Q1 Re-evaluate A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Have you optimized the base and solvent? A2_Yes->Q3 Sol2 Switch to a ligand like SPhos, XPhos, or RuPhos. A2_No->Sol2 Sol2->Q2 Re-evaluate A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Homocoupling Minimized A3_Yes->End Sol3 Screen bases (K₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/H₂O). A3_No->Sol3 Sol3->Q3 Re-evaluate

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Navigating the Scale-Up of 4-Chloro-2-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4-Chloro-2-methylquinoline. This resource is meticulously designed for researchers, chemists, and process development professionals to address the multifaceted challenges encountered when transitioning this critical synthesis from the laboratory bench to pilot and production scales. Herein, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles and extensive field experience.

I. Synthesis of 4-Hydroxy-2-methylquinoline: The Conrad-Limpach Approach

The most common and scalable route to this compound begins with the synthesis of its precursor, 4-Hydroxy-2-methylquinoline, typically via the Conrad-Limpach reaction. This reaction involves the condensation of an aniline with a β-ketoester, in this case, ethyl acetoacetate. While straightforward at the lab scale, scaling up this thermal condensation presents significant challenges.[1][2]

Troubleshooting Guide: Conrad-Limpach Reaction Scale-Up
Problem Potential Root Cause(s) Recommended Action(s)
Low Yield of 4-Hydroxy-2-methylquinoline Incomplete reaction due to insufficient heating or short reaction time. Formation of the isomeric 2-hydroxyquinoline (Knorr product) at excessively high temperatures.[3] Degradation of starting materials or product at prolonged high temperatures.Optimize the reaction temperature and time. A typical temperature for the cyclization is around 250 °C.[1] Employ a high-boiling, inert solvent such as mineral oil or Dowtherm A to ensure even heat distribution and prevent localized overheating.[1][4] Consider a one-pot modification using a vinyl ether of ethyl acetoacetate to potentially improve yields.[4]
Formation of Viscous, Tarry Reaction Mass Polymerization of reactants or intermediates, especially under harsh acidic conditions.[3]Use of a moderating agent like ferrous sulfate can sometimes mitigate side reactions, although this is more common in Skraup-type syntheses.[3] Ensure efficient agitation to improve mass and heat transfer, preventing localized "hot spots" that can lead to polymerization.[5]
Inconsistent Product Quality/Impurity Profile Variation in raw material quality. Inconsistent temperature control across the reactor.Qualify all raw materials to ensure consistent purity. Develop a robust impurity profile for both starting materials and the final product.[6][7] Utilize a well-designed reactor with good heat transfer capabilities and precise temperature control.[5][8]
Frequently Asked Questions (FAQs): Conrad-Limpach Reaction

Q1: My Conrad-Limpach reaction is sluggish and gives low yields. What are the critical parameters to investigate?

A1: The primary factors influencing the Conrad-Limpach synthesis are temperature and reaction time. The cyclization step requires significant thermal energy, typically around 250 °C, to proceed efficiently.[1] Insufficient heating will lead to incomplete conversion. Conversely, excessively high temperatures can favor the formation of the thermodynamic product, 2-hydroxyquinoline, via the Knorr pathway.[3] The choice of a high-boiling, inert solvent is crucial for maintaining a consistent temperature and facilitating good heat transfer.[4]

Q2: I am observing significant charring and the formation of a thick, difficult-to-stir slurry. How can I mitigate this?

A2: The formation of viscous slurries and tars is a common issue in large-scale thermal condensations. This is often due to localized overheating, leading to the polymerization of reactants. The key to preventing this is to ensure uniform heat distribution and efficient mixing. In a large reactor, this can be challenging. Consider the following:

  • Agitator Design: Ensure the agitator is appropriate for the viscosity of the reaction medium and can effectively suspend solids.[9]

  • Heating Profile: A gradual heating ramp to the target temperature is preferable to rapid heating.

  • Solvent Selection: A high-boiling solvent not only maintains the reaction temperature but also helps to keep the reaction mixture mobile.[4]

II. Chlorination of 4-Hydroxy-2-methylquinoline: Synthesis of this compound

The conversion of 4-Hydroxy-2-methylquinoline to the final product is most commonly achieved by chlorination with reagents such as phosphorus oxychloride (POCl₃).[10][11] This step is often exothermic and involves hazardous materials, necessitating careful planning and execution during scale-up.

Troubleshooting Guide: Chlorination Reaction Scale-Up
Problem Potential Root Cause(s) Recommended Action(s)
Runaway Reaction/Exotherm Rapid, uncontrolled addition of the chlorinating agent (e.g., POCl₃). Insufficient cooling capacity of the reactor. Accumulation of unreacted reagents followed by a sudden reaction.[12]Add the chlorinating agent subsurface and at a controlled rate to manage the exotherm.[12] Ensure the reactor's cooling system is adequate for the heat of reaction. Perform a thorough process safety review before scaling up.[13] Monitor the reaction temperature closely and have a contingency plan for cooling in case of an exotherm.[14]
Incomplete Conversion Insufficient amount of chlorinating agent. Reaction temperature is too low or reaction time is too short. Poor mixing leading to localized areas of unreacted starting material.[5]Optimize the stoichiometry of the chlorinating agent. Typically, a molar excess is used.[10] Determine the optimal reaction temperature and duration through laboratory studies. Ensure efficient agitation to maintain a homogeneous reaction mixture.
Product Isolation and Purification Issues The product may be an oil or a low-melting solid, making filtration difficult.[15] The presence of residual POCl₃ can complicate work-up. The product may crystallize in different polymorphic forms, affecting its physical properties.[16][17]Develop a robust work-up procedure, including a safe and controlled quench of excess POCl₃.[18][19] Conduct crystallization studies to identify the desired polymorph and the conditions to obtain it consistently.[16][20] Consider solvent-based extraction and crystallization for purification.
Frequently Asked questions (FAQs): Chlorination Reaction

Q1: What are the primary safety concerns when using phosphorus oxychloride (POCl₃) on a large scale, and how can they be mitigated?

A1: Phosphorus oxychloride is a highly corrosive and reactive substance that reacts violently with water.[18][21] The primary safety concerns during scale-up are:

  • Exothermic Reaction: The reaction with 4-Hydroxy-2-methylquinoline is exothermic and must be controlled to prevent a runaway reaction. This is achieved through controlled addition of POCl₃ and efficient cooling.[12][14]

  • Violent Quenching: Quenching of excess POCl₃ with water or alcohols is extremely hazardous if not done correctly. The quench should always be performed by adding the reaction mixture slowly to a well-stirred, cooled quench solution (e.g., ice-water or a cooled alcohol). Never add water or alcohol directly to the reaction mixture containing excess POCl₃. [18][19]

  • Corrosivity: POCl₃ and its byproducts are highly corrosive. Ensure all equipment, including the reactor, transfer lines, and personal protective equipment (PPE), is compatible.[21][22]

  • Toxicity: POCl₃ is toxic and has a pungent odor. All operations should be conducted in a well-ventilated area, and appropriate respiratory protection should be used.[22][23]

Q2: My final product, this compound, is difficult to handle and purify. What strategies can I employ?

A2: this compound can be a low-melting solid or an oil, which can present challenges for isolation and purification.[15]

  • Crystallization Studies: A thorough crystallization study is essential to identify a suitable solvent system that will consistently produce a crystalline solid with good filtration and handling characteristics.[16][24] This study should also investigate the potential for polymorphism, as different crystal forms can have different physical properties.[17][20]

  • Impurity Profiling: Understanding the impurity profile is critical. Identify the major impurities and develop a purification strategy to remove them effectively. This may involve recrystallization, column chromatography (on a large scale, this would be flash chromatography), or a combination of techniques.[6][7][25]

  • Solid Handling: If a crystalline solid is obtained, ensure that the filtration and drying equipment are suitable for the particle size and morphology of the crystals to prevent issues like slow filtration or dust generation.[26][27]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2-methylquinoline (Lab Scale)
  • In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the mixture with stirring to 140-150 °C for 1 hour.

  • Slowly add the resulting intermediate to a preheated, high-boiling solvent (e.g., Dowtherm A) at 250 °C.

  • Maintain the temperature at 250 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • The solid product is collected by filtration, washed with a suitable solvent (e.g., acetone), and dried.

Protocol 2: Synthesis of this compound (Lab Scale)
  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate PPE.

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 4-Hydroxy-2-methylquinoline (1.0 eq).

  • Slowly add phosphorus oxychloride (3.0 - 5.0 eq) to the flask with stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly add the reaction mixture to a vigorously stirred mixture of crushed ice and water.

  • Neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.[10]

Visualizations

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Chlorination A Aniline + Ethyl Acetoacetate B Thermal Condensation (~140-150 °C) A->B C Intermediate (Enamine) B->C D Cyclization in High-Boiling Solvent (~250 °C) C->D E 4-Hydroxy-2-methylquinoline D->E F 4-Hydroxy-2-methylquinoline E->F Isolation & Drying G Reaction with POCl₃ (~110 °C) F->G H Quench and Work-up G->H I Purification H->I J This compound I->J

Caption: A two-step synthesis of this compound.

Key Considerations for Scale-Up

G cluster_ConradLimpach Conrad-Limpach Reaction cluster_Chlorination Chlorination cluster_Downstream Downstream Processing ScaleUp Scale-Up of this compound Synthesis HeatTransfer Heat Transfer ScaleUp->HeatTransfer MassTransfer Mass Transfer (Mixing) ScaleUp->MassTransfer SolventSelection Solvent Selection ScaleUp->SolventSelection ExothermControl Exotherm Control ScaleUp->ExothermControl ReagentHandling Reagent Handling (POCl₃) ScaleUp->ReagentHandling QuenchSafety Quench Safety ScaleUp->QuenchSafety ImpurityProfile Impurity Profile ScaleUp->ImpurityProfile Crystallization Crystallization & Polymorphism ScaleUp->Crystallization SolidHandling Solid Handling ScaleUp->SolidHandling

Caption: Critical factors to address during scale-up.

References

Technical Support Center: Purification of 4-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 4-Chloro-2-methylquinoline, specifically focusing on the removal of unreacted starting materials and byproducts. Our goal is to equip you with the foundational knowledge and practical protocols to achieve high purity for your downstream applications.

Understanding the Challenge: The Nature of the Mixture

The successful purification of this compound hinges on understanding its properties and those of the potential impurities. The product is often synthesized via methods like the Combes quinoline synthesis or by chlorination of 4-hydroxy-2-methylquinoline.[1][2][3] These routes can leave behind unreacted starting materials and generate side products that may be structurally similar to the desired compound, complicating separation.

Physicochemical Properties of Key Compounds

A successful separation strategy relies on exploiting the differences in the physical and chemical properties of the components in the mixture.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound 177.6339269-270Slightly soluble in water; soluble in organic solvents.[4][5][6]
4-Hydroxy-2-methylquinoline159.18225-227DecomposesSparingly soluble in cold water and organic solvents.
Aniline (example starting material)93.13-6184Soluble in water and most organic solvents.
Acetylacetone (example starting material)100.12-23140Soluble in water and organic solvents.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the purification of this compound.

Q1: Why is it difficult to separate my product from the reaction mixture?

The primary challenge often lies in the similar polarities of this compound and certain unreacted starting materials or byproducts. For instance, if the synthesis involves substituted anilines, their polarity might be close enough to the product to cause overlapping during chromatographic separation.

Q2: What analytical techniques should I use to monitor the purity of my fractions?

Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of column chromatography. For more quantitative assessments, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective.[7][8] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for confirming the structure and assessing the purity of the final product.

Q3: What are the primary methods for purifying this compound?

The most common and effective methods are:

  • Column Chromatography: Utilizes a stationary phase (like silica gel) and a mobile phase to separate compounds based on their differential adsorption.[9]

  • Recrystallization: A technique for purifying solid compounds based on differences in solubility in a specific solvent at different temperatures.[10][11]

  • Acid-Base Extraction: This liquid-liquid extraction method leverages the basicity of the quinoline nitrogen to separate it from neutral or acidic impurities.

Q4: How do I choose the best purification method for my specific situation?

The choice depends on the nature and quantity of impurities, as well as the scale of your reaction. A general decision-making workflow is illustrated below.

Purification_Decision_Tree start Crude Product Mixture check_impurities Identify Impurities (TLC, NMR, etc.) start->check_impurities is_solid Is the crude product a solid? check_impurities->is_solid is_basic Are impurities neutral or acidic? is_solid->is_basic No/Impure recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_separable_tlc Good separation on TLC? is_basic->is_separable_tlc No acid_base Perform Acid-Base Extraction is_basic->acid_base Yes column Use Column Chromatography is_separable_tlc->column Yes optimize_column Optimize Column Conditions is_separable_tlc->optimize_column No recrystallize->is_separable_tlc If still impure acid_base->is_separable_tlc If still impure

Caption: Decision workflow for selecting a purification method.

Q5: What are the key safety precautions when working with this compound and the solvents?

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[12] Always work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The organic solvents used in chromatography and recrystallization are often flammable and volatile; avoid ignition sources.

Troubleshooting Guide

This guide addresses common issues encountered during the purification process.

ProblemPossible Cause(s)Recommended Solution(s)
Low Purity After Initial Work-up 1. Incomplete reaction. 2. Inefficient liquid-liquid extraction.1. Monitor the reaction to completion using TLC or HPLC. Consider extending the reaction time if necessary.[13] 2. Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Perform multiple extractions with smaller volumes of solvent.
Streaking or Tailing on TLC/Column The basic nitrogen of the quinoline ring is interacting with the acidic silanol groups on the silica gel surface.[9]1. Deactivate the Silica: Add a small amount of triethylamine (0.5-1%) to your eluent system.[9] 2. Switch Stationary Phase: Use neutral or basic alumina as an alternative to silica gel.[9]
Product and Impurity Co-elute The solvent system is not optimized for the separation; the polarities are too similar.1. Use a Shallow Gradient: If using gradient elution, make the change in polarity more gradual. 2. Try a Different Solvent System: Experiment with different solvent combinations (e.g., dichloromethane/methanol, toluene/ethyl acetate).
Poor Crystal Formation During Recrystallization 1. The chosen solvent is not ideal. 2. The solution is cooling too rapidly. 3. The solution is not sufficiently supersaturated.1. Perform a systematic solvent screen to find a solvent that dissolves the compound when hot but not when cold.[10] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Product Decomposition on Silica Gel The compound is sensitive to the acidic nature of standard silica gel.1. Follow the recommendations for streaking/tailing (deactivate silica or use alumina). 2. Run the column quickly to minimize contact time. 3. Consider reversed-phase chromatography if the compound is sufficiently non-polar.[9]

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is often the most effective method for separating compounds with different polarities.

Column_Chromatography_Workflow prep 1. Preparation sub_prep1 Select Eluent (TLC) prep->sub_prep1 sub_prep2 Prepare Slurry sub_prep1->sub_prep2 sub_prep3 Pack Column sub_prep2->sub_prep3 load 2. Sample Loading sub_prep3->load sub_load1 Dissolve Crude Product load->sub_load1 sub_load2 Adsorb onto Silica (Dry Load) sub_load1->sub_load2 sub_load3 Add to Column sub_load2->sub_load3 elute 3. Elution sub_load3->elute sub_elute1 Run Solvent Through elute->sub_elute1 sub_elute2 Collect Fractions sub_elute1->sub_elute2 analyze 4. Analysis sub_elute2->analyze sub_analyze1 Spot Fractions on TLC analyze->sub_analyze1 sub_analyze2 Combine Pure Fractions sub_analyze1->sub_analyze2 sub_analyze3 Evaporate Solvent sub_analyze2->sub_analyze3

Caption: Step-by-step workflow for column chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate. If tailing is observed, add 0.5% triethylamine to the eluent mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).

    • Collect fractions in test tubes. The volume of each fraction should be approximately one-quarter of the column's dead volume.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is ideal if your crude product is a solid and a suitable solvent can be found.

Step-by-Step Methodology:

  • Solvent Selection:

    • The ideal solvent will dissolve this compound poorly at room temperature but completely at the solvent's boiling point.[10][11]

    • Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, toluene) to find a suitable one. A mixed solvent system (e.g., ethanol/water) can also be effective.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring until all the solid dissolves.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process.

    • Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven or desiccator.

References

Managing exothermic reactions in 4-Chloro-2-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The synthesis of this important intermediate involves high-temperature reactions and the use of hazardous reagents that can produce significant exothermic events. This resource provides field-proven insights and protocols to ensure both the safety and success of your experiments.

Introduction to the Synthesis and its Thermal Hazards

The synthesis of this compound is typically a two-stage process. The first stage involves the formation of the quinoline core, specifically 4-hydroxy-2-methylquinoline, often via a Conrad-Limpach or Gould-Jacobs type reaction. The second, and most hazardous, stage is the chlorination of the 4-hydroxy group using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). Both stages have distinct thermal profiles that must be carefully managed.

  • Stage 1: Cyclization to 4-hydroxy-2-methylquinoline: This step, particularly the thermal cyclization in the Gould-Jacobs reaction, is not characterized by a strong exotherm but requires very high temperatures (often 250-300°C) to proceed.[1][2] The primary hazards are associated with operating at such elevated temperatures and ensuring even heat distribution.

  • Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃): This is the most critical step in terms of exothermic risk. The reaction of 4-hydroxy-2-methylquinoline with POCl₃ is highly exothermic and can lead to a runaway reaction if not properly controlled. The formation of intermediates, akin to the Vilsmeier-Haack reagent, generates substantial heat.[3][4] Furthermore, POCl₃ itself is a hazardous substance that reacts violently with water, adding another layer of risk to the procedure, especially during workup.[5][6][7]

This guide will provide detailed answers to frequently asked questions and troubleshooting strategies to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Part 1: The Chlorination of 4-hydroxy-2-methylquinoline with POCl₃

Q1: My reaction temperature is spiking uncontrollably during the addition of POCl₃. What is happening and what should I do?

A1: A rapid temperature spike during POCl₃ addition is a clear sign of an uncontrolled exothermic reaction. The initial reaction between the hydroxyl group of the quinoline and POCl₃ is highly energetic.[3]

Immediate Actions:

  • Stop Reagent Addition Immediately: Halt the addition of POCl₃ to prevent adding more fuel to the reaction.

  • Enhance Cooling: Ensure your cooling bath (e.g., an ice-salt or dry ice-acetone bath) has sufficient capacity and is in good contact with the reaction flask. Add more coolant if necessary.

  • Increase Stirring Rate: Vigorous stirring is crucial to dissipate heat from the reaction mixture to the cooling bath and prevent the formation of localized hot spots.[8]

Root Cause Analysis:

  • Addition Rate is Too Fast: The most common cause is adding the POCl₃ too quickly for the cooling system to handle the heat generated.

  • Inadequate Cooling: The cooling bath may be too small, not cold enough, or making poor contact with the flask.

  • Poor Stirring: Insufficient agitation leads to poor heat transfer.

To prevent this, always add POCl₃ dropwise with a pressure-equalizing dropping funnel, ensuring the internal temperature remains within a safe, predetermined range.

Q2: What is the mechanism of the chlorination, and why is it so exothermic?

A2: The chlorination of a 4-hydroxyquinoline with POCl₃ is believed to proceed through a mechanism similar to a Vilsmeier-Haack reaction.[9] The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃. This leads to the formation of a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline product. The formation of these phosphorylated intermediates is a highly exothermic process.[10][11]

Q3: What are the best practices for safely handling and quenching a reaction involving POCl₃?

A3: Phosphorus oxychloride is corrosive, moisture-sensitive, and reacts violently with water to produce toxic fumes of hydrochloric acid and phosphoric acid.[5][12]

Safe Handling Practices:

  • Work in a Fume Hood: Always handle POCl₃ in a well-ventilated chemical fume hood.

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the reagent.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (butyl rubber is a good choice), and a lab coat.

Safe Quenching Procedure:

  • NEVER add water to the reaction mixture. This will cause a violent, exothermic reaction.

  • The correct procedure is to cool the reaction vessel in an ice bath and then slowly and carefully pour the reaction mixture onto a large amount of crushed ice or into a vigorously stirred, cold, dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide). This allows the excess POCl₃ to be hydrolyzed in a more controlled manner. Be prepared for the evolution of HCl gas.

Q4: I am observing the formation of dark-colored impurities in my chlorination reaction. What causes this and how can I prevent it?

A4: The formation of dark, tarry substances is often a result of side reactions caused by excessive temperatures.[9] The electron-rich quinoline ring can be susceptible to various side reactions under harsh acidic and high-temperature conditions.

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction temperature within the recommended range. A gradual increase in temperature after the initial addition may be necessary, but overheating should be avoided.

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time at high temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Use High-Purity Reagents: Impurities in the starting material or degraded POCl₃ can contribute to side product formation. Use freshly distilled or a newly opened bottle of POCl₃.

Part 2: The Gould-Jacobs Cyclization to 4-hydroxy-2-methylquinoline

Q5: The Gould-Jacobs cyclization requires very high temperatures. What are the main safety concerns?

A5: The primary hazard in this step is not a runaway exotherm, but rather the risks associated with working with high-boiling point solvents like Dowtherm or diphenyl ether at temperatures up to 260°C.[2]

Key Safety Considerations:

  • Heating Mantle and Controller: Use a well-maintained heating mantle with a temperature controller and a thermocouple placed to accurately measure the solvent temperature.

  • Proper Condenser Setup: Ensure you have an efficient condenser to prevent the escape of hot solvent vapors.

  • Smooth Boiling: Use a magnetic stir bar or overhead stirrer to ensure smooth boiling and prevent bumping.

  • Thermal Burns: Be extremely cautious to avoid contact with the hot apparatus.

Q6: My Gould-Jacobs reaction is giving a low yield. What are the likely causes?

A6: Low yields in this high-temperature cyclization can often be attributed to:

  • Insufficient Temperature: The cyclization requires a high thermal energy input. If the temperature is too low, the reaction will be slow or incomplete.[1]

  • Reaction Time: While high temperatures are needed, prolonged heating can lead to degradation of the product. Optimization of the reaction time is crucial.

  • Purity of the Intermediate: The purity of the anilinocrotonate intermediate is critical. Ensure it is pure before proceeding with the cyclization.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Runaway temperature spike during POCl₃ addition. 1. Reagent addition is too rapid. 2. Inefficient cooling system. 3. Inadequate stirring.1. Immediately stop addition. Enhance cooling and increase stirring. 2. For future runs, add POCl₃ dropwise at a rate that maintains the target temperature. 3. Use a larger, colder cooling bath (e.g., ice-salt).
Reaction stalls; incomplete conversion to this compound. 1. Insufficient heating or reaction time. 2. Moisture contamination has decomposed the POCl₃. 3. Inadequate amount of POCl₃.1. Monitor by TLC. If starting material remains, consider increasing the temperature (e.g., to 90-110°C) or extending the reaction time.[9] 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use freshly opened/distilled POCl₃. 3. Consider a modest increase in the molar equivalents of POCl₃.
Formation of dark, tarry byproducts. 1. Reaction temperature is too high. 2. Prolonged reaction time at elevated temperatures.1. Maintain strict temperature control within the recommended range. 2. Monitor the reaction by TLC and work up as soon as the starting material is consumed.
Violent reaction during quenching/workup. 1. Adding water or aqueous solution directly to the reaction mixture. 2. Quenching too rapidly.1. Always add the reaction mixture to a large excess of crushed ice or cold aqueous base. 2. Pour the reaction mixture slowly and in a controlled manner with vigorous stirring.
Low yield in Gould-Jacobs cyclization. 1. Cyclization temperature is too low. 2. Impure anilinocrotonate intermediate.1. Ensure the high-boiling solvent reaches and maintains the target temperature (typically >240°C).[2] 2. Purify the intermediate from the first step before proceeding to the high-temperature cyclization.

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-2-methylquinoline (Conrad-Limpach/Gould-Jacobs Cyclization)

This protocol describes the high-temperature cyclization of ethyl β-anilinocrotonate.

Materials:

  • Ethyl β-anilinocrotonate

  • Dowtherm A (or diphenyl ether)

  • Petroleum ether

  • Decolorizing carbon

Procedure:

  • Set up a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Add Dowtherm A (approx. 2.3 mL per gram of ester) to the flask.

  • Heat the Dowtherm A to reflux (approx. 250-260°C) with vigorous stirring.

  • Add the ethyl β-anilinocrotonate rapidly via the dropping funnel.

  • Continue stirring and refluxing for 15-20 minutes after the addition is complete. Ethanol will distill from the reaction.

  • Allow the mixture to cool to room temperature. A yellow solid should precipitate.

  • Add petroleum ether to the cooled mixture and collect the solid by vacuum filtration, washing with additional petroleum ether.

  • For purification, dissolve the crude product in boiling water, add decolorizing carbon, and hot filter. Allow the filtrate to cool slowly to crystallize the product as white needles.[2]

Protocol 2: Synthesis of this compound (Chlorination)

WARNING: This reaction is highly exothermic and involves hazardous materials. It must be performed in a functioning chemical fume hood with appropriate PPE.

Materials:

  • 4-hydroxy-2-methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate or Sodium hydroxide solution

Procedure:

  • Set up a three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen/argon inlet.

  • Place the 4-hydroxy-2-methylquinoline in the flask.

  • Cool the flask in an ice-water bath.

  • Slowly add an excess of POCl₃ (typically 5-10 equivalents) to the flask.[13]

  • After the initial exotherm subsides, slowly and carefully heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to room temperature.

  • Workup: Place a large volume of crushed ice in a large beaker with a magnetic stirrer. Slowly and carefully, pour the cooled reaction mixture onto the crushed ice in a thin stream with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • Once the initial reaction has subsided, slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

Workflow for this compound Synthesis

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 High-Temperature Cyclization cluster_2 Stage 2: Chlorination (Exothermic) cluster_3 Workup & Purification Aniline Aniline Intermediate Ethyl β-anilinocrotonate Aniline->Intermediate Condensation Crotonate Ethyl Acetoacetate Crotonate->Intermediate Cyclization Heat (>240°C) (Gould-Jacobs) Intermediate->Cyclization Hydroxyquinoline 4-hydroxy-2-methylquinoline Cyclization->Hydroxyquinoline Chlorination Chlorination (Controlled Addition) Hydroxyquinoline->Chlorination POCl3 POCl₃ POCl3->Chlorination FinalProduct This compound Chlorination->FinalProduct Quench Quench on Ice FinalProduct->Quench Neutralize Neutralization Quench->Neutralize Isolate Isolation Neutralize->Isolate

Caption: Synthetic pathway for this compound.

Setup for Controlled Exothermic Reaction

G cluster_0 FumeHood Fume Hood N2_Inlet Inert Gas (N₂/Ar) Inlet DroppingFunnel Pressure-Equalizing Dropping Funnel (POCl₃) Condenser Reflux Condenser N2_Inlet->Condenser Thermometer Thermometer ReactionFlask Three-Neck Flask (4-hydroxy-2-methylquinoline) DroppingFunnel->ReactionFlask Slow, dropwise addition Thermometer->ReactionFlask Monitor Temp. Condenser->ReactionFlask Stirrer Magnetic Stirrer ReactionFlask->Stirrer CoolingBath Cooling Bath (Ice-Salt)

Caption: Recommended apparatus setup for the chlorination step.

Troubleshooting Decision Tree for Thermal Events

G Start Temperature Rising Rapidly? StopAddition 1. Stop POCl₃ Addition IMMEDIATELY Start->StopAddition Yes Continue Continue with Controlled Addition Maintain Vigilant Monitoring Start->Continue No EnhanceCooling 2. Enhance Cooling System (Add more ice/salt) StopAddition->EnhanceCooling IncreaseStirring 3. Increase Stirring Rate EnhanceCooling->IncreaseStirring TempControlled Is Temperature Decreasing? IncreaseStirring->TempControlled ResumeSlowly Resume Addition VERY SLOWLY Monitor Temperature Closely TempControlled->ResumeSlowly Yes Emergency Prepare for Emergency Quench (If temp continues to rise) TempControlled->Emergency No

Caption: Decision tree for managing a thermal event.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-2-methylquinoline and 2-chloro-4-methylquinoline for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, substituted quinolines are foundational scaffolds for the development of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1] Among the diverse array of substituted quinolines, chloro-methylquinolines serve as versatile building blocks, primarily due to the reactivity of the chloro-substituent, which allows for its displacement through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 4-Chloro-2-methylquinoline and 2-chloro-4-methylquinoline, offering insights into the electronic and steric factors that govern their synthetic utility.

Structural and Electronic Overview

The quinoline ring system is a fusion of a benzene ring and a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.[2][3] The placement of the chloro and methyl groups in this compound and 2-chloro-4-methylquinoline significantly influences the electron distribution within the ring and, consequently, their reactivity.

CompoundStructureIUPAC NameCAS Number
1 this compound StructureThis compound4295-06-1
2 2-chloro-4-methylquinoline Structure2-chloro-4-methylquinoline634-47-9[4]

The methyl group is an electron-donating group (EDG) through hyperconjugation and induction, while the chloro group is an electron-withdrawing group (EWG) through induction but can be a weak electron-donating group through resonance.[5] The interplay of these electronic effects, combined with the position of the nitrogen atom, dictates the susceptibility of the C-Cl bond to nucleophilic attack.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for these chloro-methylquinolines is nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The rate of an SNAr reaction is highly dependent on the stability of this intermediate.

The Decisive Role of the Nitrogen Atom

The nitrogen atom in the quinoline ring plays a crucial role in activating the C-Cl bond towards nucleophilic attack. It withdraws electron density from the ring, making the carbon atoms at positions 2 and 4 electrophilic. This effect is more pronounced at the 4-position due to the resonance stabilization of the negative charge in the Meisenheimer intermediate.

Comparative Reactivity: 4-Chloro vs. 2-Chloro Isomer

This compound (1) is generally more reactive towards nucleophilic aromatic substitution than 2-chloro-4-methylquinoline (2) . This can be attributed to the superior stabilization of the Meisenheimer intermediate formed during the nucleophilic attack at the C4 position.

When a nucleophile attacks the C4 position of 1 , the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance. This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction.

In contrast, when a nucleophile attacks the C2 position of 2 , the negative charge in the resulting Meisenheimer complex cannot be directly delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring. This results in a less stable intermediate and consequently, a slower reaction rate.

This reactivity pattern is a general trend observed in halo-substituted N-heteroaromatic compounds.[6][7]

dot

Caption: Relative reactivity in SNAr reactions.

Experimental Evidence and Protocols

The enhanced reactivity of the 4-chloro position is well-documented in the literature.[1][2] A general experimental protocol to compare the reactivity of these two isomers would involve reacting each with the same nucleophile under identical conditions and monitoring the reaction progress.

General Experimental Protocol for Comparative Reactivity Study

This protocol outlines a method to compare the rate of amination of this compound and 2-chloro-4-methylquinoline with a model amine, such as morpholine.

Materials:

  • This compound

  • 2-chloro-4-methylquinoline

  • Morpholine

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 mmol of this compound and 1.0 mmol of 2-chloro-4-methylquinoline in 5 mL of DMF.

  • To each flask, add 1.2 mmol of morpholine followed by 1.5 mmol of triethylamine.

  • Reaction Monitoring: Stir both reaction mixtures at 80 °C. Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes). Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes) to develop the TLC plates and visualize the spots under UV light.

  • Work-up: Once the starting material is consumed in the more reactive isomer's flask (as determined by TLC), quench both reactions by pouring the mixtures into 20 mL of water.

  • Extract the aqueous mixtures with ethyl acetate (3 x 15 mL).

  • Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products by column chromatography on silica gel. Characterize the products by ¹H NMR and Mass Spectrometry to confirm the substitution. The yield of the product from each reaction after a fixed time will provide a quantitative comparison of the reactivity.

G start Dissolve Chloro-methylquinoline and Morpholine in DMF add_base Add Triethylamine start->add_base heat Heat at 80 °C add_base->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract purify Column Chromatography extract->purify analyze Characterize Product purify->analyze

References

A Comparative Guide to the Structural Validation of Synthesized 4-Chloro-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide range of biological activities, including anticancer and antimalarial properties.[1][2][3] Specifically, 4-chloro-2-methylquinoline and its derivatives are pivotal intermediates in the synthesis of more complex, biologically active molecules.[4][5] The journey from a synthetic protocol to a viable drug candidate is paved with rigorous analytical checkpoints. Among these, unambiguous structural validation is arguably the most critical. Ensuring that the synthesized molecule is indeed the intended one—free from isomers and impurities—is fundamental to the integrity of subsequent research and development.[6][7]

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of synthesized this compound derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, empowering researchers to design robust validation strategies.

The Analytical Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture.[8][9] A robust validation strategy relies on the synergistic and complementary nature of multiple spectroscopic and crystallographic methods. The typical workflow involves using rapid, information-rich spectroscopic techniques to build a structural hypothesis, which is then confirmed and refined by further, often more definitive, analyses.

G cluster_0 Synthesis & Purification cluster_1 Initial Spectroscopic Screening cluster_2 Detailed Structural Elucidation cluster_3 Absolute Structure Confirmation Synthesis Crude Product IR IR Spectroscopy (Functional Group Check) Synthesis->IR Quick Check MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS Essential NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity Map) MS->NMR Confirms Formula XRay Single Crystal X-Ray (3D Structure) NMR->XRay For Ambiguity / Absolute Confirmation Final Validated Structure NMR->Final High Confidence XRay->Final Unambiguous Proof

Caption: General workflow for validating synthesized organic compounds.

A Head-to-Head Comparison of Core Spectroscopic Techniques

The three pillars of spectroscopic analysis for small organic molecules are Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of nuclei.[9][10][11]

  • ¹H NMR: This experiment reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For a generic this compound derivative, one would expect to see:

    • A singlet for the methyl (–CH₃) protons around 2.5-2.7 ppm.

    • A series of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system. The specific splitting patterns (doublets, triplets, etc.) are crucial for determining the substitution pattern on the benzene portion of the ring.

  • ¹³C NMR: This provides a count of the unique carbon atoms in the molecule. Key expected signals include:

    • The methyl carbon signal (around 20-25 ppm).

    • Aromatic carbon signals (120-150 ppm).

    • The carbon atom bonded to the chlorine (C4), which will have a distinct chemical shift.

  • 2D NMR (COSY, HSQC, HMBC): While 1D spectra provide the initial data, 2D experiments are often necessary to connect the pieces.

    • COSY (Correlation Spectroscopy) shows which protons are coupled (i.e., adjacent) to each other, confirming the arrangement of protons on the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the entire molecular skeleton and confirming the positions of substituents like the chloro and methyl groups.

Mass Spectrometry (MS): The Molecular Scale

MS is unparalleled for determining the molecular weight of a compound and, with high resolution, its exact molecular formula.[12][13][14]

  • Molecular Ion Peak (M⁺): This peak corresponds to the mass of the intact molecule. For this compound (C₁₀H₈ClN), the expected molecular weight is approximately 177.63 g/mol .

  • The Chlorine Isotope Pattern: This is the most critical diagnostic feature in the mass spectrum for this class of compounds. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in a characteristic pair of peaks in the mass spectrum: the molecular ion peak (M⁺) and an "M+2" peak that is about one-third the intensity of the M⁺ peak.[15] The presence of this 3:1 ratio is definitive proof of a single chlorine atom in the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio to several decimal places, allowing for the calculation of a unique elemental formula.[6] For example, HRMS can distinguish between C₁₀H₈ClN and another molecule with the same nominal mass.

  • Fragmentation: The high-energy ionization process often breaks the molecule into smaller, charged fragments. Analyzing these fragments can provide additional structural clues, such as the loss of a chlorine atom or a methyl group.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple method used to identify the presence or absence of specific functional groups by measuring the absorption of infrared radiation by molecular vibrations.[16][17][18]

  • Key Absorptions: For this compound, the IR spectrum will confirm the core structure. Expected peaks include:

    • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2950-3000 cm⁻¹: Aliphatic C-H stretching from the methyl group.

    • ~1500-1600 cm⁻¹: C=C and C=N bond stretching vibrations characteristic of the quinoline aromatic system.[19][20]

    • ~1000-1100 cm⁻¹: C-Cl stretching vibrations can sometimes be observed in this region, though they can be weak or obscured.[19]

  • Primary Utility: The main strength of IR in this context is often diagnostic. For instance, if the synthesis started from 4-hydroxy-2-methylquinoline, the absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) in the product's IR spectrum is strong evidence that the reaction has gone to completion.[4]

FeatureNMR SpectroscopyMass SpectrometryIR Spectroscopy
Primary Information Atom connectivity (C-H framework)Molecular weight and formulaPresence of functional groups
Key Strengths Unrivaled for isomer differentiation; provides a detailed structural map.Confirms molecular formula (HRMS); definitive halogen identification via isotope patterns.Fast, simple, and excellent for monitoring reaction progress (disappearance of starting material functional groups).
Limitations Requires larger sample amounts; can be complex to interpret fully without 2D data.Provides little to no information on atom connectivity or isomerism.Provides limited information on the overall molecular skeleton; often insufficient for full elucidation on its own.
Confidence Level High to Very HighHigh (for formula), Definitive (for Cl presence)Low to Medium (for full structure)

The Gold Standard: Single-Crystal X-ray Crystallography

When spectroscopic data are ambiguous, or when an absolute, undeniable confirmation of the three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[21][22] This technique involves directing X-rays at a well-ordered single crystal of the compound. The resulting diffraction pattern is mathematically decoded to generate a precise 3D model of the molecule, showing exact bond lengths, bond angles, and stereochemistry.

  • Why it's authoritative: It provides a direct visualization of the molecule.

  • The Catch: The primary and often significant challenge is growing a single crystal of sufficient quality for diffraction analysis.

For example, the crystal structure of a related compound, 4-chloro-2,5-dimethylquinoline, has been reported with the following data: Monoclinic, P2₁/c, with specific cell dimensions, confirming its planar structure and packing arrangement.[21][22] Such data leaves no room for structural doubt.

Standard Operating Protocols

Trustworthy data begins with meticulous execution. Below are step-by-step protocols for the core validation techniques.

Protocol 1: NMR Sample Preparation and Analysis

G A 1. Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) B 2. Dissolve in Deuterated Solvent (e.g., 0.7 mL CDCl₃) A->B C 3. Filter into NMR Tube B->C D 4. Place Tube in Spectrometer C->D E 5. Tune, Lock, and Shim D->E F 6. Acquire Spectra (¹H, ¹³C, COSY, etc.) E->F G 7. Process Data F->G

Caption: Standard workflow for NMR data acquisition.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound derivative for ¹H NMR (20-30 mg is preferable if ¹³C and 2D spectra are required) into a clean vial.[23]

  • Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry NMR tube.[23]

  • Instrument Setup: Insert the NMR tube into the spectrometer.[24]

  • Optimization: Lock the spectrometer onto the deuterium signal of the solvent, and then shim the magnetic field to achieve maximum homogeneity and resolution.[25]

  • Acquisition: Acquire the desired 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra using standard instrument parameters.[25]

  • Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Protocol 2: Infrared (IR) Spectroscopy using ATR

G A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Collect Background Spectrum A->B C 3. Place Small Amount of Sample on Crystal B->C D 4. Apply Pressure with Anvil C->D E 5. Collect Sample Spectrum D->E F 6. Clean Crystal E->F G A 1. Prepare Dilute Solution (~1 mg/mL in MeOH or ACN) C 3. Infuse Sample via Syringe Pump A->C B 2. Calibrate Mass Spectrometer D 4. Optimize Ionization Parameters B->D C->D E 5. Acquire Mass Spectrum D->E

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Novel 4-Chloro-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2][3][4][5] The 4-chloro-2-methylquinoline core, in particular, offers a synthetically tractable starting point for the development of novel small molecule inhibitors.[6][7] However, as with any pharmacologically active molecule, the potential for off-target interactions, or cross-reactivity, presents a significant hurdle in the journey from a promising hit to a safe and effective drug.[8][9][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity profiles of novel compounds derived from this compound. We will delve into the critical importance of early-stage selectivity profiling, present detailed methodologies for assessing interactions with major target classes, and offer a comparative analysis of hypothetical derivatives to illustrate the principles of structure-activity relationships (SAR) in the context of cross-reactivity.

The Imperative of Early-Stage Cross-Reactivity Profiling

Off-target effects can lead to unforeseen toxicity or diminished efficacy, derailing a drug development program in its later stages. Conversely, a well-characterized cross-reactivity profile can unveil opportunities for polypharmacology, where a single compound intentionally interacts with multiple targets to achieve a desired therapeutic outcome.[11] Therefore, a thorough understanding of a compound's selectivity is not merely a regulatory requirement but a cornerstone of rational drug design.

This guide will focus on two of the most prominent and diverse target families in drug discovery: protein kinases and G-protein-coupled receptors (GPCRs). The conserved nature of the ATP-binding pocket in kinases and the structural similarities among GPCRs make them particularly susceptible to cross-reactivity from heterocyclic small molecules.[1][12]

Designing a Focused Library for Comparative Analysis

To illustrate the principles of cross-reactivity assessment, we have designed a focused library of three hypothetical compounds (CQ-1, CQ-2, and CQ-3) derived from the this compound scaffold. These compounds feature distinct substitutions at the 4-position, a common site for modification aimed at enhancing potency and modulating physicochemical properties.[13]

  • CQ-1 (Lead Compound): 4-((4-methylpiperazin-1-yl)methyl)-2-methylquinoline

  • CQ-2 (Anilinic Derivative): N-(4-methoxyphenyl)-2-methylquinolin-4-amine

  • CQ-3 (Sulfonamide Derivative): N-(2-methylquinolin-4-yl)benzenesulfonamide

The rationale behind these designs is to explore how variations in the substituent's size, electronics, and hydrogen bonding potential influence target engagement and selectivity.

Comparative Cross-Reactivity Data

The following tables present hypothetical, yet plausible, cross-reactivity data for our focused library against a panel of representative kinases and GPCRs. The data is presented as IC50 (for kinases) and EC50/IC50 (for GPCRs) values in nanomolar (nM) concentrations. Lower values indicate higher potency.

Table 1: Kinase Selectivity Panel (IC50, nM)
Kinase TargetCQ-1 (Lead)CQ-2 (Anilinic)CQ-3 (Sulfonamide)Known Inhibitor (Reference)
Primary Target
c-Met15825Cabozantinib (40 nM)[2]
Off-Targets
EGFR25055800Gefitinib (30 nM)
VEGFR280150450Sunitinib (2 nM)
PI3Kα>10,0001,200>10,000Omipalisib (0.02 nM)
Abl1,5008005,000Imatinib (600 nM)
Src9004502,000Dasatinib (0.8 nM)
p38α MAPK>10,0005,000>10,000Doramapimod (8 nM)
Table 2: GPCR Selectivity Panel (EC50/IC50, nM)
GPCR TargetCQ-1 (Lead)CQ-2 (Anilinic)CQ-3 (Sulfonamide)Known Ligand (Reference)
Primary Target
CXCR4 (Antagonist)5085200Plerixafor (44 nM)
Off-Targets
D2R (Antagonist)8001,500>10,000Haloperidol (1.5 nM)
5-HT2A (Antagonist)1,2002,500>10,000Ketanserin (2.1 nM)
A2A (Antagonist)>10,000>10,000>10,000Istradefylline (2.2 nM)
M1R (Agonist)>10,000>10,000>10,000Xanomeline (2.7 nM)
β2-AR (Agonist)>10,000>10,000>10,000Salbutamol (260 nM)

Interpreting the Data: A Structure-Activity Relationship Perspective

The hypothetical data reveals distinct selectivity profiles for each derivative:

  • CQ-1 demonstrates reasonable potency for the primary targets (c-Met and CXCR4) but exhibits notable off-target activity against VEGFR2 and the D2 and 5-HT2A receptors. The basic nitrogen in the piperazine ring likely contributes to these interactions.

  • CQ-2 , the anilinic derivative, shows improved potency against the primary kinase target c-Met and a slight improvement against EGFR. However, it retains significant off-target activity against other kinases and GPCRs. The planar nature of the anilino-quinoline core may contribute to broader kinase interactions.

  • CQ-3 , with its sulfonamide group, displays the highest selectivity among the three. While its potency against the primary targets is slightly reduced compared to CQ-1 and CQ-2, its off-target interactions are significantly diminished. The sulfonamide moiety may introduce steric hindrance or unfavorable electronic interactions with the binding sites of off-target proteins.

Experimental Methodologies for Cross-Reactivity Profiling

To generate reliable and reproducible cross-reactivity data, robust and validated assay methodologies are essential. The following sections provide detailed protocols for assessing kinase and GPCR interactions.

Kinase Profiling: In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of protein kinases.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is typically quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the recombinant kinase enzyme in assay buffer.

    • Prepare a solution of the kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate) and ATP in assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to a 384-well microplate.

    • Add the kinase enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the kinase activity. A common method is to use a luminescence-based assay that measures the amount of ATP remaining in the well. The signal is inversely proportional to kinase activity.

    • Read the plate using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-compound control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for In Vitro Kinase Assay

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound Test Compound Dilutions Add_Compound Add Compound to Plate Compound->Add_Compound Enzyme Kinase Enzyme Solution Add_Enzyme Add Enzyme & Incubate Enzyme->Add_Enzyme Substrate Substrate/ATP Mixture Add_Substrate Initiate Reaction Substrate->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Incubate_Reaction Incubate at 30°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detection Luminescence Detection Stop_Reaction->Detection Analysis Calculate % Inhibition & Determine IC50 Detection->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

GPCR Profiling: Calcium Mobilization Assay

Objective: To determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists of a Gq-coupled GPCR.

Principle: Gq-coupled GPCRs, upon activation, trigger the release of intracellular calcium. This assay utilizes a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to free calcium.

Step-by-Step Protocol:

  • Cell Culture and Dye Loading:

    • Culture a cell line stably expressing the GPCR of interest in a 384-well, black-walled, clear-bottom microplate.

    • On the day of the assay, remove the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) to each well.

    • Incubate the plate at 37°C for 60 minutes to allow for dye uptake.

  • Assay Procedure (Antagonist Mode):

    • Prepare serial dilutions of the test compound (antagonist).

    • Add the compound dilutions to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

    • Prepare a solution of a known agonist for the GPCR at a concentration that elicits a sub-maximal response (e.g., EC80).

    • Add the agonist solution to all wells.

  • Assay Procedure (Agonist Mode):

    • Prepare serial dilutions of the test compound (agonist).

    • Add the compound dilutions directly to the cell plate.

  • Detection:

    • Immediately after adding the final reagent, place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Measure the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well.

    • For antagonist mode, calculate the percent inhibition of the agonist response. For agonist mode, calculate the percent activation relative to a maximal agonist control.

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 (antagonist) or EC50 (agonist) value.

Signaling Pathway for Gq-Coupled GPCRs

G Agonist Agonist GPCR Gq-Coupled GPCR Agonist->GPCR Binds G_protein Gαq/βγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

Caption: Simplified signaling cascade for a Gq-coupled GPCR.

Conclusion and Future Directions

The cross-reactivity profiling of novel chemical entities is a critical and indispensable component of modern drug discovery. As demonstrated with our hypothetical this compound derivatives, even subtle structural modifications can significantly alter a compound's selectivity profile. By employing a systematic and multi-faceted approach to cross-reactivity assessment, researchers can make more informed decisions, mitigate the risk of late-stage failures, and ultimately accelerate the development of safer and more effective medicines.

Future advancements in this field will likely involve the greater integration of in silico predictive models with high-throughput experimental screening.[14][15] Computational approaches can help prioritize compounds for synthesis and testing, while experimental data will continue to be the gold standard for validating and refining these models. The continued development of more physiologically relevant assay systems, such as those using primary cells or 3D tissue models, will also provide a more accurate prediction of a compound's in vivo behavior.

References

A Senior Application Scientist's Guide to the In-Vitro Validation of Anti-Proliferative 4-Chloro-2-methylquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its many derivatives, 4-Chloro-2-methylquinoline has emerged as a particularly versatile starting point for the synthesis of novel compounds with significant anti-proliferative activities.[3] Its structure allows for diverse chemical modifications, leading to the development of derivatives that can potently inhibit the growth of various cancer cell lines.[1][3] This guide provides an in-depth comparison of the anti-proliferative activity of select this compound compounds, details the experimental workflows for their in-vitro validation, and explores their potential mechanisms of action. Our focus is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively evaluate this promising class of compounds.

Comparative Anti-proliferative Activity of this compound Derivatives

The anti-proliferative efficacy of this compound derivatives has been demonstrated across a range of human cancer cell lines. The potency of these compounds, often quantified by the half-maximal inhibitory concentration (IC50), is highly dependent on the nature and position of substituents on the quinoline core. Below is a comparative summary of the in-vitro activity of several exemplary derivatives, synthesized from the this compound starting material.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 12e Quinoline-ChalconeMGC-803 (Gastric)1.38[4]
HCT-116 (Colon)5.34[4]
MCF-7 (Breast)5.21[4]
Compound 8e 2-Substituted-4-amino-6-halogenquinolineH-460 (Lung)0.03[5]
HT-29 (Colon)0.55[5]
HepG2 (Liver)0.33[5]
SGC-7901 (Gastric)1.24[5]
Compound 81 7-Chloro-(4-thioalkylquinoline)HCT116 (Colon)Selective[6]
CCRF-CEM (Leukemia)0.55-2.74[6]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine 4-AminoquinolineMDA-MB-468 (Breast)8.73[7][8]
MCF-7 (Breast)>10[7][8]

Expert Analysis of Structure-Activity Relationships (SAR):

The data reveals that modifications at the C-2 and C-4 positions of the quinoline ring are critical for potent anti-proliferative activity. For instance, Compound 8e , which features a 4-methoxystyryl group at the C-2 position and a 3-(dimethylamino)-1-propylamino substituent at the C-4 position, exhibits exceptional potency, particularly against the H-460 lung cancer cell line with an IC50 value of 0.03 µM.[5] This suggests that the introduction of an ethylene linkage between the quinoline nucleus and an aryl moiety can significantly enhance activity.[5] In contrast, quinoline-chalcone derivatives like Compound 12e also show broad-spectrum activity, albeit at slightly higher micromolar concentrations.[4] The potent activity of these derivatives underscores the importance of the this compound scaffold as a foundational element for generating novel and effective anti-cancer agents.[3]

Investigating the Mechanism of Action: A Look at Cellular Pathways

While the precise mechanisms are still under investigation for many novel derivatives, evidence suggests that this compound compounds can induce cancer cell death through multiple pathways, including the induction of apoptosis and cell cycle arrest.[4][6] Some derivatives have been shown to depolarize mitochondria, generate reactive oxygen species (ROS), and inhibit the activity of crucial enzymes involved in cancer progression.[4] The diagram below illustrates a hypothetical signaling pathway that could be targeted by these compounds, leading to an anti-proliferative effect.

Signaling_Pathway Compound This compound Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR) Compound->RTK Inhibition Apoptosis Induction of Apoptosis (Caspase Activation) Compound->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) Compound->CellCycle PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Apoptosis->Proliferation Inhibits CellCycle->Proliferation Inhibits

Caption: Hypothetical signaling pathway targeted by this compound derivatives.

A Validated Workflow for In-Vitro Anti-Proliferative Assessment

A robust and reproducible workflow is paramount for the accurate assessment of a compound's anti-proliferative potential. The following diagram and detailed protocols outline a comprehensive approach to in-vitro validation.

Experimental_Workflow Start Start: Cancer Cell Line Selection & Culture Treatment Compound Treatment (Dose-Response & Time-Course) Start->Treatment Viability Primary Screening: Cell Viability Assay (MTT) Treatment->Viability Data Data Analysis & IC50 Determination Viability->Data Proliferation Secondary Assay: DNA Synthesis (BrdU) Mechanism Mechanistic Studies: Apoptosis, Cell Cycle Analysis Proliferation->Mechanism Clonogenic Tertiary Assay: Colony Formation Clonogenic->Mechanism End Conclusion Mechanism->End Data->Proliferation Data->Clonogenic

Caption: A comprehensive workflow for in-vitro validation of anti-proliferative compounds.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Rationale: Establishing and maintaining healthy, actively dividing cell cultures is the foundation of any reliable in-vitro assay. The choice of cell line should be guided by the research question and the type of cancer being investigated.

  • Protocol:

    • Select appropriate human cancer cell lines (e.g., MCF-7, A549, HCT-116).

    • Culture the cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[5]

    • Subculture the cells upon reaching 80-90% confluency to maintain exponential growth.

MTT Cell Viability Assay
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a widely used and robust method for initial screening of cytotoxic and anti-proliferative agents.[9][10]

  • Protocol:

    • Seed approximately 4 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[5]

    • Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.[4][11]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation (Clonogenic) Assay
  • Rationale: This assay assesses the ability of a single cell to grow into a colony. It provides a measure of long-term cell survival and is considered a gold standard for determining the cytotoxic effects of anti-cancer agents.

  • Protocol:

    • Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.

    • Allow the cells to attach for 24 hours.

    • Treat the cells with various concentrations of the this compound compounds for 24 hours.

    • Remove the compound-containing medium, wash with PBS, and add fresh medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

    • Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

    • Count the number of colonies (typically >50 cells) and calculate the surviving fraction for each treatment group relative to the control.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-proliferative agents. The in-vitro data for various derivatives demonstrate potent activity against a range of cancer cell lines. A systematic and rigorous in-vitro validation workflow, as outlined in this guide, is essential for identifying the most promising lead compounds for further pre-clinical and clinical development. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, which will enable the rational design of next-generation derivatives with improved efficacy and selectivity.

References

A Head-to-Head Comparison of Catalysts for 4-Chloro-2-methylquinoline Cross-Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The functionalization of the quinoline scaffold is a cornerstone in the development of new therapeutic agents and advanced materials. Among the various quinoline precursors, 4-Chloro-2-methylquinoline stands out as a versatile building block, amenable to a range of cross-coupling reactions that allow for the introduction of diverse molecular fragments at the C4 position. The choice of catalyst is paramount to the success of these transformations, influencing yield, reaction time, and functional group tolerance. This guide provides a head-to-head comparison of catalytic systems for the cross-coupling of this compound, with a focus on providing actionable experimental insights for researchers, scientists, and drug development professionals.

The Strategic Importance of this compound Cross-Coupling

The quinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with activities spanning from anticancer to antimicrobial. The ability to selectively introduce aryl, alkynyl, and amino moieties at the C4 position of 2-methylquinoline can dramatically alter its biological activity and physicochemical properties. Cross-coupling reactions are the most powerful tools for achieving this, and the selection of an appropriate catalyst is the most critical parameter for a successful synthesis.

Palladium-Based Catalysts: The Workhorse of Quinolines Functionalization

Palladium catalysts are the most extensively studied and widely employed for the cross-coupling of chloroquinolines. Their versatility allows for a range of transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl Fragments

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For the arylation of this compound, palladium catalysts, particularly those with phosphine ligands, have proven to be highly effective.

A common and effective catalytic system for the Suzuki-Miyaura coupling of chloroquinolines involves the use of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This catalyst is commercially available and relatively easy to handle, making it a popular choice in many research laboratories.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reagents and Setup: In a microwave vial, combine this compound (1 mmol), phenylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium carbonate (2 mmol).

  • Solvent: Add a mixture of water and a suitable organic solvent (e.g., DMF, 1:1 ratio, 5 mL). The use of aqueous media is often beneficial for the Suzuki-Miyaura reaction.

  • Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at 120°C for 30 minutes. Microwave irradiation can significantly accelerate the reaction compared to conventional heating[1].

  • Work-up and Purification: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated systems and is typically co-catalyzed by palladium and copper salts.

For the alkynylation of this compound, a combination of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, is commonly employed. The choice of base and solvent can significantly impact the reaction outcome.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Reagents and Setup: To a degassed solution of this compound (1 mmol) and phenylacetylene (1.2 mmol) in a suitable solvent (e.g., DMF or a mixture of THF and water), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), copper(I) iodide (CuI, 10 mol%), and a base (e.g., triethylamine or cesium carbonate, 2 mmol).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from room temperature to 80°C until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. This reaction has revolutionized the synthesis of anilines and related compounds. The choice of a bulky, electron-rich phosphine ligand is crucial for the success of this transformation with aryl chlorides.

For the amination of this compound, palladium catalysts in combination with specialized biarylphosphine ligands, such as Johnphos or XPhos, are often required to achieve high yields.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • Reagents and Setup: In a glovebox, combine this compound (1 mmol), aniline (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Johnphos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane (5 mL).

  • Reaction Conditions: Seal the reaction vessel and heat the mixture at 80-110°C until the reaction is complete.

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.

Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative

While palladium catalysts are highly effective, their high cost can be a drawback. Nickel, being more earth-abundant and significantly cheaper, has emerged as a promising alternative for cross-coupling reactions. Nickel catalysts can often display higher reactivity towards aryl chlorides, sometimes allowing for milder reaction conditions.

For the Suzuki-Miyaura coupling of this compound, a nickel-based catalyst can be a viable and more economical option.

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

  • Reagents and Setup: In an inert atmosphere, combine this compound (1 mmol), phenylboronic acid (1.5 mmol), a nickel catalyst (e.g., NiCl₂(dppp), 5 mol%), and a base (e.g., potassium phosphate, 3 mmol).

  • Solvent: Use a polar aprotic solvent such as DMF or DMA (5 mL).

  • Reaction Conditions: Heat the reaction mixture at 100-130°C.

  • Work-up and Purification: Follow a similar procedure to the palladium-catalyzed Suzuki-Miyaura coupling.

Head-to-Head Performance Comparison

Catalytic System Reaction Type Catalyst Typical Ligand Co-catalyst Base Solvent Temp. (°C) Yield (%) Key Advantages Limitations
Palladium Suzuki-MiyauraPd(PPh₃)₄PPh₃-K₂CO₃DMF/H₂O120 (MW)>90[1]Well-established, high yields, good functional group tolerance.High cost of palladium, potential for phosphine oxidation.
Palladium/Copper SonogashiraPd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃CuIEt₃N or Cs₂CO₃DMF/THFRT - 8070-95Direct introduction of alkynes, mild conditions possible.Requires a co-catalyst, potential for alkyne homocoupling.
Palladium Buchwald-HartwigPd₂(dba)₃Johnphos/XPhos-NaOtBuToluene/Dioxane80-11080-95Broad amine scope, direct C-N bond formation.Requires specialized and expensive ligands, sensitive to air and moisture.
Nickel Suzuki-MiyauraNiCl₂(dppp)dppp-K₃PO₄DMF/DMA100-13070-90Lower cost, effective for aryl chlorides.Can be more sensitive to reaction conditions, potential for side reactions.

Visualizing the Catalytic Cycles

To better understand the mechanisms of these powerful transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_RX R-Pd(II)L_n-X OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R_R R-Pd(II)L_n-R' TM->PdII_R_R R_BOH2 R'-B(OH)₂ + Base R_BOH2->TM RE Reductive Elimination PdII_R_R->RE RE->Pd0 Product R-R' RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_RX R-Pd(II)L_n-X OA->PdII_RX TM_Pd Transmetalation PdII_RX->TM_Pd PdII_R_Alkyne R-Pd(II)L_n-C≡CR' TM_Pd->PdII_R_Alkyne CuX CuX TM_Pd->CuX RE Reductive Elimination PdII_R_Alkyne->RE RE->Pd0 Product R-C≡CR' RE->Product Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne Alkyne H-C≡CR' Alkyne->CuX Base Base Base->CuX Cu_Alkyne->TM_Pd

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion and Future Outlook

The choice of catalyst for the cross-coupling of this compound is dictated by the desired transformation, cost considerations, and available laboratory infrastructure. Palladium-based catalysts offer a versatile and well-documented platform for a variety of C-C and C-N bond formations, with predictable reactivity and generally high yields. For Suzuki-Miyaura reactions, palladium catalysts remain the gold standard, although nickel catalysts are emerging as a highly attractive, cost-effective alternative, particularly for large-scale syntheses.

The Sonogashira coupling provides a direct route to valuable alkynylated quinolines, with the dual palladium/copper catalytic system being the most common. The Buchwald-Hartwig amination, while requiring more specialized and often expensive ligands, is an indispensable tool for the synthesis of 4-amino-2-methylquinoline derivatives.

Future developments in this field will likely focus on the development of more active and stable catalysts that can operate under milder conditions, in greener solvents, and with lower catalyst loadings. The exploration of non-precious metal catalysts, such as those based on iron and cobalt, may also provide new avenues for the efficient and sustainable functionalization of the quinoline core.

References

A-Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Chloro-2-methylquinoline and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Synthetic Journey Through Spectroscopy

In the landscape of pharmaceutical and materials science, quinoline derivatives stand out for their broad spectrum of applications. 4-Chloro-2-methylquinoline, also known as 4-chloroquinaldine, is a pivotal intermediate in the synthesis of numerous biologically active compounds. Its purity and identity are paramount, making robust analytical characterization essential. This guide provides an in-depth spectroscopic comparison of this compound with its key precursors, offering a clear roadmap for researchers to monitor its synthesis and confirm the final product's identity.

The synthetic pathway to this compound often involves the transformation of more fundamental building blocks. We will focus on a common route starting from Acetoacetanilide , proceeding through the cyclized intermediate 2-Methyl-4-quinolone , and culminating in the target molecule. Each step of this transformation imparts distinct changes to the molecule's structure, which are directly observable through various spectroscopic techniques. By comparing the spectral fingerprints of the starting material, intermediate, and final product, we can unequivocally track the chemical changes, such as bond formations and functional group interconversions. This comparative analysis is not just an academic exercise; it is a critical component of process control and quality assurance in drug development and chemical manufacturing.

The Synthetic Pathway: From Linear Amide to Chlorinated Heterocycle

The conversion of acetoacetanilide to this compound is a classic example of heterocyclic synthesis, typically involving a cyclization followed by a chlorination step. Understanding this pathway is crucial as it dictates which spectral features will appear or disappear, confirming the success of each reaction.

  • Step 1: Conrad-Limpach Cyclization: Acetoacetanilide undergoes an acid-catalyzed intramolecular cyclization. In this reaction, the enol or enolate of the acetoacetyl group attacks the phenyl ring, leading to the formation of 2-Methyl-4-quinolone after dehydration.

  • Step 2: Chlorination: The resulting 2-Methyl-4-quinolone, which exists in tautomeric equilibrium with 4-hydroxy-2-methylquinoline, is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step replaces the hydroxyl group at the C4 position with a chlorine atom, yielding the final product, this compound.

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-Chloro-2-methylquinoline. As a chlorinated heterocyclic compound, its proper handling is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical. The protocols outlined herein are designed to be a self-validating system, grounded in established chemical safety principles.

Core Directive: Understanding the 'Why' Behind the Protocol

The entire disposal procedure for this compound is dictated by its chemical nature as a halogenated organic compound .[1] Unlike non-halogenated organics, compounds containing chlorine, bromine, fluorine, or iodine require specific disposal pathways, primarily high-temperature incineration, to ensure the complete destruction of stable carbon-halogen bonds and prevent the formation of highly toxic byproducts.[1] Co-mingling this waste with non-halogenated streams leads to the entire volume being classified as the more hazardous and costly halogenated waste, significantly increasing disposal expenses and logistical complexity.[2]

Furthermore, this compound is classified as very toxic to aquatic life with long-lasting effects.[3] Therefore, under no circumstances should it be disposed of down the drain, as this can cause significant environmental harm.[2][4]

Hazard Profile Summary

The disposal protocol is directly informed by the inherent hazards of this compound. All personnel handling this compound must be familiar with its hazard classifications.

Hazard ClassificationGHS CategoryKey ConsiderationsSource
Acute Toxicity, OralCategory 4Harmful if swallowed.[3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4][5][6]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[4][5][6]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[4][5]
Acute Aquatic ToxicityCategory 1Very toxic to aquatic life.[3]
Chronic Aquatic ToxicityCategory 1Very toxic to aquatic life with long-lasting effects.[3]

Essential Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn to mitigate exposure risks.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][7]

  • Skin Protection: An appropriate lab coat and impervious gloves (e.g., nitrile) must be worn. Gloves must be inspected prior to use and changed immediately if contaminated.[4][7]

  • Respiratory Protection: All handling of this compound, including transfers to a waste container, should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][8]

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled safely from the point of generation to its final collection by trained professionals.

Step 1: Waste Segregation and Classification

This is the most critical step. Immediately classify any waste containing this compound as Halogenated Organic Waste .

  • Action: Dedicate a specific waste container solely for halogenated organic compounds.[1][8]

  • Causality: This segregation is crucial because halogenated waste streams are incompatible with many other chemical wastes and require specialized, high-cost incineration for disposal.[2] Mixing them contaminates the entire waste stream.

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are essential for safety and compliance.

  • Action:

    • Select a container made of a compatible material (e.g., high-density polyethylene) with a secure, vapor-tight screw cap.[8]

    • Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[9]

    • Clearly write the full chemical name, "this compound," and the name of any solvents on the label.[8] Do not use abbreviations or chemical formulas.[8] List the approximate percentages of all constituents.[2]

  • Causality: Proper labeling prevents dangerous chemical reactions from accidental mixing and provides waste disposal professionals with the critical information needed for safe handling and treatment. A closed container prevents the release of vapors.[8]

Step 3: Waste Accumulation

Waste should be accumulated in a designated and controlled area.

  • Action:

    • Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

    • The container must be kept closed at all times except when waste is actively being added.[2][8]

    • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[9]

  • Causality: Storing waste in a designated SAA ensures it is managed correctly and away from general work areas. Keeping the container sealed minimizes exposure to personnel and prevents the release of vapors into the lab.

Step 4: Managing Contaminated Materials & Spills

Any materials that come into contact with this compound are also considered hazardous waste.

  • Action:

    • Dispose of contaminated items such as gloves, weigh boats, and absorbent pads in a separate, clearly labeled bag or container for solid hazardous waste.

    • In the event of a small spill, contain the leak and soak it up with an inert absorbent material (e.g., vermiculite or sand).[4][9]

    • Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal as halogenated waste.[10]

  • Causality: This practice ensures that all contaminated materials are captured and disposed of correctly, preventing secondary exposure and environmental release.

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Action:

    • When the waste container is approximately three-quarters full, arrange for a pickup from your institution's EHS or equivalent hazardous waste management group.[9]

    • Ensure the hazardous waste tag is fully and accurately completed before the scheduled pickup.[9]

  • Causality: Following institutional procedures ensures the waste is transferred safely and enters the official waste management system, guaranteeing it will be disposed of at an approved waste disposal plant in accordance with all local and national regulations.[3][4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for correctly disposing of waste containing this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound A Waste Generation (e.g., unused chemical, reaction mixture, contaminated materials) B Contains This compound? A->B C Classify as 'HALOGENATED ORGANIC WASTE' B->C Yes J Follow protocol for Non-Halogenated Waste (Separate Waste Stream) B->J No D Select & Label Approved 'Halogenated Waste' Container C->D E Transfer Waste in Fume Hood (Wearing full PPE) D->E F Store Sealed Container in Secondary Containment in Satellite Accumulation Area E->F G Container >75% Full? F->G G->F No H Request Pickup from Environmental Health & Safety (EHS) G->H Yes I END: Compliant Disposal H->I

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of pharmaceutical and materials science, the synthesis of novel compounds is a daily pursuit. With this innovation comes the critical responsibility of ensuring the safety of the researchers at the forefront. This guide provides an in-depth, procedural framework for the safe handling of 4-Chloro-2-methylquinoline, a versatile intermediate in the development of pharmaceuticals and functional materials.[1][2] As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound's potential but to do so with the utmost confidence in your safety protocols.

Understanding the Compound: Hazard Profile of this compound

This compound (CAS No: 4295-06-1) is a solid, appearing as a white or colorless to yellow powder or lump, which may also be a clear liquid depending on ambient conditions.[1][2] A comprehensive understanding of its hazard profile is the bedrock of safe handling.

Primary Hazards:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[3] Ingestion can lead to serious health complications.

  • Skin and Eye Irritation: Direct contact causes skin irritation and serious eye irritation.[4] One safety data sheet classifies it as causing serious eye damage.[5]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][6]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute toxicity, OralCategory 4WarningH302: Harmful if swallowed[3]
Skin corrosion/irritationCategory 2WarningH315: Causes skin irritation[4]
Serious eye damage/eye irritationCategory 2WarningH319: Causes serious eye irritation[4]
Specific target organ toxicity, single exposureCategory 3WarningH335: May cause respiratory irritation[4]

The Core of Protection: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable when handling this compound. The following protocol is designed to minimize exposure through all potential routes.

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential.[5]

  • Rationale: This is to prevent any contact of the chemical with the eyes, which can cause serious damage.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

Skin and Body Protection: An Impermeable Barrier
  • Gloves:

    • Material: Chemical-resistant gloves are required. Nitrile rubber, polychloroprene, butyl rubber, and fluorinated rubber are suitable materials.[8] Always inspect gloves for degradation or punctures before use.[8]

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9] Contaminated gloves should be disposed of immediately as hazardous waste.[9]

  • Protective Clothing:

    • Type: A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of spillage, wear fire/flame resistant and impervious clothing.[5] An apron, potentially made of PVC, can provide an additional layer of protection.[8]

    • Best Practices: Contaminated clothing should be removed immediately and washed before reuse.[10]

Respiratory Protection: Safeguarding Against Inhalation
  • When Required: Respiratory protection is necessary if exposure limits are exceeded, if irritation is experienced, or if dusts or aerosols are generated.[5]

  • Type of Respirator:

    • For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator can be used.[9]

    • For higher-level protection or when vapors are present, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[9] A full-face respirator offers the highest level of protection.[5]

  • Fit and Training: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

Operational Blueprint: Step-by-Step Handling and Disposal

Adherence to a strict operational workflow is paramount for safety and experimental integrity.

Pre-Operational Checklist:
  • Location: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[10]

  • Spill Kit: A spill kit containing appropriate absorbent materials should be available in the immediate vicinity.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Confirm Spill Kit Availability prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_clean Clean Work Area handle_transfer->post_clean post_decontaminate Decontaminate Equipment post_clean->post_decontaminate post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_remove_ppe Remove PPE in Correct Order post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Safe Handling Workflow for this compound
Disposal Plan: A Cradle-to-Grave Responsibility

Improper disposal of this compound and its contaminated materials can have significant environmental and safety consequences.

  • Waste Segregation:

    • Solid Waste: Unused or contaminated solid this compound, as well as grossly contaminated items like gloves and weighing paper, should be collected in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not discharge to sewer systems.[12]

  • Disposal Method:

    • The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12]

    • Always follow local, state, and federal regulations for hazardous waste disposal.[13]

In Case of Exposure: Immediate Actions

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][10]

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation persists, consult a physician.[5][10]

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and responsibly harness the scientific potential of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methylquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.